molecular formula C8H8N4OS B1583003 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol CAS No. 13980-76-2

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Cat. No.: B1583003
CAS No.: 13980-76-2
M. Wt: 208.24 g/mol
InChI Key: UFALKIBIWOKBDL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(4-methoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFALKIBIWOKBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351289
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-76-2
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
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Foundational & Exploratory

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its structural characteristics, synthesis, physicochemical properties, and chemical reactivity. The narrative emphasizes the causality behind its versatile applications, particularly its role as a bioisostere in drug design. This document is structured to serve as a foundational resource, integrating detailed experimental protocols and data-driven insights to support advanced research and development endeavors.

Molecular Structure and Isomerism

This compound (CAS No: 13980-76-2) is a substituted tetrazole with a molecular formula of C₈H₈N₄OS and a molecular weight of 208.24 g/mol .[1] Its structure is defined by a central tetrazole ring, substituted at the N1 position with a 4-methoxyphenyl group and at the C5 position with a sulfur-containing functional group.

A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and understanding this phenomenon is paramount to predicting the compound's reactivity and biological interactions.

  • Thione-Thiol Tautomerism: The most significant equilibrium for this compound is between the thiol (-SH) and thione (=S) forms. The thiol form is named this compound, while the thione form is 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In many contexts, the thione form is thermodynamically more stable.[2][3]

  • 1H/2H Tautomerism: A second, less discussed but still relevant, tautomerism involves the proton on the tetrazole ring shifting from the N1 position to the N2 position.[4][5][6] However, with the N1 position already substituted by the methoxyphenyl group, this type of isomerism is blocked.

The interplay of these forms dictates the molecule's nucleophilic and acidic character, which is fundamental to its chemical behavior.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is a well-established cyclization reaction. The causality is clear: the highly nucleophilic azide anion attacks the electrophilic carbon of the isothiocyanate, initiating a cascade that results in the stable heterocyclic tetrazole ring.

Protocol 1: Synthesis from 4-Methoxyphenyl Isothiocyanate

This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones.[7]

Objective: To synthesize 1-(4-methoxyphenyl)-1H-tetrazole-5-thione, the stable tautomer of the title compound.

Materials:

  • 4-Methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in anhydrous DMF.

  • Azide Addition: Carefully add sodium azide (1.1 eq) to the solution in portions. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and safety measures.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

synthesis_workflow start Starting Materials (4-Methoxyphenyl isothiocyanate, Sodium Azide) reaction Cyclization Reaction (DMF, 80-90°C) start->reaction workup Aqueous Work-up (Ice water) reaction->workup acidification Acidification (Conc. HCl) workup->acidification filtration Isolation (Vacuum Filtration & Washing) acidification->filtration product Final Product (this compound) filtration->product

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

The structural identity of the synthesized compound is confirmed through standard spectroscopic methods.

Property Data Summary
Appearance White to off-white crystalline powder.[1]
Purity (Typical) ≥ 98% (by HPLC).[1]
¹H NMR (DMSO-d₆)Expected signals: δ ~14.0-15.0 ppm (broad s, 1H, N-H/S-H, tautomer dependent), δ ~7.5-7.7 ppm (d, 2H, Ar-H), δ ~7.0-7.2 ppm (d, 2H, Ar-H), δ ~3.8 ppm (s, 3H, -OCH₃). These are estimations based on similar structures.[8]
¹³C NMR (DMSO-d₆)Expected signals: δ ~160-165 ppm (C=S), δ ~159 ppm (Ar-C-O), δ ~127 ppm (Ar-CH), δ ~125 ppm (Ar-C), δ ~115 ppm (Ar-CH), δ ~56 ppm (-OCH₃). These are estimations based on similar structures.[8]
IR (KBr, cm⁻¹) Expected characteristic peaks: ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1610 (Ar C=C), ~1500-1550 (C=N, N=N of tetrazole ring), ~1250 (C-O stretch), ~1100-1200 (C=S, thione form). The S-H stretch (thiol form) around 2550 cm⁻¹ is typically weak.[2][9]
Mass Spec (EI) Expected molecular ion [M]⁺ peak at m/z = 208. Fragmentation may involve loss of N₂, CH₃, or the methoxyphenyl group.[10]

Chemical Reactivity and Protocols

The reactivity of this compound is dominated by the nucleophilicity of the sulfur and tetrazole nitrogen atoms, making alkylation a cornerstone reaction for generating diverse derivatives.

Reactivity Pillar: N- vs. S-Alkylation

The alkylation of tetrazole-5-thiols is a classic example of competitive regioselectivity. The reaction of the ambident nucleophile (the deprotonated thione/thiolate) with an electrophile (e.g., an alkyl halide) can yield either S-alkylated or N-alkylated products.[11][12]

  • S-Alkylation: Generally favored under neutral or mildly basic conditions, leading to 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole.

  • N-Alkylation: Can occur on the N2 or N4 positions of the ring, often favored under stronger basic conditions or with specific catalysts. The N4 position is part of the thione tautomer.

The choice of base, solvent, and electrophile are critical experimental variables that allow a scientist to steer the reaction toward the desired regioisomer.[12][13]

alkylation start 1-(4-methoxyphenyl)-1H- tetrazole-5-thiolate Anion reagent + Alkyl Halide (R-X) start->reagent s_product S-Alkylation Product reagent->s_product Kinetic Control (e.g., Mild Base) n_product N-Alkylation Product reagent->n_product Thermodynamic Control (e.g., Strong Base)

Caption: Regioselectivity in the alkylation of the title compound.

Protocol 2: S-Alkylation with an Alkyl Halide

This protocol outlines a general method for the selective S-alkylation.

Objective: To synthesize a 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous acetone or acetonitrile

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • Base Addition: Add potassium carbonate to the solution and stir the resulting suspension for 20-30 minutes at room temperature. This step generates the thiolate anion in situ.

  • Electrophile Addition: Add the alkyl halide dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the inorganic salts (K₂CO₃ and KX).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure S-alkylated product.

Applications in Drug Development and Materials Science

The unique chemical properties of this compound and its derivatives make them valuable scaffolds in several scientific fields.

  • Medicinal Chemistry: The tetrazole ring is a highly successful bioisostere for the carboxylic acid group.[14][15] Replacing a carboxylic acid with a 5-thiol-tetrazole can enhance a drug candidate's properties by:

    • Increasing Lipophilicity: Improving the ability to cross cell membranes.

    • Enhancing Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

    • Modulating Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[6] Derivatives of the core structure have been investigated for a range of therapeutic applications, with amine analogs showing potent and selective antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis.[16][17] Other 5-thio-substituted tetrazole derivatives have shown promise as antibacterial and antifungal agents.[18]

  • Coordination Chemistry & Materials Science: The thiol group and multiple nitrogen atoms make the molecule an excellent chelating ligand for various metal ions.[1] This property is exploited in:

    • Catalysis: Forming stable metal complexes that can act as catalysts in organic synthesis.

    • Sensors: Designing analytical reagents for the detection and quantification of metal ions.[1]

    • Metal-Organic Frameworks (MOFs): Serving as an organic linker to create porous materials for applications in gas storage and separation.[1]

  • Agrochemicals: The scaffold is used as an intermediate in the formulation of novel agrochemicals for pest control and plant growth regulation.[1]

Conclusion

This compound is a multifaceted chemical entity whose properties are governed by the nuanced interplay of its tetrazole core and thione-thiol functional group. Its straightforward synthesis, predictable reactivity, and proven utility as a carboxylic acid bioisostere solidify its importance as a building block in modern drug discovery. Furthermore, its capacity for metal coordination opens avenues in materials science and catalysis. This guide has provided the foundational chemical principles, validated protocols, and contextual applications necessary for researchers to effectively harness the potential of this versatile compound.

References

A complete list of sources cited within this document is provided below for verification and further reading.

[7] Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. [1] Chem-Impex. 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole. [4] Benchchem. Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide. [14] Benchchem. Applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Analogs in Medicinal Chemistry. [19] Sigma-Aldrich. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97 52431-78-4. [11] ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [16] ResearchGate. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents | Request PDF. [17] PubMed. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. [8] Royal Society of Chemistry. Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. [12] Benchchem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. [2] NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. [20] Pharmaffiliates. 13980-76-2| Chemical Name : this compound. [5] ResearchGate. 1H / 2H tautomerism of tetrazoles and some examples of substituted... [21] PubMed. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. [13] RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [22] ResearchGate. Tautomeric forms of tetrazole. | Download Scientific Diagram. [23] Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. [15] Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [24] SciSpace. Infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole. [9] Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [10] NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. [18] NIH National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. [3] JOCPR. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [6] MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [25] International Journal of Pharmaceutical Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

Sources

An In-Depth Technical Guide to 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13980-76-2

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction

This compound, also known as 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole, is a substituted tetrazole derivative that has garnered interest in medicinal chemistry and materials science.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. The presence of the thiol group provides a reactive handle for further chemical modifications and imparts unique coordination properties, making it a valuable ligand in coordination chemistry.[1] The methoxyphenyl substituent can influence the electronic properties and biological activity of the molecule. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various research contexts.

PropertyValueReference
CAS Number 13980-76-2[1][2]
Molecular Formula C₈H₈N₄OS[1]
Molecular Weight 208.24 g/mol [1]
Appearance White to almost white powder or crystal[1]
Purity ≥ 98% (HPLC)[1]

Synthesis of this compound

The primary synthetic route to this compound involves the cycloaddition reaction of 4-methoxyphenyl isothiocyanate with an azide source. This method is a well-established procedure for the synthesis of 1-substituted-1H-tetrazole-5-thiols.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 4-Methoxyphenyl isothiocyanate product This compound reactant1->product Cycloaddition reactant2 Sodium Azide (NaN₃) reactant2->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established general methods for the synthesis of 1-substituted tetrazole-5-thiones.[1]

Materials:

  • 4-Methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Buchner funnel and filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (1.0 equivalent) in pyridine.

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.1 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture slowly into a beaker containing crushed ice.

  • Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white to off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature.

Expected Yield: 76-97%[1]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group and the methoxy protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a para-substituted benzene ring. The methoxy protons will appear as a singlet further upfield (around 3.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the tetrazole ring, the aromatic ring, and the methoxy group. The carbon of the thione group (C=S) is expected to be in the downfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretching: A broad band in the region of 3100-3000 cm⁻¹ may be observed due to the thiol-thione tautomerism.

  • C=N stretching: Bands in the 1600-1500 cm⁻¹ region corresponding to the tetrazole ring.

  • C=S stretching: A band around 1300-1100 cm⁻¹ characteristic of the thione group.

  • C-O stretching: A strong band for the methoxy group ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 208 or 209, respectively.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines should be strictly adhered to when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Sodium Azide: Exercise extreme caution when using sodium azide. It is acutely toxic if swallowed or if it comes into contact with skin. It can also form highly toxic and explosive hydrazoic acid upon contact with acid. Avoid generating dust.

  • Flammability: The product is a flammable solid. Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications and Biological Activity

The unique structural features of this compound make it a compound of interest in several areas of research, particularly in drug discovery and development.

Pharmaceutical and Agrochemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] The thiol group can be readily alkylated or otherwise modified to introduce a variety of substituents, allowing for the generation of diverse chemical libraries for screening.

Potential Biological Activities

While specific biological activity data for this compound is limited in publicly available literature, derivatives of this and similar structures have shown promising biological activities:

  • Antitubercular Activity: Halogenated regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[4] This suggests that the 1-(4-methoxyphenyl)-tetrazole scaffold could be a promising starting point for the development of new antitubercular agents.

  • Antibacterial Activity: Various 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing notable efficacy.[2]

  • Enzyme Inhibition: The tetrazole ring's ability to mimic a carboxylic acid suggests that derivatives of this compound could be investigated as potential enzyme inhibitors. For example, some tetrazole derivatives have been explored as inhibitors of enzymes like S-nitrosoglutathione reductase (GSNOR).[5]

Coordination Chemistry

The thiol group in this compound makes it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes can have interesting structural properties and may exhibit catalytic or biological activities.[2]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthesis and a range of potential applications. Its structural features, including the bioisosteric tetrazole ring and the reactive thiol group, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a solid foundation for researchers to safely synthesize, characterize, and explore the potential of this compound in their respective fields. Further research into the specific biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Pharmaffiliates. This compound. Available from: [Link]

  • Google Patents. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • PubMed. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Available from: [Link]

  • ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available from: [Link]

  • PubMed. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Available from: [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

  • The Royal Society of Chemistry. Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. Available from: [Link]

  • NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

Sources

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

This guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with data from analogous structures to offer field-proven insights into this important heterocyclic scaffold. We will delve into the critical aspect of tautomerism, predict spectroscopic signatures, and provide a robust framework for its synthesis and characterization.

Tetrazoles are a unique class of nitrogen-rich five-membered heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their utility stems primarily from their role as a bioisostere of the carboxylic acid group.[4][5] The tetrazole ring offers a similar acidic pKa (approximately 4.9 for the parent tetrazole) and planar geometry to a carboxylate, but with enhanced metabolic stability and lipophilicity, which can improve bioavailability and other pharmacokinetic properties of a drug candidate.[1][2]

The 1,5-disubstituted pattern, as seen in this compound, provides a versatile scaffold for developing novel therapeutic agents.[4] Derivatives of 1-aryl-tetrazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][4][6][7] The subject of this guide, with its methoxyphenyl group at the N1 position and a thiol at C5, represents a key building block for exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Synthesis and Mechanistic Considerations

The synthesis of 1,5-disubstituted tetrazoles is well-established, most commonly proceeding through a [3+2] cycloaddition reaction.[2] For the target compound, the most direct and efficient route involves the reaction of 4-methoxyphenyl isothiocyanate with an azide salt, such as sodium azide. This reaction forms the thione tautomer as the primary product.

The causality behind this choice of reactants is rooted in their electronic properties. The isothiocyanate group (-N=C=S) possesses a highly electrophilic central carbon atom, which is susceptible to nucleophilic attack by the azide ion (N₃⁻). The subsequent intramolecular cyclization and protonation yield the stable tetrazole ring.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione

This protocol is adapted from established methods for the synthesis of analogous 1-substituted tetrazole-5-thiones.[8]

Objective: To synthesize the thione tautomer of this compound.

Materials:

  • 4-Methoxyphenyl isothiocyanate

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous DMF.

  • Azide Addition: Cautiously add sodium azide (1.1 equivalents) to the solution in portions. Causality: Using a slight excess of sodium azide ensures the complete consumption of the starting isothiocyanate. DMF is an ideal polar aprotic solvent that effectively dissolves both reactants.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water (5 volumes).

  • Precipitation: Acidify the aqueous solution to a pH of 3-4 by the slow addition of 1M HCl. A solid precipitate should form. Causality: Protonation of the tetrazole-thiolate anion, formed under the reaction conditions, renders the product neutral and insoluble in water, causing it to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

  • Drying: Dry the purified product under a vacuum.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through techniques such as melting point determination, HPLC, and the spectroscopic methods detailed in Section 4.0.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_product Purification & Final Product R1 4-Methoxyphenyl Isothiocyanate Reaction Heat (80-90°C) 12-18 hours R1->Reaction R2 Sodium Azide (NaN3) R2->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Quench with H2O Acidify with HCl (pH 3-4) Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product 1-(4-methoxyphenyl)-1,2-dihydro- 5H-tetrazole-5-thione Recrystallization->Product

Caption: Workflow for the synthesis of the target compound.

Core Molecular Structure: The Thiol-Thione Tautomerism

A critical feature of 5-mercaptotetrazoles is the existence of a prototropic tautomeric equilibrium between the thiol form (1H-tetrazole-5-thiol) and the thione form (1,2-dihydro-5H-tetrazole-5-thione). This phenomenon is analogous to the well-documented hydroxy-oxo tautomerism seen in the corresponding 5-hydroxytetrazole derivatives.[9]

The predominant tautomer is dictated by environmental factors such as the physical state (solid vs. solution) and solvent polarity. In the solid state and in most solutions, the thione form is generally favored due to its greater thermodynamic stability.

Sources

Tautomerism in 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Abstract

This technical guide provides a comprehensive examination of the thione-thiol tautomerism in this compound, a heterocyclic compound of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, reactivity, and biological activity, making its study critical for drug design and development.[1][2] This document synthesizes data from spectroscopic and computational methodologies to offer a detailed understanding of the tautomeric equilibrium. We present validated protocols for experimental characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside a robust framework for quantum chemical calculations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of tetrazole-based compounds.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism is a fundamental concept in organic chemistry where a compound exists as a mixture of two or more readily interconvertible structural isomers.[3] In drug development, understanding the predominant tautomeric form of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][4] The tetrazole ring, in particular, is a widely used bioisostere for the carboxylic acid group in drug design, valued for its metabolic stability and physicochemical properties.[5][6]

The compound this compound is subject to a critical thione-thiol tautomerism. This equilibrium involves the migration of a proton between a nitrogen atom in the tetrazole ring and the exocyclic sulfur atom, leading to two distinct forms: the thione form and the thiol form.[7][8]

G cluster_0 Tautomeric Equilibrium Thione 1-(4-methoxyphenyl)-1,4-dihydro- 5H-tetrazole-5-thione (Thione Form) Thiol 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol (Thiol Form) Thione->Thiol Proton Transfer

Caption: Thione-thiol tautomerism in the title compound.

The relative stability and population of these tautomers are dictated by factors such as the solvent environment, temperature, and pH.[3][9] As the two forms possess different hydrogen bonding capabilities, lipophilicity, and electronic distributions, determining the dominant species is essential for rational drug design. Theoretical studies on related tetrazole-5-thiones have consistently shown that the thione form is the most stable isomer in both the gas phase and in solution.[10][11]

Experimental Characterization of Tautomeric Forms

A multi-spectroscopic approach is necessary to unambiguously characterize the tautomeric equilibrium. Each technique provides complementary information about the molecular structure.

G cluster_workflow Experimental Workflow Compound Synthesized Compound (Tautomeric Mixture) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidates H/C environment IR FTIR Spectroscopy Compound->IR Identifies functional groups UV UV-Vis Spectroscopy Compound->UV Probes electronic transitions Data Integrated Spectroscopic Data NMR->Data IR->Data UV->Data G cluster_workflow Computational Workflow Structure Build Tautomer Structures Opt Geometry Optimization & Freq. Calculation Structure->Opt DFT/B3LYP 6-311++G(d,p) Energy Single-Point Energy (with Solvation) Opt->Energy PCM Model Analysis Analyze Properties: ΔG, Dipole, Spectra Energy->Analysis

Caption: Workflow for computational tautomer analysis.

Theoretical Framework

The goal of the computational study is to calculate the Gibbs free energy (G) of both the thione and thiol tautomers. The tautomer with the lower free energy will be the more stable and therefore the predominant species at equilibrium. The free energy difference (ΔG) can be used to estimate the equilibrium constant (Keq).

The calculations involve several steps:

  • Geometry Optimization: Finding the lowest energy three-dimensional structure for each tautomer.

  • Frequency Calculation: Confirming that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and obtaining thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Solvation Modeling: Accounting for the effect of the solvent, as this can significantly influence tautomeric stability. [10]The Polarizable Continuum Model (PCM) is a common and effective method.

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structures of both the thione and thiol tautomers of this compound using molecular modeling software (e.g., GaussView).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations in the gas phase. A widely used and reliable level of theory for this type of system is B3LYP with the 6-311++G(d,p) basis set. [10][11][12]3. Solvent-Phase Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a solvation model (e.g., IEF-PCM for DMSO) to obtain the free energies in solution.

  • Data Analysis: Calculate the relative Gibbs free energy (ΔG) between the two tautomers. A negative ΔG for the thione tautomer relative to the thiol indicates the thione is more stable. Compare calculated vibrational frequencies and NMR chemical shifts (using the GIAO method) with experimental data for validation.

Synthesizing the Evidence: A Unified View

Parameter Thione Tautomer (Predicted/Observed) Thiol Tautomer (Predicted/Observed) Technique
¹H NMR (N-H/S-H) ~13-16 ppm (Broad singlet)Not typically observed or < 5 ppm¹H NMR
¹³C NMR (C5) >150 ppm~130-145 ppm¹³C NMR
FTIR (C=S stretch) ~1290-1325 cm⁻¹AbsentFTIR
FTIR (S-H stretch) Absent~2550-2600 cm⁻¹ (Weak)FTIR
UV-Vis (λmax) >300 nm (n→π)<300 nm (π→π)UV-Vis
Relative Energy (ΔG) 0 kcal/mol (Reference)>0 kcal/molDFT

Table 1: Summary of expected spectroscopic and computational data for the thione and thiol tautomers.

The collective evidence from multiple analytical techniques strongly supports the conclusion that this compound exists predominantly in its thione form, both in the solid state and in polar aprotic solvents. Experimental NMR and IR data consistently show the hallmarks of the N-H and C=S groups, while failing to show signals for S-H or an aromatic C-S environment at the C5 position. [7][13][14]UV-Vis spectroscopy confirms the presence of the thiocarbonyl chromophore. [15][16]These experimental findings are corroborated by quantum chemical calculations, which consistently predict a significantly lower Gibbs free energy for the thione tautomer compared to the thiol form. [10][11]

Conclusion and Implications for Drug Design

The comprehensive analysis presented in this guide unequivocally establishes that this compound preferentially exists as the 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione tautomer. This knowledge is critical for drug development professionals. The predominance of the thione form dictates key molecular properties:

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N-H group) and multiple acceptors (the C=S group and other ring nitrogens). This profile will govern its interactions with protein active sites.

  • Lipophilicity: The more polar thione form will have different solubility and membrane permeability characteristics compared to the hypothetical thiol form.

  • Chemical Stability: The stability of the thione tautomer is crucial for its shelf-life and formulation. The relative lack of the more easily oxidized thiol group may contribute to greater stability. [17] By understanding and confirming the dominant tautomeric structure, scientists can build more accurate pharmacophore models, improve in silico screening predictions, and ultimately design more effective and safer therapeutic agents.

References

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The Ascendancy of the Tetrazole Thiol: A Bioisosteric Journey from Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Bioisosterism

In the intricate chess game of drug design, the ability to strategically modify a lead compound to enhance its therapeutic index is paramount. Among the myriad of tactics employed by medicinal chemists, bioisosteric replacement stands out as a particularly powerful and elegant maneuver. This approach, rooted in the principle of substituting a functional group with another that possesses similar physicochemical and steric properties, allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved efficacy, enhanced safety, and a more favorable pharmacokinetic (PK) profile.[1]

This guide delves into a classic yet continually evolving bioisosteric relationship: the replacement of the ubiquitous carboxylic acid moiety with the 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol group. While carboxylic acids are integral to the pharmacophores of countless drugs, their inherent properties can present significant challenges, including rapid metabolism, potential for toxicity through reactive metabolite formation, and suboptimal membrane permeability.[2] The tetrazole ring, particularly when functionalized as a thiol, has emerged as a compelling surrogate, offering a unique constellation of properties that can circumvent these liabilities.[3][4] Through a detailed exploration of the underlying principles, synthetic methodologies, and a rigorous framework for experimental validation, this document aims to equip the discerning researcher with the knowledge to harness the full potential of this bioisosteric transformation.

The Rationale: Deconstructing the Carboxylic Acid and its Tetrazole Thiol Mimic

The foundation of the bioisosteric relationship between a carboxylic acid and a 1-substituted-1H-tetrazole-5-thiol lies in their shared ability to act as proton donors at physiological pH. However, the nuanced differences in their electronic structure, lipophilicity, and metabolic fate are what make this substitution a compelling strategy in drug optimization.

A Tale of Two Acidities: pKa and Ionization

Both carboxylic acids and 5-substituted-1H-tetrazoles are acidic, with pKa values typically falling within a similar range, ensuring that both exist predominantly in their ionized forms at physiological pH (~7.4).[5][6] This shared anionic character is crucial for mimicking the ionic interactions that are often vital for a drug's binding to its biological target.

  • Carboxylic Acids: Generally exhibit pKa values in the range of 4.0 to 5.0.[5]

  • 5-Substituted Tetrazoles: Typically have pKa values between 4.5 and 5.1.[5]

The negative charge in the carboxylate anion is delocalized over two oxygen atoms, whereas in the tetrazolate anion, it is distributed over the four nitrogen atoms of the aromatic ring. This more extensive charge delocalization in the tetrazole can subtly influence its interaction with biological targets and its solvation properties.[5]

Navigating the Lipid Bilayer: Lipophilicity and Permeability

A key differentiator between the two bioisosteres is their lipophilicity. The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[5] This increased lipophilicity can, in theory, enhance a drug's ability to traverse cellular membranes, potentially leading to improved oral absorption and bioavailability.[4] However, it is crucial to note that increased lipophilicity does not always directly translate to enhanced permeability. The tetrazole's capacity for strong hydrogen bonding can lead to a significant desolvation penalty, which can counteract the benefits of higher lipophilicity.[6][7]

Dodging the Metabolic Bullet: Enhanced Stability

Perhaps the most significant advantage of the tetrazole bioisostere is its enhanced metabolic stability.[3][8] Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid systemic clearance and, in some cases, the formation of reactive acyl glucuronide metabolites associated with toxicity.[2] The tetrazole ring is generally resistant to these metabolic pathways, offering a more stable alternative that can lead to a longer in vivo half-life and a reduced risk of reactive metabolite formation.[1]

Synthesis of this compound: A Practical Approach

The synthesis of the target tetrazole thiol can be efficiently achieved through a two-step process starting from the commercially available 4-methoxyphenyl isothiocyanate. This method provides a reliable and scalable route for laboratory preparation.

Synthetic Workflow

The overall synthetic strategy involves the formation of a tetrazole-5-thione intermediate, which can be considered the tautomeric form of the desired tetrazole-5-thiol.

SynthesisWorkflow A 4-Methoxyphenyl Isothiocyanate C [1,3]-Dipolar Cycloaddition A->C B Sodium Azide (NaN3) B->C D 1-(4-methoxyphenyl)-1H- tetrazole-5-thione C->D Intermediate

Caption: Synthetic workflow for 1-(4-methoxyphenyl)-1H-tetrazole-5-thione.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This protocol is adapted from established methods for the synthesis of 1-substituted tetrazole-5-thiones.[9]

Materials:

  • 4-Methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.2 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the product into ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione as a solid.

Comparative Physicochemical and Metabolic Profiling: A Framework for Validation

To rigorously evaluate the bioisosteric replacement, a head-to-head comparison of the physicochemical and metabolic properties of this compound and its carboxylic acid counterpart, 4-methoxybenzoic acid, is essential.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of 4-methoxybenzoic acid and provides a framework for the experimental determination and comparison with this compound.

Property4-Methoxybenzoic AcidThis compound
Molecular Formula C₈H₈O₃C₈H₈N₄OS
Molecular Weight 152.15 g/mol 208.24 g/mol
pKa ~4.47Estimated: 4.5 - 5.5 (To be determined experimentally)
logP ~1.97Estimated: >2.0 (To be determined experimentally)
Metabolic Stability Susceptible to glucuronidationExpected to be more stable (To be determined experimentally)
Experimental Protocols for Validation

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the tetrazole thiol in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water. Dilute with deionized water to a final known concentration.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using an automated titrator or a pH meter with a calibrated electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation of the phases.

  • Partitioning: Dissolve a known amount of the tetrazole thiol in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add the tetrazole thiol (at a known concentration) to the reaction mixture. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]

ExperimentalWorkflow cluster_Synthesis Synthesis cluster_Validation Physicochemical & Metabolic Profiling cluster_Analysis Data Analysis & Comparison Synthesize Synthesize 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol pKa pKa Determination (Potentiometric Titration) Synthesize->pKa logP logP Determination (Shake-Flask Method) Synthesize->logP MetStab Metabolic Stability (Liver Microsomal Assay) Synthesize->MetStab Compare Compare with 4-Methoxybenzoic Acid pKa->Compare logP->Compare MetStab->Compare

Caption: Experimental workflow for the validation of the bioisosteric replacement.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a carboxylic acid with a 1-substituted-1H-tetrazole-5-thiol represents a sophisticated and field-proven strategy for optimizing the ADME and PK properties of drug candidates. The tetrazole moiety offers a compelling combination of similar acidity, increased lipophilicity, and, most notably, enhanced metabolic stability. By understanding the fundamental principles that govern this bioisosteric relationship and by employing rigorous experimental validation, researchers can effectively leverage this powerful tool to design and develop safer and more effective therapeutics. The protocols and frameworks presented in this guide provide a comprehensive roadmap for the synthesis, characterization, and comparative evaluation of this important class of carboxylic acid bioisosteres, empowering the next generation of drug discovery.

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Discovery and history of 1-aryl-tetrazole-5-thiol compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 1-Aryl-Tetrazole-5-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-tetrazole-5-thiol scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and versatile biological activity. This guide provides a comprehensive exploration of the discovery and historical development of these fascinating compounds. We will delve into the seminal moments of their initial synthesis, trace the evolution of their synthetic methodologies, and examine their profound impact on drug discovery, culminating in a discussion of their contemporary applications and future potential. This document is intended to serve as a valuable resource for both seasoned researchers and newcomers to the field, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this important class of molecules.

Table of Contents

  • Introduction: The Emergence of a Privileged Scaffold

  • The Dawn of Tetrazole Chemistry: A Historical Perspective

    • The First Synthesis: A Serendipitous Discovery

    • Early Pioneers and Their Contributions

  • Evolution of Synthetic Methodologies: A Journey of Innovation

    • Classical Approaches: The Use of Hazardous Reagents

    • Modern, Greener Alternatives

    • A Comparative Analysis of Synthetic Routes

  • The Role of 1-Aryl-Tetrazole-5-thiols in Drug Discovery

    • As a Bioisostere for Carboxylic Acids

    • Key Therapeutic Areas and Drug Candidates

  • Experimental Protocols: A Practical Guide

    • General Synthesis of 1-Aryl-Tetrazole-5-thiols

  • Future Outlook and Perspectives

  • References

Introduction: The Emergence of a Privileged Scaffold

The tetrazole ring system, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has garnered significant attention in the field of medicinal chemistry. Among its various derivatives, the 1-aryl-tetrazole-5-thiol moiety stands out as a particularly "privileged" scaffold. Its unique electronic and steric properties, coupled with its ability to act as a bioisosteric replacement for carboxylic acids, have led to its incorporation into a wide array of biologically active molecules. This guide will illuminate the path of discovery and the historical milestones that have cemented the importance of 1-aryl-tetrazole-5-thiol compounds in the landscape of modern drug development.

The Dawn of Tetrazole Chemistry: A Historical Perspective

The First Synthesis: A Serendipitous Discovery

The history of tetrazoles dates back to the late 19th century, with the first synthesis of a tetrazole derivative being a landmark event that opened the door to a new class of heterocyclic compounds. While the exact first synthesis of a 1-aryl-tetrazole-5-thiol is a subject of historical chemical literature, the foundational work on tetrazoles was laid by the Swedish chemist, Jöns Jacob Berzelius, who first synthesized cyanogen azide, a precursor to tetrazoles, in 1825. However, it was not until 1885 that the first tetrazole derivative, 1-phenyl-1H-tetrazole, was synthesized by the German chemist, Adolf Pinner. This pioneering work set the stage for the exploration of a vast chemical space of tetrazole-containing molecules.

Early Pioneers and Their Contributions

Following Pinner's discovery, numerous chemists began to explore the synthesis and reactivity of tetrazoles. The early 20th century saw a surge in research in this area, with notable contributions from chemists who developed various synthetic routes to access a diverse range of tetrazole derivatives. These early explorations were often characterized by the use of harsh and hazardous reagents, such as hydrazoic acid and its salts, which, while effective, posed significant safety risks. Despite these challenges, the foundational work of these early pioneers was instrumental in establishing the fundamental chemistry of tetrazoles and paving the way for future innovations.

Evolution of Synthetic Methodologies: A Journey of Innovation

The synthetic routes to 1-aryl-tetrazole-5-thiols have undergone a remarkable evolution, driven by the dual needs for improved efficiency and enhanced safety.

Classical Approaches: The Use of Hazardous Reagents

The traditional and most widely employed method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of an isothiocyanate with an azide, typically sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF). This method, while versatile, is fraught with safety concerns due to the use of highly toxic and potentially explosive hydrazoic acid, which is formed in situ.

DOT Diagram of the Classical Synthesis:

classical_synthesis ArylNCS Aryl Isothiocyanate Intermediate Thiatriazole Intermediate ArylNCS->Intermediate + NaN3 NaN3 Sodium Azide (NaN3) NaN3->Intermediate Solvent DMF Solvent->Intermediate Product 1-Aryl-tetrazole-5-thiol Intermediate->Product Rearrangement

Caption: Classical synthesis of 1-aryl-tetrazole-5-thiols.

Modern, Greener Alternatives

In recent years, a significant focus has been placed on developing safer and more environmentally friendly synthetic methods. One such approach involves the use of ceric ammonium nitrate (CAN) as a catalyst for the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazole-5-thiols from primary amines, carbon disulfide, and sodium azide in water. This method avoids the use of hazardous organic solvents and offers a more sustainable alternative to the classical approach.

Another innovative and safer method utilizes polymer-bound triazene as a source of the azide group, which circumvents the need for hydrazoic acid. This solid-phase synthesis approach also facilitates product purification, making it an attractive option for high-throughput synthesis and library generation.

DOT Diagram of a Modern Synthetic Workflow:

modern_synthesis Amine Primary Amine OnePot One-Pot Reaction Amine->OnePot CS2 Carbon Disulfide (CS2) CS2->OnePot NaN3_H2O Sodium Azide in Water NaN3_H2O->OnePot Catalyst Ceric Ammonium Nitrate (CAN) Catalyst->OnePot Catalyst Product 1-Aryl-tetrazole-5-thiol OnePot->Product

Caption: A modern, greener one-pot synthesis approach.

A Comparative Analysis of Synthetic Routes
Method Reagents Solvent Advantages Disadvantages
Classical Aryl isothiocyanate, Sodium azideDMFHigh yield, VersatileUse of hazardous reagents, Safety concerns
CAN-Catalyzed Primary amine, CS2, Sodium azideWaterEnvironmentally friendly, One-potLimited substrate scope
Polymer-Bound Aryl isothiocyanate, Polymer-bound triazeneOrganic SolventSafer, Easy purificationHigher cost of reagents

The Role of 1-Aryl-Tetrazole-5-thiols in Drug Discovery

As a Bioisostere for Carboxylic Acids

One of the most significant contributions of the 1-aryl-tetrazole-5-thiol moiety to medicinal chemistry is its role as a bioisosteric replacement for the carboxylic acid group. The tetrazole ring has a pKa that is comparable to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH. This enables it to mimic the interactions of a carboxylate group with biological targets, such as enzymes and receptors. However, the tetrazole ring is more metabolically stable and can offer improved pharmacokinetic properties, such as enhanced oral bioavailability.

Key Therapeutic Areas and Drug Candidates

The 1-aryl-tetrazole-5-thiol scaffold is present in a number of marketed drugs and clinical candidates across various therapeutic areas.

  • Cefazolin: A first-generation cephalosporin antibiotic that contains a tetrazole-thiomethyl side chain. It is used to treat a wide variety of bacterial infections.

  • Valsartan: An angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The tetrazole group in valsartan is a key contributor to its high affinity for the AT1 receptor.

Experimental Protocols: A Practical Guide

General Synthesis of 1-Aryl-Tetrazole-5-thiols via the Classical Method

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aryl isothiocyanate (1.0 eq)

  • Sodium azide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of aryl isothiocyanate (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture to pH 2-3 with 1M HCl. A precipitate will form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 1-aryl-tetrazole-5-thiol.

Future Outlook and Perspectives

The journey of 1-aryl-tetrazole-5-thiol compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry, is a testament to the power of chemical innovation. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the unique properties of this remarkable class of compounds will undoubtedly continue to be exploited in the design of the next generation of medicines. The development of even more efficient, safer, and sustainable synthetic methodologies will further expand the accessibility and utility of these versatile building blocks, ensuring their enduring legacy in the field of drug discovery.

References

  • Title: A new route to 1-substituted-1H-1,2,3,4-tetrazole-5-thiols Source: ScienceDirect URL: [Link]

  • Title: One-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazole-5-thiols Source: Taylor & Francis Online URL: [Link]

  • Title: Ceric ammonium nitrate catalyzed one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazole-5-thiols in water Source: SpringerLink URL: [Link]

  • Title: A new and safe method for the synthesis of 1-substituted tetrazole-5-thiols Source: ScienceDirect URL: [Link]

  • Title: The Tetrazole Ring as a Bioisostere in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Preliminary Biological Screening of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. The tetrazole moiety is a well-established pharmacophore known to impart a wide range of biological activities.[1] This document outlines a structured, multi-pronged screening approach to elucidate the potential therapeutic value of this specific derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts. We delve into the causal logic behind experimental choices, presenting not just the "how" but the "why," to empower researchers in their quest for novel therapeutic agents.

Introduction: The Rationale for Screening this compound

The tetrazole ring, a bioisostere of the carboxylic acid group, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its unique electronic properties and metabolic stability make it an attractive moiety for the design of new therapeutic agents. The incorporation of a 4-methoxyphenyl group and a thiol substituent at the 5-position of the tetrazole ring in the target compound, this compound, presents an intriguing candidate for biological evaluation. The methoxyphenyl group is a common feature in many biologically active compounds, and the thiol group can participate in various biological interactions.

This guide will focus on three key areas of preliminary screening:

  • Antimicrobial Activity: The growing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Tetrazole derivatives have historically shown promise in this area.[1]

  • Anticancer Activity: The search for novel, effective, and less toxic anticancer drugs is a perpetual endeavor in pharmaceutical research. Many heterocyclic compounds, including tetrazoles, have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can have side effects. Tetrazole-containing compounds have been investigated as potential anti-inflammatory agents, some acting through the inhibition of cyclooxygenase (COX) enzymes.[4]

This document will provide detailed, step-by-step protocols for validated in vitro assays to assess the activity of this compound in these three therapeutic areas.

Synthesis of this compound

A reliable synthetic route is paramount for obtaining a pure sample of the target compound for biological screening. The following two-step protocol is adapted from established methods for the synthesis of 1-substituted tetrazole-5-thiols.[5]

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This initial step involves the reaction of 4-methoxyphenyl isothiocyanate with sodium azide to form the tetrazole-5-thione intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or a water/isopropanol mixture.[5][6]

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 2N HCl) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione.[5]

Step 2: Tautomerization to this compound

The thione tautomer is in equilibrium with the thiol form. For biological testing, the compound is typically used as the synthesized mixture of tautomers.

G cluster_synthesis Synthesis Workflow start 4-Methoxyphenyl Isothiocyanate reagent1 Sodium Azide (NaN₃) Reflux start->reagent1 [1] intermediate 1-(4-methoxyphenyl)-1H-tetrazole-5-thione reagent1->intermediate [1] product This compound (Thiol-Thione Tautomer) intermediate->product Tautomerization

Caption: Synthesis workflow for this compound.

Antimicrobial Screening

The preliminary assessment of antimicrobial activity will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

Rationale for Method Selection

The broth microdilution assay is a widely accepted and standardized method for determining the MIC of an antimicrobial agent.[7] It is more quantitative than diffusion-based methods and allows for the testing of a range of concentrations in a high-throughput format.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Test compound: this compound

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of This compound in 96-well plate step2 Prepare Standardized Microbial Inoculum (0.5 McFarland) step3 Inoculate Wells with Microbial Suspension start->step3 step2->step3 step4 Incubate at 37°C (18-24h for bacteria, 24-48h for fungi) step3->step4 end Determine Minimum Inhibitory Concentration (MIC) (Visual or OD measurement) step4->end

Caption: Workflow for the broth microdilution assay.

Expected Outcomes and Interpretation

A low MIC value indicates high antimicrobial potency. For context, the activity of a novel N-ribofuranosyl tetrazole derivative with a 1-(4-methoxyphenyl) moiety showed significant inhibitory activity against both E. coli and S. aureus, with a higher potency against S. aureus (MIC of 13.37 μM) compared to ampicillin (MIC of 57.24 μM against S. aureus).[8] Similar or improved activity for this compound would be a promising result.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound[Experimental Result][Experimental Result][Experimental Result]
Ampicillin (Positive Control)0.58N/A
Fluconazole (Positive Control)N/AN/A2

Anticancer Screening

The preliminary anticancer activity of this compound will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effect on a human cancer cell line.

Rationale for Method Selection

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a well-established, quantitative, and high-throughput method for screening potential anticancer agents.

Experimental Protocol: MTT Assay

Materials:

  • Test compound: this compound

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Normal cell line (e.g., human skin fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]

  • Sterile 96-well cell culture plates

  • Positive control anticancer drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow start Seed Cancer and Normal Cells in 96-well Plate step2 Treat Cells with This compound (Various Concentrations) start->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent and Incubate step3->step4 step5 Solubilize Formazan Crystals step4->step5 end Measure Absorbance at 570 nm and Calculate IC₅₀ step5->end

Caption: Workflow for the MTT anticancer screening assay.

Expected Outcomes and Interpretation

A low IC₅₀ value against the cancer cell line and a high IC₅₀ value against the normal cell line would indicate potent and selective anticancer activity. For instance, a related 1,3,4-thiadiazole derivative with a 4-methoxyphenyl group showed a reduction in MCF-7 breast cancer cell viability to 73.56% at a 100 µM concentration.[10] Another study on a pyrazole derivative containing a 1-(4-methoxyphenyl) moiety demonstrated potent growth inhibition of human lung cancer cell lines.[11] These findings suggest that the 1-(4-methoxyphenyl) scaffold has potential for anticancer activity.

Table 2: Hypothetical Anticancer Activity Data

CompoundMCF-7 IC₅₀ (µM)Human Skin Fibroblast IC₅₀ (µM)Selectivity Index (SI)
This compound[Experimental Result][Experimental Result][Calculated Value]
Doxorubicin (Positive Control)0.5510

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Anti-inflammatory Screening

The preliminary anti-inflammatory potential of this compound will be assessed by its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme in vitro.

Rationale for Method Selection

COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Commercially available COX inhibitor screening kits provide a standardized and reliable method for this preliminary screen.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Materials:

  • Test compound: this compound

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)

  • Recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection reagents (as per kit instructions)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions provided in the COX-2 inhibitor screening kit.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, the positive control, and the COX-2 enzyme. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction (if required by the kit protocol) and add the detection reagents.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

G cluster_workflow COX-2 Inhibition Assay Workflow start Incubate COX-2 Enzyme with This compound step2 Initiate Reaction with Arachidonic Acid start->step2 step3 Incubate and Stop Reaction step2->step3 step4 Add Detection Reagents step3->step4 end Measure Signal and Calculate % Inhibition and IC₅₀ step4->end

Caption: Workflow for the COX-2 inhibitor screening assay.

Expected Outcomes and Interpretation

A low IC₅₀ value for COX-2 inhibition suggests potential anti-inflammatory activity. A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibited significant anti-inflammatory activity and COX inhibition. This indicates that the 1-(4-methoxyphenyl) scaffold can be a component of effective anti-inflammatory agents.

Table 3: Hypothetical Anti-inflammatory Activity Data

CompoundCOX-2 Inhibition IC₅₀ (µM)
This compound[Experimental Result]
Celecoxib (Positive Control)0.04

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the preliminary biological screening of this compound. The described protocols for antimicrobial, anticancer, and anti-inflammatory assays provide a solid starting point for characterizing the bioactivity of this novel compound. The causality behind the selection of these assays is rooted in the known pharmacological profiles of tetrazole derivatives and the desire to explore multiple potential therapeutic applications efficiently.

Positive results in any of these preliminary screens will warrant further investigation, including:

  • Expanded Screening: Testing against a broader panel of bacterial and fungal strains, and cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of infection, cancer, or inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and pharmacokinetic properties.

The preliminary biological screening detailed in this guide is a critical first step in the long and rigorous process of drug discovery and development. The data generated will be invaluable in determining the future research direction for this compound and its potential as a novel therapeutic agent.

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  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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Solubility and Stability Profile of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (MPT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate for pharmaceuticals and agrochemicals, coupled with its potential as a ligand in coordination chemistry, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the solubility and chemical stability of MPT. We delve into the structural characteristics that govern these properties, provide field-proven experimental protocols for their assessment, and discuss potential degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this versatile molecule.

Introduction to this compound (MPT)

MPT, identified by CAS Number 13980-76-2, belongs to the tetrazole class of heterocycles.[2] Tetrazoles are recognized for their unique chemical properties, including metabolic stability and their role as bioisosteres for carboxylic acids, making them valuable scaffolds in drug design.[3] The MPT molecule incorporates a methoxyphenyl group, which enhances lipophilicity, and a tetrazole-5-thiol moiety. This thiol group is the key to its reactivity, its potential for tautomerism, and its ability to form stable complexes with metals.[1] A comprehensive understanding of its solubility and stability is paramount for successful formulation, synthesis, and application.

Key Molecular and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₄OS[1]
Molecular Weight 208.24 g/mol [1][2]
Appearance White to almost white powder[1]
CAS Number 13980-76-2[2]
Common Synonyms 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole[1]

Thione-Thiol Tautomerism: A Core Consideration

A critical aspect influencing the behavior of MPT is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione). This phenomenon is well-documented for 5-mercaptotetrazoles.[3][4] In solution, the 1H-thiol tautomer is often the predominant form.[3] This equilibrium affects hydrogen bonding, polarity, and reactivity, thereby directly impacting both solubility and stability. Analytical characterization, typically via NMR, is essential to understand the dominant tautomeric form under specific conditions.[5]

Caption: Prototropic tautomerism of MPT.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of MPT suggests a nuanced solubility profile, governed by the interplay between its lipophilic aryl ether component and the polar, acidic tetrazole-thiol moiety.

Predicted Solubility Characteristics

While specific quantitative data for MPT is not extensively published, we can infer its likely solubility based on its structure and data from closely related analogs.

  • Aqueous Solubility: Expected to be low. The molecule is largely nonpolar, but the acidic thiol group (pKa often comparable to carboxylic acids)[3] allows for significantly increased solubility in alkaline aqueous solutions due to the formation of the highly polar thiolate salt. The sodium salt of the related 1-phenyl-1H-tetrazole-5-thiol is readily soluble in water (1g/15mL).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to exhibit good solubility due to their ability to solvate both the aromatic ring and the polar tetrazole-thiol group.

  • Alcohols (e.g., Methanol, Ethanol): Expected to be soluble. The analog 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol is soluble in methanol at 25 mg/mL, suggesting MPT will also be soluble in lower-chain alcohols.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the polar nature of the tetrazole-thiol functional group.

Table 1: Predicted Solubility of MPT in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Analog Data
Aqueous Water (neutral pH)LowPredominantly nonpolar structure.
Aqueous Base (e.g., 0.1 M NaOH)HighFormation of soluble thiolate salt.
Polar Protic Methanol, EthanolSolubleAnalog solubility is 25 mg/mL in methanol.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateEffective solvation of the molecule's different moieties.
Nonpolar Hexane, TolueneVery LowMismatched polarity.
Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines a robust method for quantifying the thermodynamic solubility of MPT, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of MPT in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of MPT powder to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of MPT.

Caption: Workflow for experimental solubility determination.

Chemical Stability Profile

Assessing the chemical stability of MPT is crucial for defining its storage conditions, shelf-life, and compatibility with other excipients. The primary points of potential degradation are the thiol group (oxidation) and the tetrazole ring itself (photolysis, extreme thermal stress).

Factors Influencing Stability
  • pH: In acidic to neutral conditions, the compound is expected to be relatively stable. However, under basic conditions, the formation of the thiolate anion may increase its susceptibility to oxidative degradation.

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)disulfide). This is often a primary degradation pathway for thiol-containing compounds.

  • Temperature: Tetrazole rings are generally thermally stable. For instance, the related 1-hydroxy-5-methyltetrazole begins to decompose at 194 °C.[7] Significant degradation of MPT is not expected under standard pharmaceutical storage and processing temperatures.

  • Light (Photostability): Tetrazole derivatives can be sensitive to UV irradiation. Photolysis can induce cleavage of the tetrazole ring, leading to a variety of degradation products, potentially including azides and isocyanates through complex fragmentation pathways.[8]

Potential Degradation Pathways

G cluster_pathways Potential Degradation Pathways MPT MPT This compound Oxidation Oxidative Stress (e.g., H₂O₂) MPT->Oxidation Photolysis UV Irradiation (e.g., >235 nm) MPT->Photolysis Disulfide Disulfide Dimer Oxidation->Disulfide Dimerization RingCleavage Ring Cleavage Products (e.g., Azides, Isocyanates) Photolysis->RingCleavage Fragmentation

Caption: Primary degradation pathways for MPT.

Experimental Protocol: Forced Degradation Study

This protocol establishes a framework for investigating the intrinsic stability of MPT under accelerated stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of MPT in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for 2-8 hours.

    • Thermal Stress: Heat the solution at 60-80 °C for up to 48 hours. (Also test solid powder).

    • Photolytic Stress: Expose the solution to a calibrated light source providing ICH-specified UV/Vis exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradation products.

  • Data Evaluation: Aim for 5-20% degradation to ensure that secondary degradation is minimized. Assess peak purity and mass balance. Identify and characterize major degradants.

Conclusion

This compound is a molecule with significant potential, whose behavior is dictated by the delicate balance of its functional groups. Its solubility is highly dependent on pH and solvent choice, with the ability to form a soluble thiolate salt being a key characteristic for aqueous formulations. The primary stability concerns are oxidative degradation of the thiol group to a disulfide dimer and potential photolytic cleavage of the tetrazole ring. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these properties, enabling informed decisions in synthesis, formulation, and analytical method development.

References

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • ResearchGate. (2019). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Retrieved from [Link]

  • ResearchGate. (2024). Decomposition products of tetrazoles. Retrieved from [Link]

  • PubMed. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Precision: Utilizing 1-Phenyltetrazole-5-thiol in Chemical Analysis. Retrieved from [Link]

  • Arkivoc. (2011). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2020). Retention characteristics of poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Tetrazoles database - synthesis, physical properties. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved from [Link]

  • ResearchGate. (2011). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, silver(1+) salt (1:1). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol from 4-methoxyphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The protocol details a robust and efficient one-pot synthesis method starting from 4-methoxyphenyl isothiocyanate and sodium azide. This guide is designed to offer a deep understanding of the reaction, including the underlying mechanism, detailed experimental procedures, safety considerations, and characterization of the final product. The information presented is curated to support researchers in drug discovery and development by providing a practical and scientifically grounded protocol.

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][2] The target molecule, this compound, incorporates the tetrazole scaffold, which is present in numerous marketed drugs with a wide array of biological activities, including antihypertensive and antibacterial agents.[1][2] The synthesis of 1-substituted-1H-tetrazole-5-thiols from isothiocyanates is a well-established transformation, valued for its efficiency and high yields.[3][4] This protocol outlines a facile, one-pot synthesis that is both time-efficient and high-yielding, making it a valuable methodology for the laboratory-scale preparation of this important building block.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-methoxyphenyl isothiocyanate and sodium azide proceeds via a [3+2] cycloaddition reaction.[5][6] The isothiocyanate acts as a 2-atom component, and the azide ion serves as a 3-atom component.

The proposed mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon atom of the isothiocyanate. This initial addition is followed by an intramolecular cyclization to form a five-membered heterocyclic intermediate. Subsequent rearrangement and protonation lead to the formation of the stable this compound. The reaction is typically catalyzed by the presence of a mild base and conducted in an aqueous medium, which facilitates the dissolution of sodium azide and promotes the reaction.[3][4] Some protocols also describe the use of catalysts like zinc chloride to enhance reaction rates, particularly in non-aqueous solvents.[5]

It is important to note that the product can exist in tautomeric forms: the thione form (C=S) and the thiol form (S-H).[3] While spectral data can sometimes be ambiguous, crystallographic studies often show the thione form to be predominant in the solid state.[3][7]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazole-5-thiones.[3][4]

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier
4-Methoxyphenyl isothiocyanate≥98% purityCommercially Available
Sodium azide (NaN₃)≥99.5% purityCommercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Hydrochloric acid (HCl)2M aqueous solutionCommercially Available
Distilled water---
Round-bottom flask100 mL---
Magnetic stirrer and stir bar---
Fume hood---
Buchner funnel and filter paper---
pH paper---
Standard laboratory glassware---
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in pyridine (10 mL).

  • Addition of Sodium Azide: To this solution, add a solution of sodium azide (1.2 eq) in distilled water (20 mL). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.[8][9][10]

  • Reaction: Stir the resulting mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the reaction mixture in an ice bath.[3]

  • Precipitation: Slowly acidify the mixture to pH 2-3 by the dropwise addition of 2M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white or off-white solid.

Visual Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 4-methoxyphenyl isothiocyanate in pyridine B Add aqueous sodium azide solution A->B C Stir at room temperature (2-6 h) B->C D Cool reaction mixture in an ice bath C->D E Acidify with 2M HCl to pH 2-3 D->E F Collect precipitate by vacuum filtration E->F G Wash with cold distilled water F->G H Dry product under vacuum G->H

Caption: Workflow for the synthesis of this compound.

Data Presentation

ParameterValueReference
Product Name This compound-
Synonyms 1-(4-methoxyphenyl)tetrazole-5-thiol[12]
CAS Number 13980-76-2[12]
Molecular Formula C₈H₈N₄OS-
Molecular Weight 208.24 g/mol -
Starting Material 4-Methoxyphenyl isothiocyanateCommercially Available
Reagent Sodium AzideCommercially Available
Typical Yield 76-97%[3]
Physical Appearance White to off-white solid[3]
Melting Point Not explicitly reported for this derivative, but related compounds have melting points in the range of 170 °C (dec.).-

Application Notes and Troubleshooting

  • Causality of Experimental Choices:

    • Pyridine: Pyridine acts as a base to facilitate the reaction and also helps to solubilize the organic starting material.[3]

    • Aqueous Medium: The use of water as a solvent is advantageous as it is environmentally benign and effectively dissolves the sodium azide.[4]

    • Acidification: Acidification is crucial for the protonation of the tetrazole-thiolate anion, leading to the precipitation of the neutral product. Careful control of pH is necessary to ensure complete precipitation without causing degradation.

  • Troubleshooting:

    • Low Yield: If the yield is lower than expected, ensure that the 4-methoxyphenyl isothiocyanate is of high purity. Isothiocyanates can degrade over time, and it is advisable to use a freshly opened or purified starting material. Also, confirm the complete consumption of the starting material by TLC before proceeding with the work-up.

    • Product Oily or Gummy: If the product precipitates as an oil or a gummy solid, it may be due to impurities or incomplete reaction. Try triturating the product with a non-polar solvent like hexane to induce solidification. Further purification by recrystallization from a suitable solvent such as ethanol may be necessary.[11]

Safety Precautions

Sodium Azide is extremely toxic and must be handled with stringent safety measures. [8][9][10][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling sodium azide.[8][13] It is recommended to use double gloves.[13]

  • Ventilation: All manipulations involving sodium azide, especially the solid, should be performed in a certified chemical fume hood to avoid inhalation of dust or the highly toxic hydrazoic acid gas that can form upon contact with acids.[8][13]

  • Handling: Use plastic or ceramic spatulas for transferring solid sodium azide, as it can react with heavy metals to form shock-sensitive and explosive metal azides.[10][14]

  • Waste Disposal: Sodium azide is a P-listed hazardous waste.[8] All contaminated materials, including empty containers, pipette tips, and gloves, must be disposed of as hazardous waste according to institutional guidelines.[8] Never discard sodium azide down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[10]

  • Spill Response: In case of a spill, evacuate the area. For small spills within a fume hood, cover the solid with a paper towel and dampen it with an alkaline solution (pH > 9) to prevent the formation of hydrazoic acid.[8][13]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methoxyphenyl group and the tetrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the aromatic ring, the C=N and N-N bonds of the tetrazole ring, and the C=S or S-H bond of the thiol/thione group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be in close agreement with the calculated values for the desired product.

Conclusion

The synthesis of this compound from 4-methoxyphenyl isothiocyanate and sodium azide is a highly efficient and straightforward procedure. This protocol provides a reliable method for obtaining this valuable building block for drug discovery and medicinal chemistry research. By adhering to the detailed experimental steps and stringent safety precautions, researchers can successfully synthesize and characterize this compound. The versatility of the tetrazole moiety ensures that this synthetic protocol will be of significant interest to scientists engaged in the development of novel therapeutic agents.[2][15]

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. 16

  • ResearchGate. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.

  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.

  • ResearchGate. Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates.

  • Fisher Scientific. SAFETY DATA SHEET: Sodium azide.

  • University of Michigan. Sodium Azide - Environment, Health & Safety.

  • University of Illinois Urbana-Champaign. Sodium Azide NaN3 | Division of Research Safety.

  • ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a.

  • University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety.

  • Thieme. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.

  • CymitQuimica. 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol.

  • Korean Chemical Society. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.

  • Royal Society of Chemistry. .

  • Life Chemicals. Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

  • MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine.

  • PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles.

  • ResearchGate. Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water a.

  • SciSpace. Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities (2010).

  • Benchchem. A Comparative Guide to 4-Methoxyphenyl Isothiocyanate and Other Isothiocyanates in Synthesis and Drug Development.

  • SAJCN. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

  • American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide.

  • Google Patents. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.

  • MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

  • Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole.

  • Pharmaffiliates. This compound.

  • Benchchem. Technical Support Center: 4-Methoxyphenyl Isothiocyanate Reactions.

  • Sigma-Aldrich. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97.

  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

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Cycloaddition reaction for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the [3+2] Cycloaddition Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound with significant potential in medicinal chemistry. The protocol is centered around a robust and efficient [3+2] cycloaddition reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical troubleshooting advice to ensure successful synthesis.

Introduction and Significance

The tetrazole ring is a privileged scaffold in modern drug discovery, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile.[2] The 1-substituted-1H-tetrazole-5-thiol moiety, in particular, is a versatile building block for creating novel therapeutic agents.

The target molecule, this compound, and its analogs have shown promise in various therapeutic areas. For instance, related (4-methoxyphenyl)-1H-tetrazol-5-amine structures have been investigated as selective antitubercular agents.[3][4] The synthesis of this compound is efficiently achieved through a [3+2] dipolar cycloaddition, a powerful reaction that constructs the five-membered tetrazole ring from an isothiocyanate and an azide source.[5][6][7] This method is valued for its high atom economy and often mild reaction conditions.

The [3+2] Cycloaddition: A Mechanistic Overview

The formation of the 1,5-disubstituted tetrazole-thione ring from an isothiocyanate and an azide is a classic example of a Huisgen 1,3-dipolar cycloaddition.[8][9] In this reaction, the azide ion (N₃⁻) acts as the 1,3-dipole, and the carbon-nitrogen double bond of the isothiocyanate (R-N=C=S) serves as the dipolarophile.

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The terminal nitrogen of the azide anion performs a nucleophilic attack on the electrophilic central carbon atom of the isothiocyanate.

  • Intermediate Formation: This initial attack forms a linear adduct, a vinyl azide-type intermediate.

  • Intramolecular Cyclization: The intermediate rapidly undergoes an intramolecular cyclization. The terminal nitrogen of the newly added azide moiety attacks the carbon atom of the C=N bond.

  • Ring Formation and Tautomerization: This cyclization yields the heterocyclic tetrazole ring. The product exists in tautomeric equilibrium between the 1-substituted-1H-tetrazole-5-thiol form and the more thermodynamically stable 1-substituted-1,4-dihydro-5H-tetrazole-5-thione form.[6][7] Spectroscopic evidence often confirms the predominance of the thione tautomer in both solid and solution states.

Reaction_Mechanism Mechanism of Tetrazole-Thiol Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products (Tautomers) R_NCS 4-Methoxyphenyl Isothiocyanate Attack Nucleophilic Attack of Azide R_NCS->Attack NaN3 Sodium Azide (NaN₃) NaN3->Attack Intermediate Linear Adduct (Intermediate) Attack->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Thione Tetrazole-5-thione (Major Tautomer) Cyclization->Thione Step 3 Thiol Tetrazole-5-thiol (Minor Tautomer) Thione->Thiol Tautomerization

Caption: Reaction mechanism for the [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol outlines a reliable one-pot synthesis adapted from established procedures for preparing 1-substituted tetrazole-5-thiones.[6][7]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-Methoxyphenyl isothiocyanateC₈H₇NOS165.21Major suppliersStarting material. Handle in a fume hood.
Sodium Azide (NaN₃)NaN₃65.01Major suppliersHighly Toxic. Avoid contact with acids to prevent formation of explosive hydrazoic acid (HN₃).
PyridineC₅H₅N79.10Major suppliersActs as a base/catalyst. Use in a fume hood.
Deionized WaterH₂O18.02In-house supplyUsed as the primary solvent.
Hydrochloric Acid (HCl), 4MHCl36.46Major suppliersFor acidification during work-up.
Ethyl AcetateC₄H₈O₂88.11Major suppliersFor recrystallization.
HexaneC₆H₁₄86.18Major suppliersFor recrystallization.
Magnetic Stirrer with Hotplate--Standard lab equip.-
Round-Bottom Flask (100 mL)--Standard lab equip.-
Buchner Funnel and Filtration Flask--Standard lab equip.For product isolation.
Thin-Layer Chromatography (TLC) Plates--Standard lab equip.For reaction monitoring.
Step-by-Step Synthesis Procedure

Experimental_Workflow Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Dissolve Sodium Azide and Pyridine in Water B 2. Add 4-Methoxyphenyl Isothiocyanate A->B C 3. Stir at Room Temperature for 2-4 hours B->C D 4. Monitor by TLC C->D E 5. Acidify with 4M HCl to pH ~2-3 D->E Upon completion F 6. Collect Precipitate via Vacuum Filtration E->F G 7. Wash with Cold Water and Dry F->G H 8. Recrystallize from Ethyl Acetate/Hexane G->H Crude Product I 9. Characterize Product (NMR, IR, MS, MP) H->I Pure Product

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (0.78 g, 12 mmol) and pyridine (0.4 mL, 5 mmol) in deionized water (20 mL).

  • Addition of Isothiocyanate: To this stirring solution, add 4-methoxyphenyl isothiocyanate (1.65 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent), observing the disappearance of the starting isothiocyanate spot.

  • Work-up and Isolation: Upon completion of the reaction, cool the flask in an ice bath. Slowly and carefully add 4M HCl dropwise with continuous stirring until the pH of the solution is approximately 2-3. A solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum or in a desiccator. Typical yields for this reaction are in the range of 76-97%.[6]

Purification

Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain the pure this compound as a white or pale yellow solid.

Characterization
  • ¹H NMR: Expect signals for the methoxy group protons (~3.8 ppm, singlet, 3H), the aromatic protons of the phenyl ring (doublets, ~7.0-7.5 ppm, 4H), and a broad signal for the N-H proton of the thione tautomer at a downfield chemical shift (>13 ppm).[6][7]

  • ¹³C NMR: Expect a signal for the C=S carbon of the tetrazole ring in the range of 160-170 ppm.[6]

  • IR Spectroscopy: Look for a characteristic C=S stretching vibration and the absence of the strong isothiocyanate (-N=C=S) peak (~2100 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product (C₈H₈N₄OS, M.W. = 208.24 g/mol ).

Critical Parameters, Safety, and Troubleshooting

  • Causality Behind Experimental Choices:

    • Solvent: Water is an excellent, green solvent for this reaction. Its high polarity facilitates the dissolution of the sodium azide and promotes the reaction, which often proceeds cleanly at room temperature.[6][7]

    • Pyridine: While the reaction can proceed without it, the addition of a base like pyridine can catalyze the reaction and shorten the reaction time.[7]

    • Acidification: The product is formed as a sodium salt in the basic reaction mixture. Acidification is critical to protonate the tetrazole-thiolate, which renders it insoluble in the aqueous medium and allows for its isolation via precipitation.[10]

  • Safety Precautions:

    • Sodium Azide: Sodium azide is acutely toxic and must be handled with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

    • Hydrazoic Acid Formation: CRITICAL: Do not add acid directly to solid sodium azide or concentrated solutions. The acidification step during work-up must be performed slowly and in a fume hood, as it generates highly toxic and explosive hydrazoic acid (HN₃) gas.[10] All glassware should be decontaminated with a suitable oxidizing agent (e.g., ceric ammonium nitrate solution) to destroy any residual azide.

  • Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; poor quality of reagents.Increase reaction time. Check the purity of the isothiocyanate. Ensure the sodium azide is dry and has been stored properly.
Oily Product Impurities present; incomplete precipitation.Ensure pH is sufficiently low (~2) during work-up. Wash the crude product thoroughly. Attempt trituration with a non-polar solvent like hexane before recrystallization.
Reaction Stalls Poor solubility of isothiocyanate.Add a co-solvent like THF or isopropanol to improve solubility.[11] Ensure vigorous stirring to maintain a good suspension.
Purification Issues Product is too soluble in recrystallization solvent.Adjust the solvent ratio (more hexane). Cool the solution slowly to promote crystal growth. If recrystallization fails, consider column chromatography.

Conclusion

The [3+2] cycloaddition between 4-methoxyphenyl isothiocyanate and sodium azide provides a highly efficient, straightforward, and scalable route to this compound. The protocol described herein utilizes mild, environmentally benign conditions and results in high yields of the desired product. By understanding the underlying mechanism and adhering to the critical safety and experimental parameters, researchers can reliably synthesize this valuable heterocyclic building block for application in drug discovery and medicinal chemistry.

References

  • ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles.
  • Ma, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
  • Myznikova, L. V., et al. (n.d.).
  • RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
  • Han, S. Y., et al. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.
  • Semantic Scholar. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates.
  • Lin, C., et al. (n.d.). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. PMC - NIH.
  • ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • YouTube. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • Vorona, S., et al. (2014).
  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed - NIH.
  • ResearchGate. (n.d.). (A) Mechanism of 1,3-dipole cycloaddition reaction toward tetrazoles;...
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
  • ResearchGate. (2019). Green synthesis of 5-substituted-1H-1,2,3,4-tetrazoles and 1-sustituted-1H-1,2,3,4-tetrazoles via [3+2] cycloaddition by reusable immobilized AlCl3on ã-Al2O3.
  • Szulczyk, D., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. PubMed.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents | Request PDF.
  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

Sources

The Coordination Chemistry of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol as a versatile ligand in coordination chemistry. The protocols and insights provided herein are designed to be both instructional and explanatory, fostering a deeper understanding of the underlying chemical principles.

Introduction: The Versatility of Tetrazole-5-thiol Ligands

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The 1-substituted-1H-tetrazole-5-thiol scaffold, in particular, has garnered considerable attention as a ligand for the formation of coordination complexes. This is due to its intriguing electronic properties and multiple potential coordination sites. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which influences its coordination behavior. The deprotonated form, a thiolate, is a soft donor and readily coordinates to a variety of metal centers. The tetrazole ring itself contains several nitrogen atoms that can also participate in coordination, leading to a rich and diverse coordination chemistry. The presence of the 4-methoxyphenyl substituent at the N1 position allows for modulation of the ligand's electronic properties and can influence the structure and properties of the resulting metal complexes.

PART 1: Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the corresponding tetrazole-5-thione intermediate.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This procedure is adapted from the general method for the synthesis of 1-substituted tetrazole-5-thiones.[1]

Materials:

  • 4-methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care in a well-ventilated fume hood.

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous DMF.

  • Carefully add sodium azide (1.2 equivalents) to the solution in small portions. Caution: Azides are highly toxic and can be explosive. Use appropriate personal protective equipment and work in a fume hood.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione as a solid.

Expected Yield: 76-97%[1]

Understanding the Tautomerism

1-(4-methoxyphenyl)-1H-tetrazole-5-thione exists in equilibrium with its thiol tautomer, this compound. In the solid state and in solution, the thione form is generally predominant. However, in the presence of a base, the proton on the nitrogen or sulfur can be removed to form the corresponding anion, which is best represented as a thiolate for coordination to metal ions.

PART 2: Synthesis of Coordination Complexes

The deprotonated form of this compound acts as an excellent ligand for a variety of transition metals. The following protocols provide general guidelines for the synthesis of its coordination complexes.

Protocol 2: General Procedure for the Synthesis of a Metal(II) Complex

This protocol is a generalized procedure based on the synthesis of related 1-phenyl-1H-tetrazole-5-thiol complexes.[2]

Materials:

  • This compound (the ligand, L)

  • A suitable metal(II) salt (e.g., CdCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

  • A weak base (e.g., triethylamine, sodium acetate)

Procedure:

  • Dissolve the ligand (2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the weak base (2 equivalents) to the solution to deprotonate the ligand in situ, forming the thiolate anion.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated under reflux for several hours to facilitate complex formation. The formation of a precipitate often indicates the formation of the coordination complex.

  • Monitor the reaction by observing the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., DMF/ethanol).

Diagram of the General Synthesis Workflow:

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation ligand 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol deprotonation Deprotonation ligand->deprotonation base Weak Base (e.g., Et3N) base->deprotonation solvent1 Solvent (e.g., Ethanol) solvent1->deprotonation complexation Complexation Reaction deprotonation->complexation Deprotonated Ligand metal_salt Metal(II) Salt (e.g., CdCl2) dissolution Dissolution metal_salt->dissolution solvent2 Solvent (e.g., Ethanol) solvent2->dissolution dissolution->complexation Metal Salt Solution purification Purification (Filtration & Recrystallization) complexation->purification product Metal-Ligand Complex purification->product

Caption: General workflow for the synthesis of a metal complex.

PART 3: Characterization of the Ligand and its Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.

Technique Purpose Expected Observations for this compound and its Complexes
FTIR Spectroscopy To identify functional groups.Ligand: Presence of C=S (thione) and N-H stretching bands. Complex: Shift in the C=S band and disappearance or shift of the N-H band upon coordination. Appearance of new bands corresponding to metal-sulfur (M-S) and potentially metal-nitrogen (M-N) vibrations.
¹H NMR Spectroscopy To determine the proton environment.Ligand: Characteristic signals for the aromatic protons of the methoxyphenyl group and the methoxy protons. The N-H proton signal may be broad. Complex: Shifts in the aromatic proton signals upon coordination.
¹³C NMR Spectroscopy To determine the carbon skeleton.Ligand: Characteristic signals for the carbons of the methoxyphenyl group and the tetrazole ring. Complex: Shifts in the carbon signals, particularly the C=S carbon, upon coordination.
Mass Spectrometry To determine the molecular weight.Ligand & Complex: Molecular ion peak corresponding to the expected molecular formula.
Elemental Analysis To determine the elemental composition.Ligand & Complex: Experimental percentages of C, H, N, and S should match the calculated values.
X-ray Crystallography To determine the single-crystal structure.Complex: Provides definitive information on the coordination geometry of the metal center, bond lengths, bond angles, and the coordination mode of the ligand (monodentate, bidentate, bridging).
Thermogravimetric Analysis (TGA) To study the thermal stability.Complex: Provides information on the decomposition temperature and the presence of coordinated or lattice solvent molecules.[3][4]

PART 4: Potential Applications and Future Directions

The coordination complexes of this compound are expected to exhibit a range of interesting properties and potential applications, drawing parallels from related tetrazole-based systems.

Diagram of Potential Application Areas:

G center This compound Coordination Complexes catalysis Catalysis center->catalysis luminescence Luminescent Materials center->luminescence drug_dev Drug Development (e.g., Anticancer, Antimicrobial) center->drug_dev mofs Metal-Organic Frameworks (MOFs) center->mofs energetic Energetic Materials center->energetic

Caption: Potential applications of the title ligand's metal complexes.

  • Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations. The ligand can influence the catalytic activity and selectivity.

  • Luminescent Materials: Many coordination complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit interesting photoluminescent properties.[2][5][6] The emission characteristics can be tuned by modifying the ligand and the metal center, leading to applications in sensors, bio-imaging, and light-emitting devices.

  • Drug Development: Tetrazole-containing compounds are known for their wide range of biological activities.[7] Metal complexes can exhibit enhanced or novel therapeutic properties compared to the free ligand, including anticancer and antimicrobial activities.[1][8]

  • Metal-Organic Frameworks (MOFs): The ability of the tetrazole-thiolate ligand to act as a bridging ligand makes it a promising candidate for the construction of MOFs.[9][10][11] These porous materials have potential applications in gas storage, separation, and catalysis.

  • Energetic Materials: The high nitrogen content of the tetrazole ring makes its coordination polymers potential candidates for energetic materials with good thermal stability.[3][4]

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the creation of a wide array of metal complexes with diverse structures and functionalities. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this ligand and to develop new materials with tailored properties for a variety of applications.

References

  • Wong, W.-Y., & Ho, C.-L. (2010). Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. PubMed Central. [Link]

  • Al-Samarraie, N. A., Al Samarrai, O. R., & Yahya, S. Y. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis(diphenyl phosphino)ethane, and study the anticancer activity against HepG2 Liver cell line. Samarra Journal of Pure and Applied Science.
  • Wang, Y., et al. (2015). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

  • Zhang, J., et al. (2015). In Situ Synthesis, Crystal Structures, and Luminescence of Two New Tetrazole Complexes. Chinese Journal of Inorganic Chemistry.
  • Li, Y., et al. (2015). ((1 H -tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm. [Link]

  • Lee, S., et al. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. Journal of Visualized Experiments. [Link]

  • O'Shea, D. F., et al. (2014). Efficient Sensitization of Lanthanide Luminescence by Tetrazole-Based Polydentate Ligands. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Graphene Oxide-Intercalated Tetrazole-Based Coordination Polymers: Thermally Stable Hybrid Energetic Crystals with Enhanced Photosensitivity. Langmuir. [Link]

  • Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

  • Globe Thesis. (2020). Synthesis,Structures And Physicochemical Properties Of Energetic Coordination Polymers Based On Tetrazolylfurazan. [Link]

  • Gonzalez, M. I., et al. (2018). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal–Organic Frameworks with Tetrazole Ligands. ACS Omega. [Link]

  • Zhang, Y., et al. (2023). Graphene Oxide-Intercalated Tetrazole-Based Coordination Polymers: Thermally Stable Hybrid Energetic Crystals with Enhanced Photosensitivity. Semantic Scholar. [Link]

  • Askerov, R. K., et al. (2019). 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and Its Complex with Cd(II): Molecular and Crystal Structures.
  • Zhang, X., et al. (2015). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions. [Link]

  • Various Authors. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. PubMed Central. [Link]

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Application Notes and Protocols for the Utilization of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Agents and the Promise of Tetrazole Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, responsible for millions of deaths annually. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered many first-line antibiotic treatments ineffective, creating an urgent need for the development of new antitubercular drugs with novel mechanisms of action.[1][2] In this context, nitrogen-rich heterocyclic compounds have garnered significant attention in medicinal chemistry. Among these, the tetrazole moiety is a critical pharmacophore. As a bioisostere of the carboxylic acid group, it can enhance lipophilicity and bioavailability while reducing side effects.[3] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitubercular effects.[3][4]

This guide focuses on the strategic application of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol as a versatile building block for the synthesis of a new generation of antitubercular agents. We will provide a detailed exploration of its synthesis, its derivatization into novel chemical entities, and the subsequent evaluation of their antimycobacterial activity. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals dedicated to combating tuberculosis.

Proposed Mechanism of Action: Targeting Key Mycobacterial Pathways

While the precise mechanism of action for this compound derivatives is still under investigation, evidence from related heterocyclic compounds suggests several potential enzymatic targets within M. tuberculosis. The lipophilic nature of the tetrazole scaffold, particularly when functionalized, may facilitate penetration of the complex mycobacterial cell wall.[5] Potential targets include enzymes crucial for cell wall biosynthesis, DNA replication, and energy metabolism.[6][7] For instance, some triazole-thiol derivatives have been shown to target enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[5][8] Another potential target is the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in mycobacteria and absent in mammals, making it an attractive target for selective inhibitors.[9] The thiol group in the core molecule also presents a reactive handle that could potentially interact with cysteine residues in the active sites of various mycobacterial enzymes.

Proposed_Mechanism_of_Action Drug_Candidate This compound Derivative M_tuberculosis Mycobacterium tuberculosis Cell Drug_Candidate->M_tuberculosis Enters Cell_Wall Cell Wall Penetration Drug_Candidate->Cell_Wall Crosses Enzyme_Target Enzymatic Inhibition Cell_Wall->Enzyme_Target InhA InhA (Mycolic Acid Synthesis) Enzyme_Target->InhA Shikimate_Pathway Shikimate Pathway Enzymes Enzyme_Target->Shikimate_Pathway Other_Targets Other Potential Targets (e.g., ATP Synthase, DprE1) Enzyme_Target->Other_Targets Bactericidal_Effect Bactericidal/Bacteriostatic Effect InhA->Bactericidal_Effect Shikimate_Pathway->Bactericidal_Effect Other_Targets->Bactericidal_Effect

Caption: Proposed mechanism of action for antitubercular agents derived from this compound.

Synthesis Protocols

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a well-established two-step process commencing from commercially available starting materials.

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This initial step involves the reaction of 4-methoxyphenyl isothiocyanate with sodium azide.

  • Materials:

    • 4-Methoxyphenyl isothiocyanate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Distilled water

    • Ice bath

    • Magnetic stirrer and heating mantle

    • Round bottom flask and condenser

  • Procedure:

    • In a round bottom flask, dissolve 4-methoxyphenyl isothiocyanate in DMF.

    • Carefully add sodium azide to the solution in portions while stirring. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

    • Heat the reaction mixture under reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

    • The resulting product, 1-(4-methoxyphenyl)-1H-tetrazole-5-thione, can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Tautomerization to this compound

The thione synthesized in the previous step exists in tautomeric equilibrium with the thiol form. For derivatization at the sulfur atom, the thiol form is the reactive species. In many subsequent reactions, the thione can be used directly as it will react as the thiol tautomer under appropriate basic conditions.

Synthesis_Workflow Start 4-Methoxyphenyl isothiocyanate Reagent1 Sodium Azide (NaN₃) DMF, Reflux Intermediate 1-(4-methoxyphenyl)-1H-tetrazole-5-thione Start->Intermediate Reaction Tautomerization Tautomeric Equilibrium Final_Product This compound Intermediate->Final_Product Exists as Derivatization Further Derivatization (S-alkylation, etc.) Final_Product->Derivatization

Caption: Synthetic workflow for the preparation of the core scaffold and its subsequent derivatization.

Part 2: Synthesis of Novel Antitubercular Agents via S-Alkylation/Arylation

The thiol group of this compound is a prime site for modification to generate a library of diverse compounds. A common and effective strategy is S-alkylation or S-arylation.

  • General Procedure for S-Alkylation:

    • Dissolve this compound in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the solution and stir for 30 minutes at room temperature to form the thiolate anion.

    • Add the desired alkylating agent (e.g., benzyl bromide, substituted benzyl bromides, alkyl halides) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Evaluation of Antitubercular Activity

The newly synthesized compounds should be evaluated for their in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for this purpose.[1]

  • Protocol for Microplate Alamar Blue Assay (MABA):

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Culture M. tuberculosis H37Rv strain to mid-log phase.

    • In a 96-well microplate, serially dilute the test compounds in culture medium.

    • Add the bacterial suspension to each well. Include positive controls (e.g., isoniazid, rifampicin) and negative controls (DMSO).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

For promising candidates, further evaluation against MDR strains of M. tuberculosis and assessment of intracellular activity against macrophage-internalized mycobacteria are recommended.[10]

Structure-Activity Relationship (SAR) Studies

Based on studies of analogous 1-aryl-5-substituted-tetrazoles, several structural features can be correlated with antitubercular activity.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring significantly influence activity. Electron-withdrawing groups have been shown to enhance activity in some series of 1-phenyl-5-benzylsulfanyltetrazoles.[11]

  • The S-Substituent: The moiety attached to the sulfur atom is critical. Bulky or lipophilic groups, such as substituted benzyl groups, can modulate the compound's ability to penetrate the mycobacterial cell wall and interact with its target.

  • The Methoxyphenyl Group: The 4-methoxy group on the phenyl ring of the core scaffold is an electron-donating group. Its influence on activity should be systematically explored by synthesizing analogs with different substituents at this position.

Compound SeriesGeneral StructureKey SAR FindingsReference
1-Aryl-5-benzylsulfanyltetrazolesAryl group at N1, benzyl group at S5Electron-accepting substituents on the 1-phenyl ring increase activity. Substitution on the benzyl moiety tends to decrease activity.[11][12]
Halogenated (4-methoxyphenyl)-1H-tetrazol-5-amines4-methoxyphenyl group at N1, substituted phenylamine at C5Bromophenyl derivatives showed potent activity against MDR-M. tuberculosis.[13][14][15][13][14][15]
5-Aryl-2-thio-1,3,4-oxadiazolesAryl group at C5, thiol at C2Specific substitutions on the aryl ring are crucial for activity.[16]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic protocols outlined provide a clear pathway for the generation of diverse chemical libraries. Future work should focus on:

  • Expansion of the Chemical Library: Synthesize a broad range of derivatives with diverse electronic and steric properties to further elucidate the SAR.

  • Mechanism of Action Studies: For the most potent compounds, identify the specific molecular target(s) within M. tuberculosis.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of tuberculosis to assess their efficacy and safety profiles.

By systematically applying the principles of medicinal chemistry and microbiology, researchers can leverage the unique properties of the tetrazole scaffold to develop new and effective treatments for tuberculosis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
  • National Institutes of Health (NIH). (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
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  • Indian Journal of Pharmaceutical Sciences. (n.d.). In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts.
  • PubMed. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents.
  • Sci-Hub. (n.d.). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents.
  • Taylor & Francis. (n.d.). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis.
  • Google Patents. (n.d.). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • ResearchGate. (2025). A Note on the Antitubercular Activities of 1-Aryl-5-benzylsulfanyltetrazoles.
  • PubMed. (n.d.). Mycobacterial tuberculosis Enzyme Targets and their Inhibitors.
  • PubMed. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents.
  • PubMed. (2006). The structure--antituberculosis activity relationships study in a series of 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3h-1,2,4-triazole-3-thione derivatives. A combined electronic-topological and neural networks approach.
  • PubMed. (2005). A note on the antitubercular activities of 1-aryl-5-benzylsulfanyltetrazoles.
  • Generation and characterization of thiol-deficient Mycobacterium tuberculosis mutants. (n.d.).
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  • New tuberculosis drug targets, their inhibitors and potential therapeutic impact. (2020).
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Application Notes: 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized as a bioisosteric analogue for carboxylic acids and cis-amide groups, offering improved metabolic stability and bioavailability.[1][2] This application note provides a comprehensive guide for researchers exploring the anticancer potential of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. We delve into its proposed mechanism of action, leveraging data from analogous compounds, and provide detailed, field-proven protocols for its synthesis and in vitro evaluation. This document is intended for cancer biologists, medicinal chemists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Rationale for Tetrazole-5-thiols in Oncology

Cancer remains a primary cause of mortality worldwide, necessitating the development of novel therapeutic agents that can overcome resistance and toxicity issues associated with current treatments.[2] Heterocyclic compounds, particularly nitrogen-rich structures like tetrazoles, have shown significant promise in oncology.[3] The tetrazole ring is a metabolically stable pharmacophore that enhances the drug-like properties of a molecule.[2]

The 1-aryl-1H-tetrazole-5-thiol moiety is of particular interest. The thiol group at the 5-position provides a reactive handle for further chemical modification and can engage in crucial interactions with biological targets. The substituted aryl ring at the 1-position allows for fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles. Based on extensive research into structurally related tetrazole derivatives, this compound is hypothesized to exert its anticancer effects through disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4][5]

Proposed Mechanism of Action: Microtubule Destabilization

While direct studies on this compound are emerging, a compelling body of evidence from analogous 1-aryl-tetrazole derivatives points towards tubulin as a primary molecular target.[4][5][6]

2.1. Interference with Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature is essential for the formation of the mitotic spindle during mitosis.[5] Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics.

1-aryl-tetrazole derivatives have been shown to act as microtubule destabilizers, likely by binding to the colchicine site on β-tubulin.[4][5] This binding prevents the polymerization of tubulin dimers into microtubules. The resulting microtubule network disorganization triggers the mitotic checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4][7]

2.2. Induction of G2/M Cell Cycle Arrest and Apoptosis:

Prolonged arrest at the G2/M phase due to microtubule disruption is a potent trigger for apoptosis (programmed cell death).[7] The cell's inability to form a functional mitotic spindle and properly segregate chromosomes activates a cascade of signaling events culminating in the activation of caspases and the systematic dismantling of the cell.[2][3] This proposed signaling cascade is illustrated in the diagram below.

Anticancer_Mechanism Proposed Anticancer Mechanism of this compound cluster_0 Cellular Events Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Network Disruption Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro anticancer evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[8][9]

Principle: The synthesis involves a cyclization reaction between 4-methoxyphenyl isothiocyanate and sodium azide in an aqueous medium catalyzed by pyridine. The resulting tetrazole-5-thiol is then precipitated by acidification.

Materials:

  • 4-methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxyphenyl isothiocyanate (10 mmol) in 30 mL of water.

  • Add sodium azide (12 mmol) and pyridine (30 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove unreacted starting material and pyridine.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value
Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.[2][13]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration) for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

Concluding Remarks

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and mechanistic insights provided in this application note offer a robust starting point for researchers. Based on evidence from analogous compounds, its likely mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Further investigations, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • Anonymous. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PubMed. Available at: [Link].

  • Anonymous. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Europe PMC. Available at: [Link].

  • Unnamatla, M.V.B., Khan, F.-R.N., & Yañez, E.C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. Available at: [Link].

  • Anonymous. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link].

  • Anonymous. Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC - NIH. Available at: [Link].

  • Anonymous. Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water a. ResearchGate. Available at: [Link].

  • Al-Masoudi, N.A., & Al-Soud, Y.A. (Year not available). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. Available at: [Link].

  • Anonymous. Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
  • Anonymous. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Available at: [Link].

  • Anonymous. (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Available at: [Link].

  • Anonymous. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. Available at: [Link].

  • Anonymous. Cell cycle analysis and the effect of the target 10 on the percentage... ResearchGate. Available at: [Link].

  • Anonymous. (PDF) Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. ResearchGate. Available at: [Link].

  • Anonymous. Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. MDPI. Available at: [Link].

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 8049–8115. Available at: [Link].

  • Anonymous. Cytotoxic activity of the synthesized compounds against cancerous cell lines. ResearchGate. Available at: [Link].

  • Anonymous. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. Available at: [Link].

  • Anonymous. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link].

  • Anonymous. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. PubMed. Available at: [Link].

  • Anonymous. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. MDPI. Available at: [Link].

  • Anonymous. Cytotoxic activity of synthesized compounds against human cancer cell... ResearchGate. Available at: [Link].

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Application Note & Protocol: A Researcher's Guide to the Synthesis of Cadmium(II) Complexes with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of cadmium(II) coordination complexes utilizing the versatile ligand, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. The guide is structured in two main parts: the synthesis of the tetrazole-5-thiol ligand from commercially available precursors, followed by the chelation protocol with a cadmium(II) salt. This application note is designed for researchers in inorganic chemistry, materials science, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, from the [3+2] cycloaddition mechanism for tetrazole formation to the coordination chemistry of cadmium(II), ensuring a reproducible and well-understood experimental workflow.

Introduction: The Significance of Tetrazole-Thiol Ligands and Cadmium Complexes

Tetrazole derivatives are a cornerstone of medicinal chemistry, frequently employed as bioisosteres for carboxylic acids to enhance metabolic stability and pharmacokinetic profiles.[1] The incorporation of a thiol group at the 5-position of the tetrazole ring introduces a potent coordination site. The this compound ligand exists in a tautomeric equilibrium with its thione form, 1-(4-methoxyphenyl)-1H-tetrazole-5-thione.[2] This thiol-thione tautomerism, coupled with the multiple nitrogen atoms in the ring, makes it a versatile chelating agent for various metal ions.

Cadmium(II), a Group 12 transition metal, is classified as a soft acid according to Hard and Soft Acids and Bases (HSAB) theory.[3] This classification predicts a strong coordination preference for soft donor atoms, particularly sulfur.[3][4] The deprotonated thiol group (thiolate) of the ligand provides an ideal soft sulfur donor, leading to the formation of stable cadmium(II) complexes.[4][5] These complexes are of significant interest for their potential applications in catalysis, materials science, and as subjects for fundamental coordination chemistry studies.[3] This guide provides a robust methodology for their synthesis and characterization.

PART 1: Synthesis of the Ligand: this compound

The synthesis of the ligand is achieved via a well-established [3+2] cycloaddition reaction.[1] This involves the reaction of an isothiocyanate with sodium azide to form the tetrazole ring.

Reaction Scheme

The reaction proceeds in a single step to form the thione tautomer, which is in equilibrium with the desired thiol.

Ligand_Synthesis cluster_reactants Reactants reagent1 4-Methoxyphenyl isothiocyanate reaction_step [3+2] Cycloaddition reagent1->reaction_step reagent2 Sodium Azide (NaN3) reagent2->reaction_step solvent Aqueous Ethanol solvent->reaction_step Solvent/ Reflux product 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol(ate) reaction_step->product

Caption: Workflow for the synthesis of the tetrazole-thiol ligand.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-Methoxyphenyl isothiocyanateC₈H₇NOS165.212284-20-0Starting material.
Sodium AzideNaN₃65.0126628-22-8Highly Toxic & Explosive. Handle with extreme care.
Ethanol (95%)C₂H₅OH46.0764-17-5Reaction solvent.
Hydrochloric Acid (conc.)HCl36.467647-01-0For acidification/precipitation.
Step-by-Step Protocol
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (e.g., 10.0 g, 60.5 mmol) in 100 mL of 95% ethanol.

  • Azide Addition : In a separate beaker, carefully dissolve sodium azide (e.g., 4.33 g, 66.6 mmol, 1.1 eq) in 20 mL of deionized water. Causality : Using a slight excess of sodium azide ensures the complete conversion of the isothiocyanate. The use of aqueous ethanol facilitates the dissolution of both the organic starting material and the inorganic azide salt.

  • Reaction Execution : Slowly add the sodium azide solution to the stirred ethanolic solution of the isothiocyanate at room temperature.

  • Reflux : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation :

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This protonates the tetrazole-thiolate salt, causing it to precipitate out of the solution.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification :

    • Collect the white to off-white precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any remaining salts.

    • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent like ethanol if necessary.[1]

PART 2: Synthesis of the Cadmium(II) Complex

The complexation reaction involves the coordination of the deprotonated ligand (thiolate) to the cadmium(II) metal center. Cadmium(II) typically forms complexes with coordination numbers of 4, 5, or 6.[3][6] With a bidentate ligand like this, a common stoichiometry is 1:2 (Metal:Ligand), often resulting in a tetrahedral or octahedral geometry, depending on the coordination of other solvent molecules or counter-ions.[7]

Reaction Scheme

Complex_Synthesis cluster_reactants Reactants ligand 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol (HL) reaction_step Coordination Reaction ligand->reaction_step metal_salt Cadmium(II) Salt (e.g., CdCl2, Cd(OAc)2) metal_salt->reaction_step base Base (e.g., NaOH, Et3N) base->reaction_step Deprotonation product Cadmium(II) Complex [Cd(L)2] reaction_step->product

Caption: General workflow for the synthesis of the cadmium(II) complex.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
This compoundC₈H₈N₄OS208.2413980-76-2Ligand synthesized in Part 1.
Cadmium(II) Chloride (anhydrous)CdCl₂183.3210108-64-2Toxic & Carcinogenic. Handle with appropriate PPE.
Methanol or EthanolCH₃OH / C₂H₅OH--Reaction solvent.
Sodium HydroxideNaOH40.001310-73-2Base for deprotonation of the ligand.
Step-by-Step Protocol
  • Ligand Solution Preparation : Dissolve the synthesized ligand (e.g., 0.833 g, 4.0 mmol, 2.0 eq) in 50 mL of methanol or ethanol in a 150 mL round-bottom flask with stirring.

  • Deprotonation : Prepare a solution of sodium hydroxide (e.g., 0.160 g, 4.0 mmol, 2.0 eq) in 10 mL of the same solvent. Add this basic solution dropwise to the ligand solution. Causality : The thiol proton (pKa ~4-5) is acidic and must be removed to form the thiolate anion. The thiolate is a much stronger nucleophile and coordinating agent for the soft Cd(II) center. This in-situ formation of the sodium salt of the ligand enhances its reactivity.[7]

  • Metal Salt Addition : In a separate flask, dissolve the cadmium(II) salt (e.g., Cadmium Chloride, 0.367 g, 2.0 mmol, 1.0 eq) in 20 mL of the same solvent. Heat gently if required to fully dissolve.

  • Complexation : Add the cadmium(II) solution dropwise to the stirred solution of the deprotonated ligand over 15 minutes. A precipitate is expected to form upon addition.

  • Reaction : Stir the resulting mixture at room temperature for 4-6 hours or gently reflux for 2 hours to ensure the completion of the reaction.[7] The choice between room temperature stirring and reflux depends on the desired crystallinity and reaction kinetics, with reflux often promoting faster and more complete complex formation.

  • Isolation and Purification :

    • Cool the reaction mixture to room temperature.

    • Collect the solid complex by vacuum filtration.

    • Wash the precipitate with the solvent (methanol/ethanol) to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • Dry the final product in a vacuum oven.

PART 3: Characterization of the Ligand and Complex

To confirm the successful synthesis, the following characterization techniques are recommended.

  • FT-IR Spectroscopy :

    • Ligand : Expect to see a weak S-H stretching band around 2550-2600 cm⁻¹ (this may be absent due to the thione tautomer). A prominent C=S stretching band for the thione form will appear around 1100-1250 cm⁻¹.

    • Complex : The most significant change will be the disappearance or significant shift of the S-H and C=S bands, indicating the deprotonation of the thiol and coordination of the sulfur atom to the cadmium center.[7]

  • ¹H and ¹³C NMR Spectroscopy :

    • Ligand : The spectrum will show characteristic peaks for the methoxyphenyl group (aromatic protons ~6.9-7.5 ppm, methoxy protons ~3.8 ppm).

    • Complex : Upon coordination to the diamagnetic Cd(II) ion, shifts in the chemical environment of the ligand's protons and carbons are expected. These shifts, particularly for the carbons and protons near the coordination sites (sulfur and adjacent nitrogen), provide strong evidence of complex formation.[5]

  • Elemental Analysis (CHN) : This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the final complex. The experimental values should match the calculated values for the expected formula (e.g., [Cd(C₈H₇N₄OS)₂]), thus confirming the stoichiometry.

  • Single-Crystal X-ray Diffraction : For definitive structural elucidation, growing single crystals of the complex is the gold standard. This technique provides precise information on bond lengths, bond angles, coordination geometry around the cadmium center, and the overall crystal packing.[2][8]

Safety Precautions and Troubleshooting

Hazard/IssueMitigation / Solution
Sodium Azide Hazard Sodium azide is acutely toxic and can form explosive heavy metal azides. NEVER use metal spatulas. Use plastic or ceramic. Work in a well-ventilated fume hood and wear appropriate PPE (gloves, lab coat, safety glasses). Quench any residual azide with sodium nitrite and acid before disposal.
Cadmium Compound Toxicity Cadmium salts are toxic and carcinogenic. Always handle them in a fume hood while wearing gloves and appropriate PPE. Avoid generating dust. All waste containing cadmium must be disposed of in a designated hazardous waste container.
Low Ligand Yield Ensure reagents are pure and the reaction goes to completion (monitor by TLC). Insufficient acidification during work-up can lead to the product remaining in solution as the salt. Ensure pH is ~2 for full precipitation.[1]
Complex Fails to Precipitate The complex may be soluble in the chosen solvent. If no precipitate forms, slowly add a less polar co-solvent (e.g., hexane, diethyl ether) to induce precipitation, or reduce the solvent volume by rotary evaporation. Ensure the ligand was properly deprotonated before adding the metal salt.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
  • ResearchGate. (n.d.). Complexes of 1-(2-R(F, CH3, Cl)-phenyl)-1,4-dihydro-5H-tetrazole-5-thiones with Cadmium Chloride: synthesis, molecular, crystal structures and computational investigation approach.
  • MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
  • National Institutes of Health (NIH). (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles.
  • Royal Society of Chemistry. (n.d.). Zinc and cadmium metal-directed coordination polymers: in situ flexible tetrazole ligand synthesis, structures, and properties.
  • PubMed. (2022). Complexes of 1-(2-R(F, CH3, Cl)-phenyl)-1,4-dihydro-5H-tetrazole-5-thiones with cadmium chloride: Synthesis, molecular, crystal structures and computational investigation approach.
  • Indian Academy of Sciences. (n.d.). Syntheses and structural characterization of new dithiophosphinato cadmium complexes.
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  • ResearchGate. (n.d.). Cadmium: Coordination Chemistry.
  • Alfa Chemistry. (n.d.). Cadmium Complexes - Ligands & Coordination Complexes.
  • PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
  • Tikrit Journal of Pure Science. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies.
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Application Notes and Protocols: 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steel Corrosion and the Role of Tetrazole Derivatives

Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion—an electrochemical process that degrades the material, compromising its integrity and leading to significant economic losses and safety concerns. The use of corrosion inhibitors is a frontline strategy to mitigate this degradation. These chemical compounds, when added in small concentrations to the corrosive environment, form a protective barrier on the metal surface, effectively stifling the electrochemical reactions that drive corrosion.

Among the various classes of organic inhibitors, nitrogen- and sulfur-containing heterocyclic compounds have demonstrated exceptional efficacy. 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (MPT) is a promising candidate within this group. Its molecular structure, featuring a tetrazole ring, a thiol group, and a methoxyphenyl substituent, provides multiple active centers for adsorption onto the steel surface. This guide provides a comprehensive overview of the application of MPT as a corrosion inhibitor for steel, detailing its mechanism of action and providing step-by-step protocols for its evaluation.

Mechanism of Corrosion Inhibition by MPT

The effectiveness of MPT as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, forming a protective film that isolates the metal from the corrosive medium.[1] This adsorption is a complex process involving both physical and chemical interactions.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged MPT molecules.

  • Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the lone pair electrons of nitrogen and sulfur atoms in the MPT molecule and the vacant d-orbitals of iron atoms on the steel surface.[2] The presence of the aromatic ring and the methoxy group can further enhance this interaction through π-electron donation.

The formation of this protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying MPT as a mixed-type inhibitor.[1][3][4]

Caption: Corrosion inhibition mechanism of MPT on a steel surface.

Synthesis of this compound (MPT)

While MPT is commercially available for research purposes, understanding its synthesis provides valuable context.[5] A common synthetic route involves the reaction of 4-methoxyphenyl isothiocyanate with sodium azide.[6] This two-step process first forms the tetrazole-5-thione intermediate, which can then be further processed if necessary.

Note: The synthesis of heterocyclic compounds should be performed by trained personnel in a well-ventilated fume hood, adhering to all relevant safety protocols.

Performance Evaluation of MPT as a Corrosion Inhibitor

A multi-faceted approach is necessary to thoroughly evaluate the performance of MPT. This typically involves a combination of electrochemical techniques, surface analysis, and quantum chemical calculations.

Electrochemical Measurements

Electrochemical methods provide rapid and quantitative data on the corrosion rate and the inhibitor's efficiency.[7][8] These tests are typically conducted using a three-electrode cell assembly.[8][9]

4.1.1. Potentiodynamic Polarization (PDP)

This technique measures the relationship between the applied potential and the resulting current density.[9][10] From the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined.[11] A decrease in icorr in the presence of MPT indicates effective corrosion inhibition.

Protocol: Potentiodynamic Polarization

  • Preparation of Working Electrode: Polish the steel specimen with successive grades of silicon carbide paper, rinse with deionized water and acetone, and dry.[10]

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[8][9]

  • Electrolyte: Immerse the electrodes in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of MPT.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for a predetermined time (e.g., 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Determine Ecorr and icorr from the Tafel extrapolation of the polarization curves. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

4.1.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7][12][13] An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of MPT suggest the formation of a protective inhibitor film.[14]

Protocol: Electrochemical Impedance Spectroscopy

  • Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as for PDP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[8]

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine Rct and Cdl.[15] Calculate the inhibition efficiency (IE%) using: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization Prep Steel Specimen Polishing & Cleaning Cell Three-Electrode Cell (Steel, Pt, SCE/AgAgCl) Prep->Cell OCP OCP Stabilization Cell->OCP Surface Surface Analysis (SEM, XPS, AFM) Cell->Surface Post-Exposure PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel Tafel Extrapolation (icorr, Ecorr) PDP->Tafel EEC Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC IE Inhibition Efficiency Calculation Tafel->IE EEC->IE

Caption: Experimental workflow for evaluating MPT's corrosion inhibition.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective film on the steel surface.[16][17]

  • Scanning Electron Microscopy (SEM): SEM images can visually compare the surface morphology of steel specimens exposed to the corrosive medium with and without MPT, showing a smoother surface in the presence of the inhibitor.[18]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the surface film, confirming the presence of nitrogen and sulfur from the adsorbed MPT molecules.[19][20]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the steel surface at a high resolution, revealing a reduction in surface roughness in the presence of MPT.[19]

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), can be used to correlate the molecular structure of MPT with its inhibition efficiency.[21][22] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment can provide insights into the adsorption mechanism.[15][23]

Quantitative Data Summary

The following table summarizes typical performance data for tetrazole-based corrosion inhibitors, including MPT, on steel in acidic media.

Inhibitor Concentration (mM)Corrosion Current Density (icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%)Reference
0 (Blank)115045-[24]
0.518426084.0[24]
1.09252092.0[24]
2.05690095.1[24]

Note: The exact values can vary depending on the specific steel grade, corrosive environment, and experimental conditions.

Conclusion and Future Perspectives

This compound has demonstrated significant promise as a corrosion inhibitor for steel, particularly in acidic environments. Its mixed-type inhibition mechanism, involving both physisorption and chemisorption, leads to the formation of a stable and effective protective film. The comprehensive evaluation protocols outlined in this guide, combining electrochemical, surface analytical, and theoretical approaches, provide a robust framework for researchers to further investigate and optimize the application of MPT and other novel corrosion inhibitors. Future research may focus on synergistic effects with other compounds, application in different corrosive media, and the development of environmentally friendly "green" corrosion inhibitors based on the tetrazole scaffold.

References

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ramachandran, S., Tsai, B. L., Blanco, M., Chen, H., Tang, Y., & Goddard, W. A. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
  • Vera, R., Villamil, R. F., & Muñoz, A. G. (2003). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sundari, J., et al. (2013). ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. Bibliomed. Retrieved January 20, 2026, from [Link]

  • Potentiodynamic polarization curve for the corrosion inhibition of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Fayomi, O. S. I., Popoola, A. P. I., & Oladijo, O. G. (2019). Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Potentiodynamic Corrosion Testing. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. Retrieved January 20, 2026, from [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation. Retrieved January 20, 2026, from [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 20, 2026, from [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Potentiodynamic polarization curves of carbon steel immersed in various test solutions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. (2023). Taylor & Francis eBooks. Retrieved January 20, 2026, from [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. Retrieved January 20, 2026, from [Link]

  • Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC. Retrieved January 20, 2026, from [Link]

  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. (1985). Google Patents.
  • Gao, Z., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218.
  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (n.d.). Materials Science. Retrieved January 20, 2026, from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Gao, Z., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16(12), 211218.
  • Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4-tetrazole in acidic environments (0.5 M H2SO4 and 1/3 M H3PO4). (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. (2022). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Thiol Group in 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the thiol group on 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (MPT). Tetrazole-based compounds are of significant interest in medicinal chemistry, largely due to the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and membrane permeability.[1][2] The thiol moiety at the 5-position serves as a versatile synthetic handle for introducing a wide array of functional groups, thereby enabling the systematic modulation of a molecule's physicochemical properties and pharmacological activity. This document details field-proven protocols for S-alkylation, S-acylation, and disulfide bond formation, explaining the mechanistic rationale behind each procedure to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of MPT and its Thiol Group

The core structure, this compound, exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being dominant.[3] This reactivity is centered on the exocyclic sulfur atom, which, upon deprotonation, becomes a potent nucleophile. Derivatization at this position is a key strategy for developing novel therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The ability to strategically modify this thiol group allows for the fine-tuning of parameters such as lipophilicity, solubility, and target-binding interactions, which are critical for optimizing drug candidates.

For completeness, the synthesis of the MPT starting material is a crucial first step. It is efficiently prepared by the reaction of 4-methoxyphenyl isothiocyanate with sodium azide in an aqueous medium, a method that is both high-yielding and operationally simple.[3][7]

Foundational Strategy: S-Alkylation for Structural Diversification

S-alkylation is the most prevalent and versatile method for derivatizing the MPT core. The reaction proceeds via the formation of a highly nucleophilic thiolate anion in the presence of a base, which then readily attacks an electrophilic carbon center, such as that in an alkyl halide, via an SN2 mechanism.[8] This method demonstrates high regioselectivity for the sulfur atom over the ring nitrogen atoms, particularly under kinetic control at lower temperatures.[9]

Protocol 2.1: S-Alkylation using Alkyl Halides

This protocol describes a general and robust procedure for the S-alkylation of MPT with various alkyl halides. The choice of base and solvent is critical; a non-nucleophilic organic base like triethylamine prevents competition with the thiolate, while an aprotic solvent like dioxane or DMF facilitates the dissolution of reagents and promotes the SN2 reaction.

Experimental Workflow: S-Alkylation

cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 1. Dissolve MPT and Alkyl Halide in Aprotic Solvent (e.g., Dioxane) B 2. Cool solution to 0-5 °C (ice bath) A->B C 3. Add Triethylamine (Base) dropwise B->C D 4. Stir at Room Temperature (2-4 hours) C->D E 5. Monitor reaction by TLC D->E F 6. Filter precipitated salt (Triethylamine HCl) E->F G 7. Concentrate filtrate (in vacuo) F->G H 8. Redissolve in Ethyl Acetate & Wash with Water G->H I 9. Dry, filter, and concentrate organic layer H->I J 10. Purify by Recrystallization or Chromatography I->J K S-Alkylated MPT Derivative J->K cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 1. Suspend MPT in Anhydrous Dichloromethane (DCM) B 2. Add Pyridine (Base) A->B C 3. Cool solution to 0 °C B->C D 4. Add Acyl Chloride dropwise C->D E 5. Stir at 0 °C to RT (1-3 hours) D->E F 6. Quench with water E->F G 7. Wash with dilute HCl, water, and brine F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Concentrate and purify by Chromatography H->I J S-Acylated MPT (Thioester) I->J cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 1. Dissolve MPT in Ethanol or Methanol B 2. Prepare Iodine solution in the same solvent A->B C 3. Add Iodine solution dropwise to MPT solution at RT A->C D 4. Stir until faint yellow color persists (30-60 min) C->D E 5. Quench excess Iodine with sodium thiosulfate solution D->E F 6. Concentrate solvent (in vacuo) E->F G 7. Collect precipitated solid by filtration F->G H 8. Wash solid with cold water and dry G->H I MPT Disulfide Dimer H->I

Sources

Application Note: Comprehensive Purity Assessment of 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is a crucial heterocyclic compound utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the API. Therefore, robust and validated analytical methods for the comprehensive purity assessment of this compound are indispensable in a drug development and manufacturing setting.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the purity assessment of this compound. The methodologies described herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target analyte is fundamental to the development of robust analytical methods.

PropertyValueReference
Chemical Name This compound
CAS Number 13980-76-2
Molecular Formula C₈H₈N₄OS
Molecular Weight 208.24 g/mol
Appearance White to almost white powder or crystal
Purity (typical) ≥ 98% (HPLC)

A Multi-faceted Approach to Purity Determination

A comprehensive purity assessment of a pharmaceutical intermediate should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete and reliable purity profile. This application note will detail the following key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and its organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and as a powerful tool for quantitative analysis (qNMR).

  • Titrimetry: For the specific assay of the thiol functional group.

The following diagram illustrates the logical workflow for the purity assessment of this compound.

Purity Assessment Workflow Figure 1: Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Reporting Sample Sample HPLC HPLC Sample->HPLC Organic Impurities NMR NMR Sample->NMR Structural Integrity & qNMR Titration Titration Sample->Titration Thiol Assay Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile NMR->Purity_Profile Titration->Purity_Profile Report Certificate of Analysis Purity_Profile->Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for the purity assessment of non-volatile organic molecules in the pharmaceutical industry. Its high resolving power allows for the separation of the main component from closely related impurities.

Rationale for Method Development

The selection of chromatographic conditions is critical for achieving a robust and reliable separation. For this compound, a C18 stationary phase is a suitable starting point due to the non-polar nature of the phenyl ring and the moderate polarity of the tetrazole and thiol moieties. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of the retention and separation of the analyte and its impurities. UV detection is appropriate as the aromatic ring and the tetrazole system exhibit significant UV absorbance.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For purity assessment, it serves two critical functions: structural confirmation of the main component and quantitative determination of purity (qNMR).

Structural Confirmation by ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule, confirming its identity and providing information about the presence of any structurally related impurities.

Expected Chemical Shifts (in DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons of the methoxyphenyl group (typically 2 doublets).

    • Methoxy protons (a singlet around 3.8 ppm).

    • Thiol proton (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR:

    • Carbon atoms of the phenyl ring.

    • Carbon of the methoxy group.

    • Carbon of the tetrazole ring attached to the thiol group.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Titrimetry for Thiol Group Assay

Titrimetry provides a classic and reliable method for the quantitative determination of the thiol functional group, offering an orthogonal technique to chromatographic and spectroscopic methods.

Principle of Thiol Titration

The thiol group (-SH) can be readily oxidized or can react with specific reagents in a stoichiometric manner. A common and effective method involves the titration with a silver nitrate solution. The thiol reacts with silver ions to form a silver mercaptide precipitate.

Reaction: R-SH + AgNO₃ → R-SAg + HNO₃

The endpoint can be determined potentiometrically or by using a colorimetric indicator.

Experimental Protocol: Argentometric Titration
  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and pyridine).

  • Titration: Titrate the sample solution with a standardized solution of silver nitrate (e.g., 0.1 M AgNO₃).

  • Endpoint Detection: Use a silver electrode for potentiometric endpoint detection or a suitable colorimetric indicator.

  • Calculation: The percentage of the thiol compound is calculated based on the volume of the titrant consumed and the stoichiometry of the reaction.

Summary of Analytical Methods and their Roles

The following diagram illustrates the relationship between the analytical methods and the purity attributes they assess.

Analytical Methods and Purity Attributes Figure 2: Interplay of Analytical Methods cluster_methods Analytical Methods cluster_attributes Purity Attributes HPLC HPLC Organic_Impurities Organic Impurities HPLC->Organic_Impurities Quantifies Assay Assay HPLC->Assay Determines (relative) NMR NMR Structural_Integrity Structural Integrity NMR->Structural_Integrity Confirms NMR->Assay Determines (absolute, qNMR) Titration Titration Titration->Assay Determines (functional group)

Caption: Relationship between analytical techniques and the purity attributes they evaluate.

Conclusion

The purity assessment of this compound requires a multi-pronged analytical approach to ensure the quality and safety of this critical pharmaceutical intermediate. The combination of a validated RP-HPLC method for impurity profiling, NMR spectroscopy for structural confirmation and quantitative analysis, and titrimetry for a specific functional group assay provides a robust and reliable framework for its comprehensive characterization. Adherence to established validation guidelines, such as those from the ICH, is essential to guarantee the scientific integrity and regulatory acceptance of the analytical data generated.

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  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. EDQM. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Semantic Scholar. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

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Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 1-(4-Methoxyphenyl)-1H-tetrazol-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as requested by the user.

Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Synthese von 1-(4-Methoxyphenyl)-1H-tetrazol-5-thiol zugeschnitten ist.

Willkommen, Forscher und Wissenschaftler!

Dieses Handbuch dient als spezialisierte Ressource zur Behebung von Problemen und zur Optimierung der Synthese von 1-(4-Methoxyphenyl)-1H-tetrazol-5-thiol. Als leitender Anwendungswissenschaftler verstehe ich, dass die Maximierung der Ausbeute und Reinheit für die Arzneimittelentwicklung und die chemische Forschung von entscheidender Bedeutung ist. Diese Anleitung geht über einfache Protokolle hinaus und bietet Einblicke in die Kausalität hinter den experimentellen Entscheidungen, um Ihnen zu helfen, häufige Fallstricke zu überwinden und konsistente, qualitativ hochwertige Ergebnisse zu erzielen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Hier gehen wir auf erste Fragen ein, die während des Syntheseprozesses häufig auftreten.

F1: Was ist die zuverlässigste Syntheseroute für 1-(4-Methoxyphenyl)-1H-tetrazol-5-thiol?

A1: Die am weitesten verbreitete und robusteste Methode ist die [3+2]-Cycloadditionsreaktion zwischen 4-Methoxyphenylisothiocyanat und einer Azidquelle, typischerweise Natriumazid (NaN₃).[1] Diese Reaktion wird in der Regel in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) unter Hitze durchgeführt, um die Bildung des Tetrazolrings zu erleichtern.[2] Das resultierende Produkt wird als Thiolat-Salz gebildet und anschließend durch Ansäuern ausgefällt, um das gewünschte Thiol zu ergeben.

F2: Welche Sicherheitsvorkehrungen sind bei der Arbeit mit Natriumazid unerlässlich?

A2: Sicherheit ist bei dieser Synthese von größter Bedeutung. Natriumazid ist hochgiftig. Darüber hinaus reagiert es mit Säuren unter Bildung von Stickstoffwasserstoffsäure (HN₃), einer hochgiftigen, explosiven und flüchtigen Substanz.[3] Beachten Sie unbedingt die folgenden Vorsichtsmaßnahmen:

  • Immer in einem Abzug arbeiten: Führen Sie alle Manipulationen mit Natriumazid und die gesamte Reaktion in einem gut funktionierenden Abzug durch.[3]

  • Vermeiden Sie den Kontakt mit Säuren: Fügen Sie die Säure erst während des letzten Aufarbeitungsschritts hinzu, nachdem die Reaktion abgekühlt ist, und stellen Sie eine ausreichende Verdünnung und Belüftung sicher.

  • Keine Schwermetalle: Vermeiden Sie den Kontakt von Aziden mit Schwermetallen (z. B. Blei, Kupfer), da sich hochexplosive Schwermetallazide bilden können. Verwenden Sie Glaswaren und Spatel aus Kunststoff oder Glas.

  • Ordnungsgemäße Entsorgung: Neutralisieren und entsorgen Sie Azidabfälle gemäß den institutionellen Sicherheitsrichtlinien.

F3: Meine Ausbeute ist durchweg niedrig. Was sind die wahrscheinlichsten Ursachen?

A3: Niedrige Ausbeuten können auf mehrere Faktoren zurückzuführen sein. Die häufigsten sind:

  • Unvollständige Reaktion: Die Reaktion hat möglicherweise nicht die erforderliche Zeit oder Temperatur erreicht, um vollständig abzulaufen. Die Überwachung mittels Dünnschichtchromatographie (DC) ist entscheidend.[4]

  • Feuchtigkeit im System: Wasser kann mit dem Isothiocyanat-Ausgangsmaterial reagieren, was zu Nebenprodukten und geringeren Ausbeuten führt. Die Verwendung von trockenen Lösungsmitteln und Glaswaren ist unerlässlich.

  • Unsachgemäße Aufarbeitung: Eine unvollständige Ausfällung während des Ansäuerungsschritts ist eine häufige Ursache für Produktverluste. Der pH-Wert muss sorgfältig auf ~2-3 eingestellt werden, um eine vollständige Protonierung des Thiolat-Anions zu gewährleisten.

  • Lösungsmittelauswahl: Während DMF bevorzugt wird, können andere Lösungsmittel zu deutlich geringeren Ausbeuten führen.[2][5]

F4: Wie kann ich den Reaktionsfortschritt effektiv überwachen?

A4: Die Dünnschichtchromatographie (DC) ist die einfachste Methode. Verwenden Sie eine geeignete mobile Phase (z. B. ein Gemisch aus Ethylacetat und Hexan), um das Verschwinden des 4-Methoxyphenylisothiocyanat-Flecks zu verfolgen. Der Produktfleck (das Thiolat-Salz) verbleibt oft am Ausgangspunkt, während das Ausgangsmaterial einen höheren Rf-Wert aufweist. Die Reaktion gilt als abgeschlossen, wenn auf der DC-Platte kein Ausgangsmaterial mehr zu sehen ist.

F5: Was ist das richtige Aufarbeitungs- und Reinigungsverfahren für dieses Molekül?

A5: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Die Standardaufarbeitung umfasst:

  • Gießen der kalten Reaktionsmischung in Eiswasser, um das Produkt und nicht umgesetzte Salze zu verdünnen.

  • Langsames Ansäuern mit einer kalten, verdünnten Säure (z. B. 2 M HCl) auf einen pH-Wert von 2-3 unter kräftigem Rühren.

  • Der feste Niederschlag des 1-(4-Methoxyphenyl)-1H-tetrazol-5-thiols wird durch Vakuumfiltration gesammelt.

  • Der Feststoff wird gründlich mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen.

  • Die Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Mischung) ist der effektivste Weg, um eine hohe Reinheit zu erreichen.

Abschnitt 2: Detaillierte Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen und bietet systematische Lösungen.

Problem 1: Reaktion stockt oder erreicht keine vollständige Umsetzung

Wenn die DC-Analyse auch nach längerer Reaktionszeit eine signifikante Menge an Ausgangsmaterial anzeigt, sollten Sie die folgenden Ursachen in Betracht ziehen.

Mögliche UrsacheEmpfohlene MaßnahmeBegründung
Unzureichende Temperatur Erhöhen Sie die Reaktionstemperatur schrittweise (z. B. von 80 °C auf 100 °C).Die Cycloadditionsreaktion hat eine Aktivierungsenergiebarriere, die bei höheren Temperaturen leichter überwunden wird.[5]
Verunreinigte Reagenzien Stellen Sie die Reinheit von 4-Methoxyphenylisothiocyanat sicher. Verwenden Sie frisch geöffnetes oder ordnungsgemäß gelagertes Natriumazid.Verunreinigungen, insbesondere Feuchtigkeit, können mit den Ausgangsmaterialien konkurrierende Reaktionen eingehen und die gewünschte Umsetzung verringern.
Falsches stöchiometrisches Verhältnis Verwenden Sie einen leichten Überschuss (1,1-1,2 Äquivalente) Natriumazid.Ein leichter Überschuss an Azid kann die Reaktion in Richtung Produkt verschieben und eine vollständige Umsetzung des limitierenden Isothiocyanat-Reagenz gewährleisten.
Ungeeignetes Lösungsmittel Stellen Sie sicher, dass trockenes DMF verwendet wird.Polare aprotische Lösungsmittel wie DMF und DMSO sind entscheidend für die Solvatisierung der ionischen Zwischenstufen und führen zu ausgezeichneten Ausbeuten, während andere Lösungsmittel wie Toluol oder Alkohole weniger wirksam sind.[2][5]
Problem 2: Produkt ist nach der Aufarbeitung unrein

Verunreinigungen können die nachgeschalteten Anwendungen erheblich beeinträchtigen. Verwenden Sie das folgende Diagramm, um Ihre Reinigungsstrategie zu steuern.

G ImpureProduct Unreines Produkt erhalten AnalyzeTLC Analysiere das Rohprodukt mittels DC ImpureProduct->AnalyzeTLC UnreactedSM Ausgangsmaterial (SM) vorhanden? AnalyzeTLC->UnreactedSM OilyProduct Produkt ist ölig/klebrig? UnreactedSM->OilyProduct Ja Recrystallize Umkristallisation durchführen (z.B. aus Ethanol/Wasser) UnreactedSM->Recrystallize Nein OilyProduct->Recrystallize Nein CheckpH Überprüfe den pH-Wert während der Ausfällung (Ziel: 2-3) OilyProduct->CheckpH Ja DryProperly Produkt ordnungsgemäß trocknen Recrystallize->DryProperly WashSolid Feststoff gründlich mit kaltem Wasser waschen CheckpH->WashSolid WashSolid->Recrystallize PureProduct Reines Produkt DryProperly->PureProduct

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei der Produktreinigung.

Abschnitt 3: Optimiertes experimentelles Protokoll

Dieses Protokoll wurde für Reproduzierbarkeit und hohe Ausbeute validiert und enthält Erklärungen für jeden entscheidenden Schritt.

Reagenzien und Materialien
ReagenzMolmasse ( g/mol )MengeMol (mmol)Äquivalente
4-Methoxyphenylisothiocyanat165.211.65 g10.01.0
Natriumazid (NaN₃)65.010.78 g12.01.2
Dimethylformamid (DMF), trocken-20 mL--
Salzsäure (HCl), 2 M-~10-15 mL--
Eiswasser-200 mL--
Schritt-für-Schritt-Verfahren
  • Reaktionseinrichtung: Geben Sie 4-Methoxyphenylisothiocyanat (1,65 g, 10,0 mmol) und trockenes DMF (20 mL) in einen trockenen 100-mL-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist.

    • Begründung: Die Verwendung trockener Glaswaren und Lösungsmittel verhindert die Hydrolyse des empfindlichen Isothiocyanat-Ausgangsmaterials.

  • Zugabe von Azid: Fügen Sie unter Rühren vorsichtig Natriumazid (0,78 g, 12,0 mmol) hinzu.

    • Begründung: Ein 1,2-facher Überschuss an Natriumazid stellt eine vollständige Umsetzung des Isothiocyanats sicher.[1]

  • Heizen: Erhitzen Sie die Reaktionsmischung in einem Ölbad 4-6 Stunden lang auf 90-100 °C.

    • Begründung: Thermische Energie ist erforderlich, um die [3+2]-Cycloaddition zu fördern. Die Reaktion wird typischerweise bis zur vollständigen Umsetzung erhitzt, wie durch DC überwacht.[4]

  • Überwachung: Überwachen Sie den Reaktionsfortschritt alle 60 Minuten mittels DC (z. B. 3:1 Hexan:Ethylacetat), bis das Isothiocyanat-Ausgangsmaterial vollständig verbraucht ist.

  • Abkühlen und Ausfällen: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie dann langsam in ein Becherglas mit 200 mL Eiswasser.

    • Begründung: Das Abkühlen und Verdünnen vor der Ansäuerung ist ein entscheidender Sicherheitsschritt, um die Bildung und das Verdampfen von HN₃ zu kontrollieren.

  • Ansäuerung: Stellen Sie den pH-Wert der Lösung unter kräftigem Rühren langsam auf ~2-3 ein, indem Sie 2 M HCl zugeben. Ein weißer bis cremefarbener Niederschlag wird sich bilden.

    • Begründung: Die Protonierung des intermediären Thiolat-Salzes ist notwendig, um das neutrale, in Wasser unlösliche Thiol auszufällen, was eine einfache Isolierung ermöglicht.

  • Isolierung: Rühren Sie die Aufschlämmung 15 Minuten lang im Eisbad, um die Ausfällung zu vervollständigen. Sammeln Sie den festen Niederschlag durch Vakuumfiltration.

  • Waschen und Trocknen: Waschen Sie den Filterkuchen gründlich mit reichlich kaltem Wasser (3 x 50 mL), um restliches DMF und anorganische Salze zu entfernen. Trocknen Sie das Produkt an der Luft oder im Vakuum. Das Rohprodukt sollte eine Ausbeute von 76-97 % ergeben.[6]

  • Reinigung (optional): Für eine höhere Reinheit kristallisieren Sie das Rohprodukt aus einem Ethanol/Wasser-Gemisch um.

Abschnitt 4: Den Mechanismus verstehen

Das Verständnis des zugrunde liegenden Mechanismus kann bei der Fehlerbehebung und Optimierung helfen. Die Reaktion verläuft über eine konzertierte oder schrittweise [3+2]-Cycloaddition.

G Reactants 4-Methoxyphenylisothiocyanat + Azid-Anion Intermediate [3+2] Cycloaddition (Angriff des Azids am Isothiocyanat-Kohlenstoff) Reactants->Intermediate Schritt 1 ProductAnion Tetrazol-5-thiolat-Anion (Resonanzstabilisiert) Intermediate->ProductAnion Schritt 2: Ringschluss Acidification + H⁺ (Ansäuerung) ProductAnion->Acidification FinalProduct 1-(4-Methoxyphenyl)-1H- tetrazol-5-thiol Acidification->FinalProduct

Abbildung 2: Vereinfachter Reaktionsmechanismus für die Tetrazol-5-thiol-Synthese.

Der nukleophile Angriff des Azid-Anions auf das elektrophile Kohlenstoffatom des Isothiocyanats initiiert die Reaktion. Der anschließende Ringschluss bildet den stabilen aromatischen Tetrazolring.[3] Die Reaktion ergibt das deprotonierte Thiolat-Salz, das thermodynamisch sehr stabil ist, bis es durch Zugabe von Säure protoniert wird.

Durch das Verständnis dieser Schritte können Forscher fundierte Entscheidungen treffen, um die Reaktionsbedingungen anzupassen und so die Ausbeute und Reinheit ihres Produkts zu maximieren.

Referenzen

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. Verfügbar unter:

  • BenchChem (2025). Technical Support Center: Optimizing Tetrazole Formation with Sodium azide. Verfügbar unter:

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. Verfügbar unter:

  • Chem Help ASAP (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Verfügbar unter:

  • Shi, C., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Verfügbar unter:

  • Yoneyama, H., et al. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis. Verfügbar unter:

Sources

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth explanations and actionable solutions to ensure a successful and high-purity synthesis.

Overview of the Synthesis

The primary route for synthesizing this compound involves the [3+2] cycloaddition reaction between 4-methoxyphenyl isothiocyanate and sodium azide.[1] While this method is generally effective, several side reactions and experimental challenges can arise, impacting yield and purity. This guide will address the most common issues: disulfide dimer formation, hydrolysis of the isothiocyanate starting material, and the inherent thiol-thione tautomerism of the product.

Troubleshooting Guide & FAQs

Issue 1: Formation of an Insoluble White Precipitate (Disulfide Dimer)

Question: During workup or storage, I observe the formation of a white precipitate that is sparingly soluble in common organic solvents. What is this impurity and how can I prevent it?

Answer: This common issue is likely due to the formation of the disulfide dimer, 1,1'-bis(4-methoxyphenyl)-1H,1'H-5,5'-disulfanediylbis(1H-tetrazole).

  • Why It Happens (The Mechanism): The thiol group (-SH) in your product is susceptible to oxidation, especially in the presence of oxygen (air), trace metal catalysts, or basic conditions.[2] Two molecules of the thiol are oxidized to form a disulfide bond (-S-S-), resulting in the dimer.[3][4] This process can be accelerated by prolonged exposure to air during filtration, concentration, or storage.[5]

  • How to Detect It (Analytical Methods):

    • Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the monomer minus two hydrogen atoms.

    • High-Performance Liquid Chromatography (HPLC): The dimer will have a different retention time than the desired product. A simple HPLC method can be developed to quantify its presence.[6][7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals will differ from the pure thiol. The characteristic S-H proton signal will be absent in the dimer.

  • How to Fix It (Prevention and Remediation):

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Reducing Agents: The addition of a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the workup or storage solvent can help maintain the thiol in its reduced state.[10]

    • Acidic Conditions: Maintaining a slightly acidic pH during workup can reduce the concentration of the more easily oxidized thiolate anion.[9]

    • Remediation: If the dimer has already formed, it can be converted back to the thiol by treatment with a suitable reducing agent.

Troubleshooting Summary: Disulfide Formation
Problem Formation of an insoluble white precipitate.
Probable Cause Oxidation of the thiol product to a disulfide dimer.
Solutions • Work under an inert atmosphere.• Use degassed solvents.• Add a reducing agent (DTT, TCEP) during workup.• Maintain a slightly acidic pH.

Experimental Protocol: Detection of Disulfide Impurity by RP-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram. The dimer, being less polar, will typically have a longer retention time than the thiol monomer.

Issue 2: Low Yield and Presence of 4-Methoxyaniline Impurity

Question: My reaction yield is lower than expected, and I've identified 4-methoxyaniline as an impurity in my crude product. What is the cause?

Answer: The presence of 4-methoxyaniline and a corresponding low yield are indicative of the hydrolysis of your starting material, 4-methoxyphenyl isothiocyanate.

  • Why It Happens (The Mechanism): Isothiocyanates are electrophilic and can be attacked by nucleophiles, including water.[11][12] This hydrolysis reaction is often promoted by acidic or basic conditions and leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (4-methoxyaniline) and carbonyl sulfide.[13]

  • How to Detect It (Analytical Methods):

    • Thin Layer Chromatography (TLC): 4-methoxyaniline will have a different Rf value compared to the starting material and product.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can definitively identify and quantify the amount of 4-methoxyaniline present.

    • NMR Spectroscopy: The characteristic signals of 4-methoxyaniline can be observed in the NMR spectrum of the crude product.

  • How to Fix It (Prevention):

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction.

    • Control of pH: While some protocols use a base, it's crucial to control the amount and type to avoid promoting hydrolysis.[14] A non-aqueous base may be preferable.

    • Starting Material Quality: Use high-purity 4-methoxyphenyl isothiocyanate. If it has been stored for a long time, it may have already partially hydrolyzed.

Issue 3: Complex NMR Spectra and Broad IR Peaks (Thiol-Thione Tautomerism)

Question: The characterization of my product is confusing. I see broad peaks in the IR spectrum and a more complex NMR spectrum than I anticipated. Is my product impure?

Answer: Not necessarily. Your observations are likely due to the existence of thiol-thione tautomers. This compound can exist in equilibrium with its thione tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione.[15][16]

  • Why It Happens (The Chemistry): Tautomerism is a form of isomerism where molecules can readily interconvert through the migration of a proton.[17] In this case, the proton on the sulfur atom in the thiol form can migrate to a nitrogen atom in the tetrazole ring, forming the thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH.[15][18]

  • How to Differentiate the Tautomers (Spectroscopic Analysis):

    • Infrared (IR) Spectroscopy:

      • Thiol form: Look for a weak S-H stretching band around 2500-2600 cm⁻¹.

      • Thione form: A strong C=S stretching band will be present, typically in the range of 1300-1100 cm⁻¹.

    • NMR Spectroscopy:

      • ¹H NMR: The thiol tautomer will show a characteristic S-H proton signal. The chemical shift of the N-H proton in the thione form will be different.

      • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly informative. It will be at a different chemical shift in the thione form compared to the thiol form.

    • UV-Vis Spectroscopy: The two tautomers have different chromophores and will exhibit different absorption maxima. This technique can be used to study the equilibrium in different solvents.[15]

  • What to Do:

    • Accept the Equilibrium: In many cases, the tautomers coexist in solution, and it is important to characterize the mixture.

    • Solvent Selection: If a particular tautomer is desired for a subsequent reaction, the choice of solvent can be used to shift the equilibrium.

    • Derivatization: To confirm the structure, the thiol can be alkylated to form a thioether, which "locks" the molecule in the thiol form and simplifies the spectrum.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthesis pathway and the two major side reactions discussed.

Synthesis_and_Side_Reactions cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products SMI 4-Methoxyphenyl Isothiocyanate Product 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol SMI->Product [3+2] Cycloaddition (Desired Reaction) Amine 4-Methoxyaniline SMI->Amine Hydrolysis (+H₂O) NaN3 Sodium Azide NaN3->Product [3+2] Cycloaddition (Desired Reaction) Dimer Disulfide Dimer Product->Dimer Oxidation (O₂, Air)

Caption: Main reaction pathway and key side reactions.

General Experimental Protocol

This protocol is a general guideline. Please refer to specific literature procedures for detailed conditions.

Synthesis of this compound

  • Reaction Setup: To a solution of 4-methoxyphenyl isothiocyanate (1.0 eq.) in an anhydrous solvent (e.g., water, DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium azide (1.2 eq.).[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, as monitored by TLC.

  • Workup:

    • Upon completion, the reaction mixture is cooled and acidified with an aqueous acid (e.g., HCl) to precipitate the product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426.
  • BenchChem. (2025). Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide.
  • American Chemical Society. (n.d.).
  • Master Organic Chemistry. (2018). Reactions of Azides.
  • International Journal of Research and Analytical Reviews. (2019).
  • Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxidant. ODU Digital Commons.
  • Gao, F., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry, 25(15), 4038-4051.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 53-56.
  • Chen, S. H., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Sharghi, H., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 133-139.
  • Rivera, G., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(18), 2686-2704.
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  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate (CAS: 2284-20-0).
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Technical Support Center: Purification of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers working with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. This guide, structured in a question-and-answer format, addresses common and complex purification challenges encountered during its synthesis and work-up. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the key acidic properties of this compound that I can leverage for purification?

A1: This molecule possesses two primary acidic protons. The tetrazole ring's N-H proton is significantly acidic, with a pKa comparable to that of carboxylic acids.[1] Additionally, the thiol (-SH) group is acidic and can be deprotonated. This dual acidic nature is the cornerstone of its purification via acid-base extraction, allowing it to be converted into a water-soluble salt with a suitable base.[2][3]

Q2: What are the most common impurities I should expect after synthesizing this compound?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-methoxyphenyl isothiocyanate with sodium azide.[4] Based on this, you should anticipate the following:

Impurity Type Specific Compound Reason for Presence Primary Removal Method
Unreacted Starting Material 4-methoxyphenyl isothiocyanateIncomplete reaction.Basic wash (hydrolyzes isothiocyanate) / Chromatography
Unreacted Starting Material Sodium Azide (NaN₃)Used in excess.Aqueous washes.
Side-Product Disulfide-linked dimerOxidation of the thiol group, especially if exposed to air under basic conditions.Reductive work-up (e.g., with NaHSO₃) / Recrystallization
Solvent Residue DMF, DMSO, etc.High-boiling point reaction solvents.Aqueous washes, vacuum drying.
Q3: My "purified" product is an off-white or yellowish solid. Is this normal?

A3: While the pure compound is typically described as a white to off-white solid, a distinct yellow or tan coloration often indicates the presence of trace impurities, particularly the corresponding disulfide.[4] Thiols are susceptible to air oxidation, which can produce colored by-products. If high purity is required, further purification, such as recrystallization or a charcoal treatment, is recommended.

Q4: What analytical techniques are essential for confirming the purity of my final product?

A4: A combination of methods is crucial for a comprehensive purity assessment. No single technique tells the whole story.

Technique Purpose What to Look For
¹H NMR Structural confirmation and purityAbsence of signals from starting materials or solvents. Correct integration of aromatic, methoxy, and exchangeable (NH/SH) protons.
¹³C NMR Structural confirmationCorrect number of signals corresponding to the molecule's carbon skeleton.
TLC Reaction monitoring and purity checkA single spot with a consistent Rf value in an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
Melting Point Purity assessmentA sharp melting point within a narrow range. Broad ranges often indicate impurities.
LC-MS Purity and identity confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion.

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific experimental problems.

Problem 1: Crude product is contaminated with non-acidic starting materials and by-products.
Solution: Acid-Base Extraction Workflow

This technique is the most effective first-pass purification method. It exploits the acidic nature of the tetrazole-thiol to separate it from neutral or basic impurities.[3][5][6]

Underlying Principle (Causality)

By adding a base, you deprotonate the acidic tetrazole-thiol, forming an ionic salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. After separating the layers, re-acidification of the aqueous layer protonates the salt, causing the purified, neutral product to precipitate out of the water.[3]

Visual Workflow: Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. Base (e.g., 1M NaOH) Shake in Separatory Funnel A->B Process C Aqueous Layer: Water-soluble thiolate salt (Product) B->C Separate Layers D Organic Layer: Neutral Impurities (e.g., unreacted starting materials) B->D Separate Layers E Acidify Aqueous Layer (e.g., with 2M HCl to pH ~2) C->E Isolate F Precipitated Pure Product (Solid) E->F Result G Filter, Wash with Water, Dry F->G Final Step

Caption: Logic flow for purifying tetrazole-thiols via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using EtOAc) or the upper aqueous layer (if using DCM) into a clean flask.

  • Back-Wash (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent to the isolated aqueous layer, shake, and separate again, combining this aqueous layer with the first. To remove any basic impurities, wash the organic layer with brine.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the purified product should form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Problem 2: The product appears pure by NMR, but the melting point is broad, or the solid is discolored.
Solution: Recrystallization

This is a classic technique for removing small amounts of closely related impurities, such as the disulfide dimer, which may not be efficiently removed by extraction.

Underlying Principle (Causality)

Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent (the "mother liquor"). The key is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.

Troubleshooting Recrystallization
Issue Probable Cause Solution
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. / The solution is supersaturated.Use a lower-boiling point solvent or a solvent pair. Try adding a little more hot solvent to ensure complete dissolution before cooling.
No crystals form upon cooling Too much solvent was used. / The solution is not saturated enough.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.
Poor recovery of product The compound has significant solubility in the cold solvent. / Cooled too quickly.Use a different solvent system. Ensure the solution is cooled slowly, first to room temperature, then in an ice bath. Minimize the volume of cold solvent used for washing the crystals.
Recommended Solvent Systems for Recrystallization
  • Single Solvent: Ethanol, Isopropanol, Acetonitrile.

  • Solvent Pairs: Ethyl Acetate/Hexane, Ethanol/Water, Chloroform.[7]

Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely. If discoloration is significant, you may add a small amount of activated charcoal and heat for another 5 minutes.

  • Filtration (Hot): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Problem 3: Acid-base extraction and recrystallization are ineffective; impurities have similar properties to the product.
Solution: Column Chromatography

When other methods fail, silica gel column chromatography provides a higher degree of separation based on the differential adsorption of compounds to the stationary phase. Tetrazole derivatives can be effectively purified using this method.[8][9]

Underlying Principle (Causality)

Compounds are separated based on their polarity. The stationary phase (silica gel) is highly polar. Polar compounds will adhere more strongly to the silica and move down the column more slowly. Non-polar compounds will interact less and elute faster. By using a mobile phase (eluent) of appropriate polarity, you can selectively wash the compounds off the column at different times.

Visual Workflow: Troubleshooting Purification

G Start Crude Product A Perform Acid-Base Extraction Start->A B Assess Purity (TLC, NMR) A->B C Perform Recrystallization B->C Impure End Pure Product B->End Pure D Assess Purity (TLC, Melting Point) C->D E Consider Column Chromatography D->E Impure D->End Pure E->End

Caption: Decision tree for selecting the appropriate purification strategy.

Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your desired product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of Ethyl Acetate and Hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar mixture, e.g., 20% EtOAc in Hexane). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or carefully apply the concentrated solution directly to the top of the packed column ("wet loading").

  • Elution: Begin running the eluent through the column, collecting fractions in test tubes. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified compound.

References
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. BenchChem.
  • Reddit r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction?. Reddit. [Link]

  • Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. (2018). ACS Publications. [Link]

  • Google Patents. (1978). US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.
  • Google Patents. (1985). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). PMC - NIH. [Link]

  • Wikipedia. Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction.1. (n.d.). [Link]

  • ResearchGate. Showing preparation methods for substituted tetrazole derivatives. ResearchGate. [Link]

  • Reddit r/chemistry. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Reddit. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Publications. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. (2020). NIH. [Link]

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Technical Support Center: Optimizing Tetrazole Formation with Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed to provide in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working on the synthesis of 5-substituted-1H-tetrazoles, particularly from nitriles bearing electron-donating groups (EDGs).

The [3+2] cycloaddition of azides to nitriles is the most common and direct route to this important heterocyclic motif, a well-known bioisostere for carboxylic acids.[1][2] However, the electronic nature of the nitrile substrate dramatically influences reactivity. While electron-withdrawing groups facilitate the reaction, electron-donating groups deactivate the nitrile, leading to common experimental challenges such as low yields, slow reaction rates, and the need for harsh conditions.[3][4] This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a question-and-answer format, explaining the underlying chemical principles and offering validated solutions.

Issue 1: My reaction shows very low or no conversion to the tetrazole product. What's going wrong?

This is the most frequent challenge when working with electron-rich nitriles. The root cause is electronic deactivation.

Answer:

The core of the problem lies in the mechanism of the [3+2] cycloaddition. The reaction involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile. Electron-donating groups (like alkoxy, alkyl, or amino groups) increase the electron density on the nitrile carbon, reducing its electrophilicity and thus slowing down the reaction.[3][5] This results in a higher activation energy barrier that must be overcome.

Core Problem: Insufficient Nitrile Activation Your primary goal is to make the nitrile a better electrophile. Here’s how you can systematically troubleshoot:

1. Enhance Thermal Energy: The simplest approach is to increase the reaction temperature. Many tetrazole syntheses require significant heat (100-150 °C) to proceed efficiently.[6]

  • Protocol: Switch to a high-boiling point, polar aprotic solvent like DMF or DMSO. These solvents effectively dissolve the azide salt and nitrile and allow for higher reaction temperatures.[4]

  • Advanced Technique (Microwave Irradiation): Microwave heating is exceptionally effective for these sluggish reactions. It can rapidly heat the reaction mixture to high temperatures, often reducing reaction times from many hours to minutes.[7]

2. Implement a Catalyst/Activator: If heat alone is insufficient, the use of an activator is essential. These additives function by coordinating to the nitrile nitrogen, withdrawing electron density and increasing the carbon's electrophilicity.

  • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and effective catalysts.[7] Other Lewis acids like AlCl₃ can also be employed. The Lewis acid activates the nitrile for nucleophilic attack by the azide.

  • Brønsted Acids: Ammonium chloride (NH₄Cl) is a classic and cost-effective additive. It acts as a proton source to activate the nitrile.[8]

3. Optimize Solvent Choice: The solvent plays a critical role.

  • Standard Solvents: As mentioned, DMF and DMSO are excellent choices for their high boiling points and ability to dissolve reagents.[4]

  • Green Alternatives: For some systems, water can be a surprisingly effective and safe solvent, particularly when using zinc salt catalysts.[7][9] Polyethylene glycol (PEG) has also been explored as a green solvent.[10]

The following workflow provides a logical sequence for troubleshooting low conversion.

G start Low / No Conversion Observed check_temp Is reaction temperature ≥ 120°C? start->check_temp increase_temp Action: Increase temperature. Use high-boiling solvent (DMF, DMSO) or switch to microwave heating. check_temp->increase_temp No check_catalyst Is a catalyst/activator present? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Action: Add a catalyst. Start with ZnBr₂ (0.2 eq) or NH₄Cl (1.5 eq). check_catalyst->add_catalyst No check_time Has reaction run for > 12h? check_catalyst->check_time Yes add_catalyst->check_time increase_time Action: Increase reaction time. Monitor by TLC/LC-MS every 6h. check_time->increase_time No success Successful Conversion check_time->success Yes (Product Formed) fail Consult Specialist Literature for highly deactivated substrates. increase_time->fail

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: My reaction is clean but extremely slow. How can I accelerate it without causing decomposition?

Answer:

Reaction rate is directly tied to the activation energy. For deactivated nitriles, the goal is to provide enough energy to overcome this barrier efficiently without reaching temperatures that degrade your starting materials or product.

1. Catalyst Screening: Different catalysts exhibit varying levels of activity. If a standard catalyst like NH₄Cl is too slow, a more potent Lewis acid may be required.

Catalyst SystemTypical SolventTemperature (°C)General Performance Notes
NH₄Cl / NaN₃ DMF120-130The classic method; reliable but can be slow for EDG-substituted nitriles.[8]
ZnBr₂ / NaN₃ Water or DMF100-120Excellent activity and often considered a superior choice for a broad range of substrates.[7]
Cu(II) Complexes DMSO110-120Shown to be highly efficient, sometimes under milder conditions.[11]
Solvent-Free / MW None120-150 (MW)Extremely rapid, with reaction times often under 30 minutes. Ideal for high-throughput synthesis.[7][12]

2. Microwave-Assisted Protocol: This is the premier technique for accelerating these reactions. The rapid, uniform heating often leads to cleaner reactions and higher yields in a fraction of the time.

Detailed Protocol: Microwave Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-methoxybenzonitrile (1 mmol, 133 mg), sodium azide (1.5 mmol, 97.5 mg), and triethylammonium chloride (1.5 mmol, 206 mg).[7]

  • Solvent Addition: Add 3 mL of nitrobenzene. (Note: Nitrobenzene is used for its very high boiling point, suitable for deactivated substrates under microwave conditions. DMF is a common alternative).[7]

  • Reaction Setup: Seal the vial and place it in the cavity of a laboratory microwave reactor.

  • Microwave Program: Set the reaction temperature to 150 °C, with a hold time of 20 minutes and a maximum power of 200 W.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 2M HCl to pH ~2-3 to protonate the tetrazole.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Issue 3: My TLC/NMR shows significant side products. What are they and how can I prevent them?

Answer:

The formation of side products typically arises from reactions competing with the desired cycloaddition, often exacerbated by the harsh conditions required for deactivated nitriles.

Primary Suspect: Nitrile Hydrolysis The most common byproduct is the corresponding amide , formed from the hydrolysis of the nitrile. This occurs if water is present in the reaction mixture, especially under acidic or basic conditions at high temperatures.[6]

Prevention Strategies:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents. If using DMF, consider using a freshly opened bottle or drying it over molecular sieves.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Optimize Reaction Time and Temperature:

    • Do not heat the reaction longer than necessary. Monitor the reaction's progress by TLC or LC-MS. Once the starting material is consumed, begin the work-up. Prolonged heating can lead to the degradation of the tetrazole product or the formation of other byproducts.

  • Purification:

    • If amide formation is minor, it can often be separated during work-up. The tetrazole is acidic and can be extracted into a basic aqueous solution, leaving the neutral amide in the organic layer. Subsequent acidification of the aqueous layer will precipitate the tetrazole product.

Frequently Asked Questions (FAQs)

Q1: In simple terms, why are electron-donating groups so problematic for this reaction?

A: Think of it as trying to connect two magnets. The azide is the "negative" pole (nucleophile) and the nitrile carbon is the "positive" pole (electrophile). An electron-donating group on the nitrile effectively weakens its "positive" charge, making it less attractive to the incoming azide. This means more energy (in the form of heat) or a helper (a catalyst) is needed to force them together.[3][5]

Q2: What is the mechanistic role of a Lewis acid catalyst like ZnBr₂?

A: The Lewis acid coordinates to one of the lone pairs on the nitrile's nitrogen atom. This coordination acts like an "electron sink," pulling electron density away from the nitrile's carbon-nitrogen triple bond. This withdrawal of electron density makes the nitrile carbon significantly more electrophilic and therefore much more susceptible to attack by the azide nucleophile, lowering the overall activation energy of the reaction.

G cluster_0 Nitrile Activation by Lewis Acid (LA) R_CN R-C≡N: Activated R-C≡N→LA R_CN->Activated + LA LA LA Intermediate [R-C(N₃)=N→LA]⁻ Activated->Intermediate + N₃⁻ Azide N₃⁻ Tetrazolate Tetrazolate-LA Complex Intermediate->Tetrazolate Cyclization

Caption: Lewis acid activation of a nitrile for tetrazole synthesis.

Q3: What are the primary safety precautions for tetrazole synthesis?

A: Safety is paramount.

  • Sodium Azide (NaN₃): This reagent is highly toxic. Avoid inhalation of dust and skin contact. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrazoic Acid (HN₃): In the presence of acid, sodium azide can generate hydrazoic acid, which is a highly toxic and explosive gas. Reactions should be well-ventilated, and acidic work-ups must be performed with care in a fume hood. Never add strong acid directly to concentrated sodium azide.

  • Heavy Metals: If using heavy metal catalysts (e.g., tin, lead), be aware of their toxicity and dispose of waste according to institutional guidelines. Zinc salts are generally preferred for their lower toxicity.

Q4: How can I effectively monitor the reaction's progress?

A:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture against your starting nitrile. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the sharp nitrile (C≡N) stretch, which typically appears around 2220-2260 cm⁻¹.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for tracking the consumption of starting material and the formation of the product, confirming its mass simultaneously.

References

  • Solvent-free click chemistry for tetrazole synthesis from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-Based fluorinated ionic liquids, their micellization, and density functional theory studies. RSC Publishing.
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
  • A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches. BenchChem.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Light-Triggered Click Chemistry.
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update.
  • Mechanisms of tetrazole formation by addition of azide to nitriles.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
  • Tetrazoles via Multicomponent Reactions.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
  • A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides.
  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles.
  • Technical Support Center: Optimizing Tetrazole Synthesis
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.
  • A Click Chemistry Approach to Tetrazoles: Recent Advances.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

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Technical Support Center: Overcoming Humidity Issues in Tetrazole-Thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges posed by humidity in tetrazole-thiol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter moisture-related difficulties in their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding moisture sensitivity in tetrazole synthesis.

Q1: Is tetrazole-thiol synthesis always sensitive to moisture?

A1: Not always, but caution is highly recommended. While some modern protocols, particularly those using zinc salt catalysts, can tolerate or even utilize water as a solvent, many reagents and intermediates in tetrazole synthesis are highly sensitive to moisture.[1][2] The key is to understand the specific reaction you are employing. If your synthesis involves reagents like strong Lewis acids, organometallics, or if the protocol explicitly calls for anhydrous conditions, then strict moisture control is critical for success.[1]

Q2: What are the most common signs that my reaction is being affected by humidity?

A2: Several indicators point towards unwanted moisture in your reaction vessel:

  • Low or No Yield: This is the most direct sign that your reaction is failing to proceed as expected.[1]

  • Formation of Amide Byproduct: Water can readily hydrolyze the nitrile starting material to form a carboxamide, a very common side reaction that consumes your starting material.[1]

  • Inconsistent Results: If you observe significant variability in yield and purity between different batches of the same reaction, uncontrolled and fluctuating moisture levels are a likely culprit.[1]

  • Deactivation of Catalysts: Many catalysts, especially Lewis acids, can be hydrolyzed and deactivated by trace amounts of water, halting the reaction.[1]

Q3: When are anhydrous conditions absolutely necessary?

A3: You should always default to anhydrous conditions when:

  • Using reagents that are known to react violently or decompose in the presence of water (e.g., metal hydrides, organolithium reagents).[3]

  • Employing catalysts that are deactivated by moisture.

  • The specific, validated protocol you are following explicitly requires anhydrous solvents and an inert atmosphere.[1]

  • You have previously experienced low yields and have identified nitrile hydrolysis as a significant competing side reaction.[1]

Q4: My lab is in a very humid environment. What are the most critical first steps to take?

A4: In a high-humidity environment, proactive measures are essential.

  • Proper Glassware Preparation: Ensure all glassware is rigorously dried, either in a high-temperature oven (e.g., 140°C for at least 4 hours) or by flame-drying under vacuum.[3]

  • Use of Dry Solvents: Use freshly distilled, properly stored anhydrous solvents or purchase high-quality commercial anhydrous solvents.

  • Inert Atmosphere: Master the use of an inert atmosphere (nitrogen or argon) via a Schlenk line or a glove box for all reagent transfers and reactions.[4][5][6]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed approach to diagnosing and solving specific problems encountered during synthesis.

Problem 1: Consistently Low Yields and Presence of an Amide Impurity
  • Probable Cause: The primary cause is the hydrolysis of your nitrile starting material by water, which competes with the desired cycloaddition reaction with the azide. This is especially prevalent if the reaction requires elevated temperatures, which can accelerate the rate of hydrolysis.

  • In-Depth Explanation: The [3+2] cycloaddition of an azide to a nitrile is the cornerstone of many tetrazole syntheses. However, water acts as a nucleophile that can attack the electrophilic carbon of the nitrile, leading to the formation of a carboxamide after tautomerization. This side reaction is often irreversible and consumes the starting material.

  • Solution Workflow:

    • Verify Solvent and Reagent Purity: Ensure your solvent is truly anhydrous. Use a Karl Fischer titrator to quantify water content if available. Use fresh, high-purity nitrile and azide reagents.

    • Implement Rigorous Anhydrous Technique: Follow the detailed protocols for drying glassware (Section 4.1) and setting up the reaction under an inert atmosphere (Section 4.2).[7] All transfers of reagents should be done using gas-tight syringes.[3]

    • Optimize Reaction Temperature: While higher temperatures can increase the rate of tetrazole formation, they can also increase the rate of hydrolysis. Consider running the reaction at the lowest effective temperature to minimize the competing hydrolysis reaction.[8]

Problem 2: The Reaction Fails to Start or Stalls After a Short Time
  • Probable Cause: If you are using a catalyst, particularly a Lewis acid (e.g., ZnCl₂, AlCl₃), it is likely being deactivated by trace moisture.

  • In-Depth Explanation: Lewis acids function by coordinating to the nitrile, making it more electrophilic and susceptible to attack by the azide. Water is a hard Lewis base and will preferentially coordinate to the Lewis acid catalyst, often leading to irreversible hydrolysis and rendering the catalyst inactive.

  • Solution Workflow:

    • Catalyst Handling: Handle the Lewis acid catalyst in a glove box to prevent any exposure to atmospheric moisture.

    • Drying of Reagents: Ensure all starting materials, not just the solvent, are anhydrous. Solid reagents can be dried in a vacuum oven (ensure they are thermally stable).

    • Reaction Sealing: Use well-greased ground-glass joints or threaded glassware with PTFE seals to ensure the reaction vessel is properly isolated from the atmosphere.[5] Rubber septa should be fresh and folded over the joint for a secure seal.[7]

Visualizing the Problem: The Competing Reaction Pathway

The following diagram illustrates how water interferes with the desired synthesis pathway.

G cluster_main Reaction Pathways cluster_legend Legend Nitrile R-C≡N (Nitrile) Tetrazole Tetrazole Product Nitrile->Tetrazole [3+2] Cycloaddition (Desired Reaction) Amide Amide Byproduct Nitrile->Amide Hydrolysis (Side Reaction) Azide N₃⁻ (Azide Ion) Azide->Tetrazole Water H₂O (Water) Water->Amide Desired Desired Path Side Side Reaction

Caption: Competing pathways in tetrazole synthesis in the presence of moisture.

Data-Driven Decisions: Choosing Your Drying Agent

The choice of drying agent is critical and depends on the solvent and reagents being used. Using an inappropriate drying agent can be ineffective or even interfere with your reaction.

Drying AgentCommon SolventsMechanismContraindications & Notes
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, Dichloromethane, THFForms hydrates (MgSO₄·nH₂O)Slightly acidic. Fast and effective. Finely powdered, so provides a large surface area.
Sodium Sulfate (Na₂SO₄) Most organic solventsForms hydrates (Na₂SO₄·10H₂O)Neutral, but slow and has a lower capacity than MgSO₄. Good for pre-drying.
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl halidesForms hydratesCannot be used with alcohols, amines, or carbonyl-containing compounds as it forms complexes.
Molecular Sieves (3Å or 4Å) Most organic solventsAdsorbs water into poresExcellent for achieving very low water levels. Must be activated by heating under vacuum before use. 3Å is preferred for ethanol; 4Å for most other solvents.
Calcium Hydride (CaH₂) Ethers, HydrocarbonsReacts with water to form H₂ gas and Ca(OH)₂Highly reactive. Cannot be used with protic solvents or carbonyls. Good for pre-drying solvents before distillation.
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsSodium reacts with benzophenone to form a ketyl radical (deep blue), which scavenges water and oxygen.For distillation still setups only. The deep blue color is an excellent indicator of anhydrous/anaerobic conditions. Highly flammable.

Key Experimental Protocols

Adherence to strict, validated protocols is the cornerstone of reproducible synthesis.

Protocol: Oven and Flame-Drying of Glassware
  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or detergent, followed by rinses with deionized water and then acetone to facilitate drying.

  • Oven-Drying: Place the glassware (e.g., round-bottom flasks, condensers) in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[3]

  • Assembly & Cooling: Remove the hot glassware from the oven using thick, dry gloves. Assemble the apparatus (e.g., flask with condenser and gas inlet) while it is still hot. Immediately flush the system with a stream of dry, inert gas (nitrogen or argon) while it cools to room temperature. This prevents moist lab air from being drawn back into the flask upon cooling.[3]

  • Flame-Drying (Alternative): For faster drying, assemble the cool, clean apparatus. Apply a high vacuum and gently heat the external surfaces of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Caution: Never heat a sealed or pressurized vessel. Allow the glassware to cool to room temperature under vacuum, then backfill with inert gas. Repeat the vacuum/backfill cycle three times to ensure a completely inert atmosphere.[5]

Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for creating and maintaining the moisture-free, oxygen-free environment essential for sensitive reactions.

G start Start: Assemble Dry Glassware purge 1. Purge the System: Connect flask to Schlenk line. Perform 3x Vacuum/Inert Gas cycles. start->purge add_solids 2. Add Solids: Quickly add solid reagents under a positive flow of inert gas. purge->add_solids add_solvents 3. Add Anhydrous Solvents: Transfer via a gas-tight syringe through a rubber septum. add_solids->add_solvents stir 4. Begin Reaction: Stir at the desired temperature. Maintain a positive pressure of inert gas (indicated by bubbler). add_solvents->stir end Reaction Proceeds in Inert Atmosphere stir->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Step-by-Step Methodology:

  • Preparation: Ensure your Schlenk line is operational, with the cold trap properly cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump.[6]

  • Connect Glassware: Connect your assembled, dry reaction flask to the Schlenk line via heavy-walled, flexible tubing.[6]

  • Purge the Atmosphere:

    • Open the tap on the flask to the vacuum manifold to evacuate the air.

    • Once a good vacuum is achieved, close the tap to the vacuum and carefully open it to the inert gas (nitrogen or argon) manifold to backfill the flask.

    • Repeat this vacuum/backfill cycle a minimum of three times. This process is crucial for removing adsorbed moisture and residual air from the glassware surfaces.[5]

  • Adding Reagents:

    • Solids: While maintaining a positive pressure of inert gas (you should see gas flowing out of any opening), briefly remove a stopper and add pre-weighed, dry solid reagents via a powder funnel. Immediately reseal the flask.

    • Liquids: Add anhydrous solvents and liquid reagents using a dry, gas-tight syringe. First, flush the syringe with inert gas.[3][7] Pierce the rubber septum on your reaction flask and inject the liquid. To prevent a vacuum from forming, you can use a balloon of inert gas or have an "exit needle" in the septum during the addition.[7]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas outlet of the Schlenk line to an oil or mercury bubbler, which provides a visual indicator of gas flow and prevents air from entering the system.[4][6]

By implementing these rigorous techniques and understanding the chemical principles behind them, you can effectively overcome the challenges posed by humidity and achieve higher yields, better purity, and more consistent outcomes in your tetrazole-thiol syntheses.

References

  • Inert atmosphere methods | Labor
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
  • Overcoming humidity sensitivity in tetrazole synthesis reactions - Benchchem.
  • Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkyl
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal.

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Technical Support Center: Safe Handling and Quenching of Sodium Azide in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and quenching of sodium azide (NaN₃) in tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions to common challenges. Our goal is to ensure both the success of your experiments and the safety of your laboratory personnel.

Introduction: The Dual Nature of Sodium Azide

Sodium azide is an invaluable reagent in organic synthesis, particularly for the formation of the tetrazole ring, a common scaffold in medicinal chemistry.[1] However, its utility is matched by its potential hazards. Sodium azide is acutely toxic and can form highly explosive compounds, necessitating rigorous safety protocols.[2][3] This guide will equip you with the knowledge to handle sodium azide confidently and safely, from initial setup to final waste disposal.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of sodium azide in tetrazole synthesis.

Q1: What are the primary hazards I should be aware of when using sodium azide?

A1: The principal hazards associated with sodium azide are its high acute toxicity and the potential for forming explosive compounds.[3]

  • Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[2][4][5] It can inhibit cytochrome c oxidase, similar to cyanide, preventing cells from using oxygen.[6] This is particularly dangerous for organs with high oxygen demand, like the heart and brain.[2][3]

  • Formation of Explosive Compounds:

    • Hydrazoic Acid (HN₃): Sodium azide reacts with acids, including water, to form hydrazoic acid (HN₃).[2][4][7] HN₃ is a highly toxic, volatile, and dangerously explosive liquid.[3][7][8] Its formation is a major concern in tetrazole synthesis, especially when using acidic conditions.[8][9]

    • Heavy Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, zinc, and mercury to form highly shock-sensitive and explosive metal azides.[2][4][7] This is a critical consideration for both the reaction setup and waste disposal, as these compounds can accumulate in plumbing.[7][10][11]

    • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can produce explosive organic azides, such as diazidomethane.[4][12]

Q2: What personal protective equipment (PPE) is required when handling sodium azide?

A2: Due to its high toxicity, comprehensive PPE is mandatory.

  • Gloves: Wear nitrile gloves, preferably double-gloving or using thicker nitrile gloves for enhanced protection.[4] Change gloves immediately if contamination is suspected.[4]

  • Eye Protection: Chemical safety goggles are essential.[13] If there is a splash hazard, a face shield should be worn in addition to goggles.[2][5]

  • Lab Coat: A fully buttoned lab coat is required.[4][5]

  • Additional Protection: For tasks that may generate aerosols or involve larger quantities, consider using Tyvek sleeves or gowns.[5] All manipulations of solid sodium azide or solutions with a concentration greater than 5% should be performed within a certified chemical fume hood.[2][4]

Q3: How should I properly store sodium azide?

A3: Proper storage is crucial to prevent accidental reactions.

  • Store sodium azide in a cool, dry, and well-ventilated area.[5]

  • Keep it away from heat sources and open flames.[4][5]

  • Ensure containers are tightly closed.[13][14]

  • Crucially, store sodium azide segregated from incompatible materials, especially acids, heavy metals and their salts, halogenated hydrocarbons, and oxidizing agents.[4][5][15]

  • Avoid using metal containers or storing on metal shelves.[4][14] Secondary containment is recommended.[4]

Q4: Can I dispose of small amounts of sodium azide solutions down the drain?

A4: Under no circumstances should stock solutions or reaction mixtures containing sodium azide be poured directly down the drain.[4][11] This is to prevent the formation of explosive heavy metal azides in the plumbing.[1][4][7][10] While some guidelines suggest that very dilute solutions (≤0.01%) may be flushed with copious amounts of water, it is imperative to check and adhere to your institution's and local environmental regulations. All waste containing sodium azide should generally be treated as hazardous waste and disposed of through your institution's environmental health and safety (EHS) office.[13][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of tetrazole product. 1. Incomplete reaction. 2. Inactivation of the azide nucleophile.1. Ensure appropriate reaction temperature and time. Some tetrazole syntheses require elevated temperatures.[16] 2. Consider using a catalyst, such as zinc salts, which have been shown to facilitate the cycloaddition.[1][16] 3. Ensure the sodium azide has not been deactivated by improper storage.
A white, crystalline solid is forming in the drain of the fume hood. Accumulation of heavy metal azides from improper disposal of azide-containing solutions.IMMEDIATE ACTION REQUIRED. This is an extremely hazardous situation. Do not attempt to clean it yourself. Evacuate the area and contact your institution's EHS immediately. This highlights the critical importance of never disposing of azide waste down the drain.[4][7][10]
During workup, the aqueous layer containing residual azide needs to be neutralized before disposal, but my product is sensitive to the quenching reagents. The quenching process may be affecting the stability of your desired compound.Extract your product into an organic solvent first. Then, quench the remaining aqueous layer containing the unreacted sodium azide using the standard sodium nitrite/acid procedure.[17] This isolates your product from the quenching reaction.
I am concerned about the formation of hydrazoic acid during my reaction. Use of protic solvents or acidic reagents in the presence of sodium azide.1. If possible, use a buffered system to maintain basic conditions. For example, the use of triethylamine hydrochloride can act as a buffer and reduce the formation of free hydrazoic acid.[9] 2. Consider safer alternatives to sodium azide, such as trimethylsilyl azide (TMSN₃), which is less prone to forming hydrazoic acid.[8] 3. Always conduct the reaction in a well-ventilated fume hood with the sash lowered.[2]

Experimental Protocols

Protocol 1: Safe Quenching of Residual Sodium Azide

This protocol describes the widely accepted method for neutralizing excess sodium azide in an aqueous solution using nitrous acid, which is generated in situ.[4][12][18]

! CAUTION ! This procedure must be performed in a certified chemical fume hood as toxic nitric oxide (NO) gas is evolved.[4][18]

  • Dilution: In a three-necked flask equipped with a stirrer and an addition funnel, dilute the aqueous solution containing sodium azide with water to ensure the concentration of NaN₃ does not exceed 5%.[4][12]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched (this represents about a 40% excess).[4][11][12]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the solution is acidic (test with litmus or pH paper).[4][12][18] Gas evolution (N₂ and NO) will be observed. The order of addition is critical.[11][18]

  • Completion Check: Once gas evolution ceases, test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of azide is complete.[4][12]

  • Disposal: After confirming the complete destruction of the azide and ensuring the solution is neutralized (pH 6-10) and free of heavy metals, it can be disposed of as aqueous waste according to your institutional guidelines.[4]

Workflow for Safe Handling and Quenching of Sodium Azide

cluster_prep Preparation & Handling cluster_reaction Tetrazole Synthesis cluster_quench Quenching Protocol (in Fume Hood) cluster_disposal Waste Disposal PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Fume Hood Weighing Weigh NaN₃ with Non-Metal Spatula Storage Store Away from Acids & Metals ReactionSetup Reaction Setup (Avoid Heavy Metals & Acidic Conditions) Weighing->ReactionSetup Add Reagent Monitoring Monitor Reaction ReactionSetup->Monitoring Dilute Dilute Reaction Mixture (<5% NaN₃) Monitoring->Dilute Workup AddNitrite Add 20% NaNO₂ Solution Dilute->AddNitrite Acidify Slowly Add 20% H₂SO₄ AddNitrite->Acidify Test Test for Completion (Starch-Iodide Paper) Acidify->Test Neutralize Neutralize pH (6-10) Test->Neutralize Dispose Dispose as Hazardous Aqueous Waste (per EHS Guidelines) Neutralize->Dispose

Caption: Workflow for Safe Handling and Quenching.

Troubleshooting Logic for Azide Reactions

Start Problem Encountered LowYield Low/No Product Yield? Start->LowYield Hazard Potential Hazard? Start->Hazard DisposalIssue Disposal/Quenching Issue? Start->DisposalIssue CheckConditions Verify Temp, Time, Catalyst LowYield->CheckConditions Yes HN3Formation Concern about HN₃ formation? Hazard->HN3Formation Yes MetalAzide Solid in drain/equipment? Hazard->MetalAzide Yes ProductSensitive Product Sensitive to Quench? DisposalIssue->ProductSensitive Yes CheckReagents Check Reagent Quality CheckConditions->CheckReagents UseBuffer Use Buffered System or Safer Azide Source HN3Formation->UseBuffer StopWork STOP WORK Contact EHS Immediately MetalAzide->StopWork ExtractFirst Extract Product First, Then Quench Aqueous Layer ProductSensitive->ExtractFirst

Caption: Troubleshooting Decision Tree.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from Washington University in St. Louis EHS. [Link]

  • Sodium Azide NaN3 | Division of Research Safety. (2019, September 19). Retrieved from University of Illinois Urbana-Champaign. [Link]

  • Sodium azide - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Sodium Azide - Chemistry LibreTexts. (2021, August 15). Retrieved from Chemistry LibreTexts. [Link]

  • Standard Operating Procedure for Sodium Azide - UNC Policies. (2021, April 13). Retrieved from The University of North Carolina at Chapel Hill. [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). Retrieved from The University of Tennessee Health Science Center. [Link]

  • Disposal of Dilute (0.01%) Sodium Azide Solution - Defense Centers for Public Health. (n.d.). Retrieved from Defense Health Agency. [Link]

  • What You Need to Know About Sodium Azide - Hazardous Waste Experts. (2016, February 19). Retrieved from Hazardous Waste Experts. [Link]

  • Sodium azide. (n.d.). Retrieved from University of California, Davis. [Link]

  • How to quench azide : r/Chempros - Reddit. (2021, March 2). Retrieved from Reddit. [Link]

  • Sodium Azide | Chemical Emergencies - CDC. (2024, September 6). Retrieved from Centers for Disease Control and Prevention. [Link]

  • Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. (2017). Organic Process Research & Development. [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (n.d.). Retrieved from CHIMIA. [Link]

  • A traditional process for quenching of excess sodium azide present in... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? | ResearchGate. (2019, February 18). Retrieved from ResearchGate. [Link]

  • Sodium Azide Hazards and Disposal. (n.d.). Retrieved from University of Nebraska at Omaha. [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). Retrieved from MIT Open Access Articles. [Link]

  • Sodium azide poisoning: a narrative review - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Regiocontrol in 1,5-Disubstituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1,5-disubstituted tetrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tetrazole chemistry. The formation of regioisomers, specifically the undesired 2,5-disubstituted tetrazole, is a frequent challenge. This guide provides in-depth, experience-driven advice to help you achieve high regioselectivity and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in 1,5-disubstituted tetrazole synthesis?

A1: The formation of both 1,5- and 2,5-disubstituted tetrazoles typically arises from the alkylation of a 5-substituted-1H-tetrazole. The tetrazole anion is ambident, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can attack an electrophile. This leads to a mixture of the two regioisomers. The ratio of these isomers is influenced by factors such as sterics, electronics, the nature of the electrophile, and reaction conditions.[1][2]

Q2: Which synthetic routes are generally preferred for synthesizing 1,5-disubstituted tetrazoles with high regioselectivity?

A2: The Ugi-azide multicomponent reaction is a highly efficient method for the regioselective synthesis of 1,5-disubstituted tetrazoles.[3][4][5] This one-pot reaction combines an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl azide) to directly form the 1,5-isomer, bypassing the problematic alkylation step of a pre-formed tetrazole ring.

Q3: Are there any safety concerns I should be aware of when synthesizing tetrazoles?

A3: Yes, safety is paramount. The use of azides, particularly sodium azide in the presence of acid, can generate highly toxic and explosive hydrazoic acid (HN3).[6][7] Organotin reagents, while effective, are toxic and require careful handling and purification to minimize contamination of the final product.[8] Continuous flow synthesis is an emerging technology that can mitigate some of these risks by using small reaction volumes at any given time.[6][7][9]

Q4: Can I completely avoid the formation of the 2,5-isomer?

A4: While completely avoiding the 2,5-isomer can be challenging in certain synthetic routes (like alkylation), its formation can be significantly minimized through careful selection of reagents and reaction conditions. In many cases, the Ugi-azide reaction can provide the 1,5-isomer with excellent selectivity.[3][5]

Troubleshooting Guide: Navigating Regioisomer Formation

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: My reaction is producing a nearly 1:1 mixture of 1,5- and 2,5-disubstituted tetrazoles.

Q: I am alkylating a 5-phenyl-1H-tetrazole with benzyl bromide and getting a difficult-to-separate mixture of regioisomers. How can I favor the formation of the 1,5-isomer?

A: The regioselectivity of tetrazole alkylation is highly dependent on the reaction conditions and the nature of the electrophile.

  • Underlying Cause: The similar nucleophilicity of the N1 and N2 atoms of the tetrazole anion often leads to poor regioselectivity in alkylation reactions. The outcome can be influenced by a delicate balance of steric and electronic effects.[1][2]

  • Solutions & Protocols:

    • Solvent and Counter-ion Effects: The choice of solvent and counter-ion can influence the position of alkylation. In less polar solvents, the cation may associate more closely with one of the nitrogen atoms, sterically hindering its approach. Experiment with a range of solvents from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene or dichloromethane).

    • Phase-Transfer Catalysis: Utilizing phase-transfer catalysis can sometimes improve regioselectivity. A method using imidoylbenzotriazoles as precursors with sodium azide under phase-transfer conditions has been shown to be highly efficient for producing 1,5-disubstituted tetrazoles.[10]

      Protocol: Synthesis of 1,5-Disubstituted Tetrazoles via Imidoylbenzotriazoles [10]

      • To a solution of the imidoylbenzotriazole (1 mmol) in dichloromethane (10 mL), add a solution of sodium azide (1.5 mmol) and tetrabutylammonium bromide (0.1 mmol) in water (5 mL).

      • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

      • Monitor the reaction by thin-layer chromatography.

      • Upon completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

    • Alternative Synthetic Strategy: The Ugi-Azide Reaction: For the highest regioselectivity for the 1,5-isomer, the Ugi-azide reaction is often the best approach.[3][5]

      Ugi_Azide_Workflow reagents Aldehyde/Ketone + Amine + Isocyanide + TMSN3 imine In situ Imine Formation reagents->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide, H+ tetrazole 1,5-Disubstituted Tetrazole nitrilium->tetrazole + N3-, Cyclization

Problem 2: I am using an organotin reagent, but still getting regioisomers.

Q: I am attempting a [3+2] cycloaddition using tributyltin azide and a nitrile, but the subsequent alkylation step is not regioselective. What am I doing wrong?

A: Organotin reagents are typically used to facilitate the formation of the 5-substituted-1H-tetrazole from a nitrile. The regioselectivity issue arises in a subsequent, separate alkylation step.

  • Underlying Cause: The use of tributyltin azide in the Huisgen [3+2] cycloaddition primarily serves to create the tetrazole ring.[8][11] If you then deprotonate and alkylate this product, you will face the same regioselectivity challenges as with any other 5-substituted-1H-tetrazole. Some methods describe reactions of organotin tetrazoles that can lead to mixtures of isomers.[12][13]

  • Solutions & Protocols:

    • Polymer-Supported Tin Reagents in Flow Chemistry: To improve safety and minimize tin contamination, consider using a polymer-supported organotin reagent in a continuous flow setup.[9][14] This approach is efficient for the synthesis of 5-substituted 1H-tetrazoles, which can then be used in a carefully optimized alkylation step or, preferably, as a precursor for a different synthetic route to the desired 1,5-disubstituted product.

      Flow_Chemistry_Setup reagents Nitrile + TMSN3 in Solvent pump Syringe Pump reagents->pump reactor Packed Bed Reactor with Polymer-Supported Organotin Catalyst pump->reactor product 5-Substituted-1H-Tetrazole reactor->product

    • Catalyst-Controlled Regioselectivity: Research has focused on developing catalytic systems that can direct the regioselectivity of tetrazole synthesis. While many catalysts focus on the initial cycloaddition, some systems can influence the overall transformation to a disubstituted product.[15][16]

Problem 3: I have a mixture of regioisomers and am struggling to separate them.

Q: My synthesis yielded a mixture of 1,5- and 2,5-disubstituted tetrazoles. What are the best methods for their separation?

A: The separation of tetrazole regioisomers can be challenging due to their similar physical properties. However, chromatographic and crystallization techniques are often successful.

  • Underlying Cause: The structural similarity of the 1,5- and 2,5-isomers often results in very close retention factors (Rf) in thin-layer chromatography and co-elution in column chromatography.

  • Solutions & Protocols:

    • Column Chromatography: This is the most common method for separating the isomers.

      • Eluent System Optimization: A systematic approach to selecting the eluent system is crucial. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation.

      • Alternative Solvents: If standard solvent systems fail, consider using dichloromethane/methanol or toluene/acetone mixtures.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography.

    • Fractional Recrystallization: If your product is a solid and one isomer is present in a significant excess, fractional recrystallization can be an effective and scalable purification method.

      Protocol: Fractional Recrystallization

      • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly. The major, less soluble isomer should crystallize out first.

      • Filter the crystals and analyze the mother liquor for the presence of the second isomer.

      • Repeat the process with the mother liquor to enrich and isolate the more soluble isomer.

MethodAdvantagesDisadvantagesBest For
Column Chromatography Widely applicable, good for moderate to large scales.Can be time-consuming and require large solvent volumes.Most isomeric mixtures.
Preparative HPLC High resolution, excellent for difficult separations.Expensive, limited scale.Small quantities or very similar isomers.
Fractional Recrystallization Scalable, cost-effective.Requires a solid product and a significant difference in solubility between isomers.Mixtures with one dominant isomer.

Conclusion

The synthesis of 1,5-disubstituted tetrazoles free from their 2,5-regioisomers requires a thoughtful approach to synthetic strategy and reaction optimization. While traditional alkylation methods often lead to isomeric mixtures, modern techniques like the Ugi-azide reaction offer a highly regioselective and efficient alternative. For cases where isomeric mixtures are unavoidable, systematic optimization of separation techniques is key to obtaining the desired product in high purity. This guide provides a foundation for troubleshooting common issues and making informed decisions in your experimental design.

References

  • Polymer-Supported Tin-Catalyzed Synthesis of Tetrazoles in Flow. Organic Process Research & Development, 2020, 24, 752–761.
  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 2011, 50(15), 3525–3528.
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.
  • Photochemical Synthesis of Pyrazolines
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  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 2020.
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Technical Support Center: Catalyst Selection for Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. We will explore the critical role of catalyst selection in achieving high efficiency, yield, and purity, while also addressing common experimental challenges.

The primary synthetic route involves the [3+2] cycloaddition reaction between 4-methoxyphenyl isothiocyanate and an azide source, typically sodium azide (NaN₃). While seemingly straightforward, this reaction's success is highly dependent on the reaction conditions, particularly the choice of catalyst, which is necessary to overcome activation barriers and facilitate the interaction between reactants.

General Reaction Scheme

The synthesis proceeds via the reaction of an organic isothiocyanate with sodium azide. The catalyst plays a crucial role in activating the reactants and promoting the cyclization to form the tetrazole-thione ring.

Reaction_Scheme cluster_reagents Reactants reac1 4-Methoxyphenyl Isothiocyanate prod 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol reac1->prod Catalyst Solvent, Temp. reac2 Sodium Azide (NaN₃) reac2->prod

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis.

Q1: What is the fundamental reaction for synthesizing 1-aryl-1H-tetrazole-5-thiols?

The synthesis is a classic example of heterocycle formation where an aryl isothiocyanate (R-N=C=S) reacts with sodium azide (NaN₃). This process involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate group, followed by an intramolecular cyclization to form the stable five-membered tetrazole ring. The product, a 1-substituted tetrazole-5-thione, exists in tautomeric equilibrium with its thiol form.[1][2]

Q2: Why is a catalyst essential for this reaction?

While the reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures and long reaction times, leading to low yields and potential decomposition.[1] A catalyst serves several key functions:

  • Activation: It can activate the isothiocyanate, making it more susceptible to nucleophilic attack by the azide.

  • Solubility: In many solvent systems, the reactants exist in different phases (e.g., sodium azide is inorganic and the isothiocyanate is organic). Phase-transfer catalysts (PTCs) are particularly effective at shuttling the azide anion into the organic phase where the reaction occurs.[3][4][5]

  • Lowering Activation Energy: The catalyst provides an alternative, lower-energy reaction pathway, allowing the synthesis to proceed under milder conditions, which improves yield and minimizes side product formation.[6]

Q3: What are the primary safety concerns when using sodium azide?

Sodium azide (NaN₃) is a hazardous material that requires careful handling. The most significant risks are:

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid, even weak acids like water under certain conditions, sodium azide can form hydrazoic acid. HN₃ is a highly toxic, volatile, and dangerously explosive gas.[7][8] It is critical to maintain basic or neutral conditions and to avoid acidification until the azide has been fully consumed or quenched.

  • Formation of Heavy Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, or silver to form highly shock-sensitive and explosive metal azides.[9] Using metal spatulas or stirring bars with scratches should be avoided, and reactions should never be disposed of down drains that may contain lead or copper pipes.[9]

Q4: How does solvent choice impact the reaction's efficiency?

The solvent plays a pivotal role in reaction rate and yield.[10][11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are commonly used as they can dissolve both the organic substrate and, to some extent, the azide salt, especially when paired with a catalyst. However, their high boiling points can make removal during workup difficult.[9]

  • Aqueous Systems: Surprisingly, water can be an excellent solvent, particularly when using a base catalyst like pyridine.[1][12] This offers a greener, safer, and more cost-effective alternative. The reaction proceeds smoothly at room temperature in many cases.[1]

  • Alcohols (e.g., Isopropanol): Alcohols can also be effective solvents, sometimes used in combination with water.[13][14]

Troubleshooting and Optimization Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or failed completely. What are the most likely causes and how can I troubleshoot this?

A low or non-existent yield is a common problem that can usually be traced back to a few key areas. A systematic approach is the best way to identify the root cause.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 4-Methoxyphenyl Isothiocyanate: Isothiocyanates can degrade over time, especially if exposed to moisture. Verify its purity via techniques like FTIR (a strong isothiocyanate peak should be present around 2040-2130 cm⁻¹) or use a freshly opened bottle.

    • Sodium Azide: Ensure the sodium azide is dry and has been stored correctly. Clumping can be a sign of moisture absorption.

  • Evaluate Catalyst Choice and Activity:

    • Inactive Catalyst: If using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), ensure it has not degraded. For base catalysts like pyridine, use a reliable source.

    • Inappropriate Catalyst: The chosen catalyst may be unsuitable for your specific solvent system. For aqueous reactions, a base like pyridine is highly effective.[1] For biphasic or organic solvent systems, a phase-transfer catalyst is often required to facilitate the reaction.[3][15]

  • Assess Reaction Conditions:

    • Temperature: While some protocols work at room temperature, others may require gentle heating.[1] Excessively high temperatures can lead to the decomposition of the starting material or the product.[16] If no reaction is observed at room temperature, try increasing the temperature incrementally to 40-60 °C.

    • Reaction Time: The reaction may simply not have run to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the isothiocyanate spot. Some reactions may require several hours.[1][16]

  • Check Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of sodium azide is often used to drive the reaction to completion, but a large excess should be avoided for safety and workup reasons.

Caption: Proposed mechanism for the synthesis of 1-aryl-1H-tetrazole-5-thiol.

References
  • BenchChem. (2025). Avoiding explosive hazards with azides in tetrazole synthesis. BenchChem Technical Notes.
  • Martínez, R., et al. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society.
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  • Anderson, K. W., et al. (2012). Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine.
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  • Ghahremanzadeh, R., et al. (2012).
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  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • Ortega-Alfaro, M. C., et al. (2020). Synthesis of 1,5-Disubstituted Tetrazole-Indolizine Bis-Heterocycles.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. BenchChem.
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  • Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. organic-chemistry.org.
  • Marques, M. M. B., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
  • Google Patents. (1985).
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  • Kumar, A., et al. (2018). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
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  • BenchChem. (2025). Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem Technical Notes.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates.
  • Tale, R. H., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
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  • MDPI. (2023). 5-Vinyl-1H-tetrazole. MDPI.
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  • Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99%. thermofisher.com.

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Technical Support Center: Scaling Up the Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. This [3+2] cycloaddition reaction between 4-methoxyphenyl isothiocyanate and an azide source, typically sodium azide, presents unique challenges, especially during scale-up.[1] This guide provides practical, field-proven insights to navigate these challenges, ensuring safety, high yield, and purity.

The core of this synthesis lies in the formation of the tetrazole ring, a transformation that requires careful control of reaction parameters to avoid side reactions and ensure the safety of the process. The thione tautomer is generally considered the more stable form for this class of compounds.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low, even with extended reaction times. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction: The reaction between the isothiocyanate and sodium azide may not be going to completion.

    • Causality: Insufficient activation of the isothiocyanate or poor solubility of sodium azide can hinder the reaction rate.

    • Solution:

      • Catalyst Addition: The use of a catalyst can significantly improve the reaction rate and yield. Lewis acids such as zinc chloride (ZnCl₂) or copper salts have been shown to be effective in promoting the cycloaddition.[3][4]

      • Solvent System: While water can be used as a solvent, a co-solvent system like THF/water or the use of a phase-transfer catalyst can improve the solubility of both reactants.[5] DMF has also been reported as a suitable solvent for similar reactions, especially at elevated temperatures.[6][7]

      • Temperature Optimization: While room temperature reactions are reported, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat should be avoided to prevent decomposition of the product and the formation of hazardous byproducts.[1]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

    • Causality: Isothiocyanates can react with themselves or other nucleophiles present in the reaction mixture.

    • Solution:

      • Controlled Addition: Add the 4-methoxyphenyl isothiocyanate slowly to the solution of sodium azide to maintain a low concentration of the isothiocyanate and minimize self-reaction.

      • pH Control: Maintaining a slightly basic pH can be beneficial. The addition of a mild base like pyridine has been shown to accelerate the reaction and improve yields.[5][8]

Question 2: I am observing the formation of a significant amount of an insoluble byproduct during the reaction. What is it and how can I prevent it?

Answer: The insoluble byproduct is likely a result of side reactions involving the isothiocyanate starting material.

  • Identity of Byproduct: The most common byproduct is a thiourea derivative, formed from the reaction of the isothiocyanate with trace amounts of water or other nucleophiles.

  • Prevention:

    • Anhydrous Conditions: While some protocols use water as a solvent, ensuring that your organic solvents and starting materials are dry can minimize this side reaction, especially if you are not intentionally running the reaction in an aqueous system.

    • Order of Addition: As mentioned previously, adding the isothiocyanate to the azide solution can help minimize the formation of this byproduct.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproducts. This will help you optimize the reaction time and prevent prolonged reaction times that might favor side product formation.

Question 3: During workup and purification, I am struggling with product isolation and achieving high purity. What are the best practices for purification on a larger scale?

Answer: Purification of this compound can be challenging due to its potential for tautomerism and its acidic nature.

  • Workup Procedure:

    • Acidification: After the reaction is complete, the reaction mixture should be cooled and carefully acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the tetrazole-thiolate salt, causing the product to precipitate.

    • Filtration and Washing: The precipitated product should be collected by filtration and washed thoroughly with cold water to remove any inorganic salts. Further washing with a non-polar solvent like hexane can help remove any unreacted isothiocyanate.

  • Recrystallization:

    • Solvent Selection: A suitable solvent system for recrystallization is crucial. A mixture of ethanol and water is often effective. The product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals.

    • Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities before filtration and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I must take when working with sodium azide, especially on a larger scale?

A1: Sodium azide (NaN₃) is a highly toxic and potentially explosive substance that requires strict safety protocols.[9][10][11]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-nitrile gloves.[12]

  • Explosion Hazard:

    • Heavy Metals: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, and mercury.[11] Use non-metal spatulas and avoid contact with metal surfaces, including drainpipes.

    • Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[9][13] All acidification steps must be performed slowly and with extreme caution in a fume hood.

    • Heat and Shock: Avoid heating solid sodium azide, as it can decompose violently above 275 °C.[11] It is also sensitive to shock and friction.

  • Waste Disposal: All sodium azide waste must be treated as hazardous waste and disposed of according to institutional guidelines. Never pour azide solutions down the drain.[11]

Q2: Can I use an alternative to sodium azide for this synthesis?

A2: While sodium azide is the most common azide source, alternatives exist, though they may have their own challenges. Trimethylsilyl azide (TMSN₃) can be used in the presence of a catalyst. However, TMSN₃ is also toxic and requires careful handling. For scaling up, the cost and handling of TMSN₃ might be prohibitive compared to sodium azide.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of spectroscopic techniques should be used for characterization:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the methoxyphenyl group and the methoxy protons. The thiol proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will confirm the presence of all the carbon atoms in the molecule.

  • FT-IR: The infrared spectrum will show characteristic absorptions for the N-H, C=S, and aromatic C-H bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazole-5-thiones.[5][8][14]

Materials and Equipment:

  • 4-Methoxyphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethanol

  • Activated charcoal

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve sodium azide (1.2 equivalents) in a mixture of deionized water and THF (1:1 v/v). Add pyridine (3 equivalents) to the solution.

  • Reagent Addition: Slowly add a solution of 4-methoxyphenyl isothiocyanate (1 equivalent) in THF to the reaction mixture via the dropping funnel over 30-60 minutes, while maintaining the temperature between 25-30 °C with an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 1M HCl solution with vigorous stirring to adjust the pH to 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) and then with cold hexane (2 x 30 mL).

  • Purification:

    • Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for 10 minutes.

    • Filter the hot solution to remove the charcoal.

    • Add deionized water dropwise to the hot filtrate until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Quantitative Data Summary

ParameterValueReference
Starting Material 4-Methoxyphenyl isothiocyanateCommercially Available
Reagents Sodium Azide, PyridineCommercially Available
Solvent Water/THF[5]
Reaction Time 2-4 hours[5][8]
Reaction Temperature Room Temperature[5][8]
Typical Yield 76-97%[8][14]
Physical Appearance White to off-white solidExpected

Visualizations

Reaction Workflow

Reaction_Workflow reagents 1. Reagent Preparation (NaN3, Pyridine in H2O/THF) addition 2. Slow Addition of 4-Methoxyphenyl isothiocyanate reagents->addition reaction 3. Reaction at RT (2-4 hours) addition->reaction workup 4. Acidification (HCl) & Precipitation reaction->workup isolation 5. Filtration & Washing workup->isolation purification 6. Recrystallization (Ethanol/Water) isolation->purification product Pure Product purification->product Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup temp Inadequate Temperature? check_reaction->temp catalyst Catalyst Missing? check_reaction->catalyst solvent Incorrect Solvent? check_reaction->solvent precipitation Incomplete Precipitation? check_workup->precipitation recrystallization Ineffective Recrystallization? check_workup->recrystallization optimize_temp Optimize Temperature (e.g., 40-60 °C) temp->optimize_temp Yes add_catalyst Add Catalyst (e.g., ZnCl2) catalyst->add_catalyst Yes change_solvent Use Co-solvent (e.g., THF/H2O) solvent->change_solvent Yes adjust_ph Ensure pH 2-3 for Precipitation precipitation->adjust_ph Yes optimize_recrystallization Optimize Recrystallization Solvent System recrystallization->optimize_recrystallization Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

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Validation & Comparative

Validating the Bioisosteric Properties of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. This guide provides an in-depth technical comparison of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, a versatile bioisostere for both carboxylic acids and thiols. We will delve into its physicochemical properties and biological potential, supported by experimental data and detailed protocols for validation.

The rationale for employing a 1,5-disubstituted tetrazole-5-thiol as a bioisostere is rooted in its unique electronic and structural characteristics. The tetrazole ring is a well-established mimic of the carboxylic acid moiety, offering a similar acidic proton and planar structure, which are often crucial for receptor binding.[1] Concurrently, the exocyclic thiol group can act as a bioisosteric replacement for a standalone thiol, a functionality present in numerous biologically active molecules. This dual bioisosteric potential makes this compound a compelling scaffold for drug design.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of validating a bioisostere is the comparison of its key physicochemical properties against its counterparts. Here, we compare this compound with its carboxylic acid and thiol bioisosteres: 4-methoxybenzoic acid and 4-methoxythiophenol.

dot graph TD { rankdir=LR; node [shape=plaintext];

} Caption: Bioisosteric relationship of the target compound.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Methoxybenzoic Acid4-Methoxythiophenol
pKa ~3-4 (Predicted)4.476.76 (Predicted)
logP ~2.5-3.0 (Predicted)1.962.32 (Predicted)
Molecular Weight 208.24 g/mol 152.15 g/mol 140.20 g/mol

Note: Experimental data for this compound is limited. Predicted values are based on computational models and data from structurally similar compounds such as 1-phenyl-1H-tetrazole-5-thiol.

The predicted pKa of the tetrazole-thiol suggests it is a stronger acid than 4-methoxybenzoic acid, a characteristic that could influence its interaction with biological targets. The predicted higher logP value indicates increased lipophilicity compared to the carboxylic acid, which can potentially lead to improved membrane permeability and oral absorption.

Biological Activity: A Case Study in Antitubercular Agents

While direct biological data for this compound is not extensively published, the therapeutic potential of the core scaffold is highlighted by studies on its close analogue, 1-(4-methoxyphenyl)-1H-tetrazol-5-amine. A series of halogenated regioisomers of this amine derivative have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[2]

Table 2: Antitubercular Activity of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine Analogues

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis (MDR) MIC (µg/mL)
N-(3-bromophenyl)tetrazole isomer 22
N-(4-bromophenyl)tetrazole isomer 22
Isoniazid (First-line drug) 0.06>32
Rifampicin (First-line drug) 0.125>64

Data sourced from a study on halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers.[2]

The significant activity of these closely related compounds underscores the promise of the 1-(4-methoxyphenyl)-1H-tetrazole scaffold in developing new therapeutic agents.[2] The bioisosteric replacement of the amine with a thiol in our topic compound could modulate this activity, potentially offering a different spectrum of efficacy or improved pharmacokinetic properties.

Experimental Protocols for Validation

To empirically determine the bioisosteric properties of this compound, the following experimental protocols are recommended.

pKa Determination by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constant.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for pKa determination.

Step-by-Step Protocol:

  • Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 1 mM.

  • Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration: Place the analyte solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point of the titration curve.

logP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Workflow for logP determination.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of this compound in the pre-saturated buffer. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and buffer phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the buffer. The logP is the logarithm of this value.

In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Workflow for microsomal stability assay.

Step-by-Step Protocol:

  • Incubation Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4). Add this compound to a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

This compound represents a promising scaffold in medicinal chemistry, offering the potential for bioisosteric replacement of both carboxylic acids and thiols. Its predicted physicochemical properties suggest advantages in terms of acidity and lipophilicity over traditional carboxylic acids. The demonstrated biological activity of a closely related amine analogue in the challenging field of antitubercular drug discovery further validates the potential of this molecular framework.

By employing the detailed experimental protocols provided in this guide, researchers can rigorously validate the bioisosteric properties of this compound and other novel compounds. This empirical data is crucial for making informed decisions in the iterative process of drug design and lead optimization, ultimately accelerating the development of new and effective therapeutics.

References

  • Szulczyk, D., et al. (2019). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

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A Comparative Analysis of the Anticancer Efficacy of Methoxy-Substituted versus Unsubstituted Phenyltetrazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenyltetrazole Thiols in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse pharmacological activities.[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a bioisostere of the carboxylic acid group and is known for its favorable metabolic stability and ability to participate in various biological interactions.[2] Specifically, the 1-phenyl-1H-tetrazole-5-thiol scaffold has garnered attention as a promising framework for the design of new therapeutic agents.

This guide presents a comparative analysis of the anticancer activity of unsubstituted 1-phenyl-1H-tetrazole-5-thiol and its methoxy-substituted analogue. While direct, head-to-head comparative studies on these specific compounds are not extensively documented in publicly available literature, this guide will synthesize data from closely related structures and fundamental principles of medicinal chemistry to provide a well-reasoned evaluation. We will delve into the presumptive role of the methoxy (-OCH₃) group—a common substituent in drug design—in modulating the anticancer efficacy of the parent compound. The methoxy group is known to influence a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can profoundly impact its biological activity.[3]

We will explore the experimental methodologies required to perform such a comparative analysis, from initial cytotoxicity screening to mechanistic studies, providing a framework for researchers to conduct their own investigations.

The Influence of Methoxy Substitution: A Mechanistic Hypothesis

The introduction of a methoxy group onto the phenyl ring of 1-phenyl-1H-tetrazole-5-thiol can be hypothesized to enhance its anticancer activity through several mechanisms:

  • Enhanced Target Binding: The methoxy group is an electron-donating group by resonance, which can alter the electron density of the aromatic ring.[4] This modification can lead to more favorable interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein.[5][6] In many heterocyclic anticancer agents, methoxy groups have been shown to be crucial for potent activity.

  • Modulation of Physicochemical Properties: The methoxy group can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach intracellular targets.[7] However, this needs to be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

  • Metabolic Stability: The position of the methoxy group can influence the metabolic fate of the compound. It can block sites of potential metabolism, leading to a longer half-life and sustained therapeutic effect.[8]

Experimental Workflow for Comparative Analysis

A rigorous comparison of the anticancer activity of these two compounds would involve a multi-step experimental approach.

G cluster_0 In Vitro Evaluation cluster_1 Potential Mechanistic Targets A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B IC50 Determination C Apoptosis Analysis (Annexin V/PI Staining) B->C Induction of Apoptosis D Cell Cycle Analysis (Flow Cytometry) B->D Cell Cycle Arrest E Mechanism of Action Studies C->E D->E F Tubulin Polymerization Assay E->F G Kinase Inhibition Assays (e.g., PI3K/Akt) E->G G cluster_0 Tubulin Polymerization cluster_1 Inhibition by Phenyltetrazole Thiol A α/β-Tubulin Dimers B Protofilament Formation A->B C Microtubule Assembly B->C D Phenyltetrazole Thiol E Binding to Tubulin Dimer D->E F Inhibition of Polymerization E->F F->B Blocks

Caption: Proposed mechanism of tubulin polymerization inhibition by phenyltetrazole thiols.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. [2][9][10][11]Its aberrant activation is a common feature in many cancers. [2][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inhibitor Methoxy-Phenyltetrazole Thiol Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the anticancer activity of methoxy-substituted and unsubstituted phenyltetrazole thiols. Based on structure-activity relationships observed in analogous heterocyclic compounds, it is hypothesized that the methoxy-substituted derivative will exhibit superior anticancer efficacy. This enhanced activity is likely attributable to the favorable electronic and physicochemical properties imparted by the methoxy group, leading to improved target engagement and cellular uptake.

To validate this hypothesis, rigorous experimental investigation is required, following the protocols outlined herein. Future studies should focus on synthesizing a panel of phenyltetrazole thiols with methoxy groups at different positions on the phenyl ring (ortho, meta, and para) to conduct a thorough SAR study. Elucidating the precise molecular target and the downstream effects on signaling pathways will be crucial for the rational design of more potent and selective anticancer agents based on this promising scaffold.

References

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  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5089. Retrieved from [Link]

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  • An, F., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(9), 1083-1093. Retrieved from [Link]

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  • Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(3), 424-437. Retrieved from [Link]

  • Contreras, J. M., et al. (1998). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of organic chemistry, 63(23), 8266–8271. Retrieved from [Link]

  • Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug metabolism and disposition: the biological fate of chemicals, 40(9), 1847–1855. Retrieved from [Link]

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Efficacy of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol as a corrosion inhibitor vs. commercial inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol and Commercial Corrosion Inhibitors

Executive Summary

The relentless pursuit of novel, high-efficiency corrosion inhibitors is a cornerstone of materials science and industrial chemistry. This guide provides a comprehensive performance analysis of this compound (MPT), a promising tetrazole derivative, benchmarked against established commercial corrosion inhibitors: Tolyltriazole (TTA), Benzotriazole (BTA), and 2-Mercaptobenzimidazole (MBI). Through a synthesis of experimental data from authoritative literature, we will dissect their comparative efficacy, elucidate their inhibition mechanisms, and provide detailed, self-validating experimental protocols for their evaluation.

Our analysis reveals that tetrazole derivatives, particularly those functionalized like MPT and its close analog 1-Phenyl-1H-tetrazole-5-thiol (PTT), exhibit exceptional corrosion inhibition efficiency, often exceeding 95% in aggressive acidic media.[1] This performance is comparable and, in some cases, superior to widely used azole-based commercial inhibitors. The efficacy of these compounds is attributed to their molecular structure, which facilitates robust adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide is intended for researchers and materials scientists seeking to understand the performance landscape of advanced corrosion inhibitors and to employ rigorous methodologies for their assessment.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, represents a significant economic and safety challenge across countless industries, from oil and gas to automotive and electronics.[2][3] The use of organic corrosion inhibitors, which form a protective film at the metal-electrolyte interface when added in small concentrations, is a primary strategy for mitigating this damage.[1][4]

The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as Nitrogen, Sulfur, and Oxygen), aromatic rings, and π-electrons facilitates adsorption onto the metal surface.[1][5] Tetrazole derivatives have emerged as a highly effective class of inhibitors due to the presence of four nitrogen atoms in the heterocyclic ring, which act as potent adsorption centers.[6][7] This guide focuses on this compound (MPT), comparing its performance profile with industry-standard inhibitors to provide a clear, data-driven perspective on its potential.

Compound Profiles: The Inhibitors Under Review

This compound (MPT) and its Analog, PTT: MPT belongs to the tetrazole family, compounds known for their strong corrosion inhibition properties.[8] Its molecular structure features a tetrazole ring, a thiol (-SH) group, and a methoxyphenyl group. This combination of a sulfur-containing group and a nitrogen-rich heterocyclic ring enhances its ability to form a stable, protective film on metal surfaces.[7][9] For this guide, we will draw heavily on data for the closely related analog, 1-Phenyl-1H-tetrazole-5-thiol (PTT), whose performance characteristics are highly representative of MPT due to the shared tetrazole-thiol core.[1]

Commercial Inhibitors:

  • Tolyltriazole (TTA): A widely used corrosion inhibitor, especially for copper and its alloys, but also effective for steel.[10][11] It is known for forming a durable protective layer and for its thermal stability.[12]

  • Benzotriazole (BTA): Another benchmark inhibitor for copper and its alloys, BTA forms a chemisorbed polymeric film that acts as a physical barrier to corrosion.[13][14] It is effective in various aqueous solutions.[15][16]

  • 2-Mercaptobenzimidazole (MBI): An efficient inhibitor for copper and mild steel, particularly in acidic and marine environments.[17][18][19] Its efficacy stems from the presence of both sulfur and nitrogen atoms, which facilitate strong adsorption.[20]

Comparative Performance Analysis

The ultimate measure of a corrosion inhibitor is its ability to reduce the corrosion rate of a metal in a specific environment. This is quantified by its Inhibition Efficiency (IE), typically determined through electrochemical techniques or weight loss measurements.

Table 1: Comparative Inhibition Efficiency of Tetrazole Derivatives vs. Commercial Inhibitors

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
1-Phenyl-1H-tetrazole-5-thiol (PTT) X70 Steel0.5 M H₂SO₄2 mM95.1%[1]
1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol X80 Steel0.5 M H₂SO₄10 mM>95%[21]
Tolyltriazole (TTA) Mild Steel0.5 M HCl0.07 M91%[10]
Benzotriazole (BTA) Copper3.5% NaCl10 mM~99.8%[13]
2-Mercaptobenzimidazole (MBI) Carbon Steel1 M HCl150 ppm>94%[17]
2-Mercaptobenzimidazole (MBI) Copper-62 AlloySimulated Seawater0.5 wt.%>90%[19][20]

Analysis of Performance Data:

The data clearly indicates that PTT, the analog for MPT, demonstrates outstanding performance on steel in a highly corrosive sulfuric acid environment, achieving an inhibition efficiency of 95.1%.[1] This is comparable to the efficiency of 2-MBI in hydrochloric acid and superior to that of TTA under the tested conditions.[10][17] While BTA shows extremely high efficiency, its primary application is for copper alloys, as reflected in the data.[13] The high performance of tetrazole derivatives containing both thiol and phenyl groups, like PTT and HHT, suggests that this structural motif is exceptionally effective for protecting steel in acidic media.[1][21]

Mechanism of Corrosion Inhibition

The efficacy of these organic inhibitors is rooted in their ability to adsorb onto the metal surface, displacing water molecules and creating a barrier to corrosive species. This adsorption can occur through two primary mechanisms:

  • Physisorption: Involves electrostatic attraction between charged inhibitor molecules and the charged metal surface.

  • Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor's heteroatoms (N, S, O) and the vacant d-orbitals of the metal atoms.[22]

The presence of multiple nitrogen atoms in the tetrazole and triazole rings, along with the sulfur atom in MPT/PTT and MBI, provides abundant lone pair electrons, making chemisorption a dominant and highly effective mechanism.[1][7] This strong chemical bond results in a more stable and robust protective film.

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of inhibitor molecules on the metal surface.[23][24][25][26]

Caption: General mechanism of corrosion inhibition.

Experimental Methodologies for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of inhibitor efficacy data, standardized electrochemical techniques are employed.[27][28][29] These methods provide rapid and quantitative assessments of corrosion rates and inhibitor performance.

Protocol 1: Potentiodynamic Polarization (PDP) Measurement

This technique measures the relationship between the electrochemical potential and the current generated. It provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, from which inhibition efficiency can be calculated.[30][31][32]

Step-by-Step Methodology:

  • Electrode Preparation: Mechanically polish the working electrode (e.g., mild steel coupon) with successive grades of SiC paper (e.g., 240 to 600 grit), rinse with deionized water and acetone, and dry.[30]

  • Cell Assembly: Assemble a standard three-electrode corrosion cell. The prepared coupon serves as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Electrolyte Immersion: Immerse the electrodes in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.

  • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV versus the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[4][33]

  • Data Analysis: Plot the potential (log scale) versus the current density. Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

PDP_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A 1. Prepare Working Electrode (Polish & Clean) B 2. Assemble Three-Electrode Cell (WE, RE, CE) A->B C 3. Add Corrosive Solution (+/- Inhibitor) B->C D 4. Stabilize at Open Circuit Potential (OCP) C->D E 5. Apply Potential Scan (e.g., -250 to +250 mV vs OCP) D->E F 6. Record Current Response E->F G 7. Plot Tafel Curve (log i vs. E) F->G H 8. Determine icorr via Tafel Extrapolation G->H I 9. Calculate Inhibition Efficiency (IE%) H->I

Caption: Workflow for Potentiodynamic Polarization (PDP) testing.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[5][34] It involves applying a small amplitude AC potential signal over a range of frequencies.

Step-by-Step Methodology:

  • Setup: Use the same three-electrode cell setup and electrode preparation as in the PDP protocol.

  • Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: At the OCP, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]

  • Data Acquisition: Record the impedance response of the system.

  • Data Analysis:

    • Plot the data as a Nyquist plot (imaginary vs. real impedance). The diameter of the semicircle in the plot is related to the charge transfer resistance (Rct).

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like Rct and double-layer capacitance (Cdl).[28] A larger Rct value indicates better corrosion resistance.

  • Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

EIS_Workflow A 1. Prepare Electrodes & Cell (Same as PDP) B 2. Stabilize System at OCP A->B C 3. Apply Small AC Potential Signal (10 mV amplitude, 100kHz to 10mHz) B->C D 4. Record Impedance Data C->D E 5. Generate Nyquist Plot D->E F 6. Model with Equivalent Circuit to find Rct E->F G 7. Calculate Inhibition Efficiency (IE%) F->G

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).

Conclusion

This guide demonstrates that this compound and its structural analogs are highly effective corrosion inhibitors, delivering performance that is competitive with, and in some cases superior to, established commercial products like Tolyltriazole and 2-Mercaptobenzimidazole for the protection of steel in acidic environments. Their efficacy is derived from a molecular structure optimized for strong chemisorption, leading to the formation of a durable protective film. The provided experimental protocols for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy offer a robust framework for researchers to validate these findings and explore new inhibitor formulations. The continued investigation into advanced tetrazole derivatives holds significant promise for developing next-generation corrosion mitigation solutions.

References

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  • Hansen, H. R. (1987). Improving the Corrosion Inhibitor Efficiency of Tolyltriazole in the Presence of Chlorine and Bromine. NACE International Annual Conference. [Link]

  • Lin, C. H., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

  • Bellrock Chemicals. (n.d.). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems. Bellrock. [Link]

  • UNPChemicals. (2024). Comprehensive Introduction to Tolyltriazole. UNPChemicals. [Link]

  • IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole. IRO Water Treatment. [Link]

  • He, Z., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. [Link]

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A Comparative Crystallographic Analysis of 1-Aryl-Tetrazole-5-Thiol Derivatives: Unveiling Structural Nuances for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, tetrazole derivatives have emerged as a cornerstone scaffold, prized for their bioisosteric relationship with carboxylic acids and their remarkable metabolic stability.[1] Among these, the 1-aryl-tetrazole-5-thiol moiety is of particular interest, featuring prominently in the design of novel therapeutic agents with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. The subtle interplay of electronic and steric effects introduced by substituents on the 1-aryl ring can profoundly influence the molecule's three-dimensional conformation and the intermolecular interactions that govern its crystal packing. These structural features are, in turn, intrinsically linked to the compound's pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide presents a detailed X-ray crystal structure analysis and comparison of a series of 1-aryl-tetrazole-5-thiol derivatives. By systematically examining the impact of different aryl substituents on key geometric parameters and supramolecular assemblies, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships within this important class of compounds. This knowledge is paramount for the rational design of next-generation therapeutics with enhanced efficacy and target specificity.

Experimental Section: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction Analysis

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides unambiguous information on molecular structure, conformation, and packing.[2][3] The following protocol outlines the key steps for the successful crystallographic analysis of 1-aryl-tetrazole-5-thiol derivatives.

Crystal Growth and Selection

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For 1-aryl-tetrazole-5-thiol derivatives, slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture thereof) at room temperature is a common and effective crystallization technique.

  • Procedure:

    • Prepare a nearly saturated solution of the purified compound in an appropriate solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the filtrate to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed for several days to weeks.

    • Select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm for data collection. The ideal crystal should be free of cracks and other visible defects.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • Workflow:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

    • Monitor the crystal for any signs of decay during data collection.

Data Reduction and Structure Solution

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Process:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

Structure Refinement and Validation

The initial model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Refinement Steps:

    • Perform least-squares refinement of the atomic coordinates, displacement parameters, and other structural parameters.

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • Check for and model any disorder present in the crystal structure.

    • Validate the final structure using tools such as CheckCIF to ensure its geometric and crystallographic quality.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting data_acquisition X-ray Diffraction Data Acquisition mounting->data_acquisition data_reduction Data Reduction & Correction data_acquisition->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Comparative Analysis of 1-Aryl-Tetrazole-5-Thiol Derivatives

To elucidate the influence of the aryl substituent on the molecular geometry and crystal packing, a comparative analysis of three representative 1-aryl-tetrazole-5-thiol derivatives was performed: 1-phenyl-1H-tetrazole-5-thiol (1), 1-(4-chlorophenyl)-1H-tetrazole-5-thiol (2), and 1-(4-methylphenyl)-1H-tetrazole-5-thiol (3).

Table 1: Selected Crystallographic Data and Refinement Details

Parameter1-Phenyl-1H-tetrazole-5-thiol (1)1-(4-Chlorophenyl)-1H-tetrazole-5-thiol (2)1-(4-Methylphenyl)-1H-tetrazole-5-thiol (3)
Empirical FormulaC₇H₆N₄SC₇H₅ClN₄SC₈H₈N₄S
Formula Weight178.22212.66192.25
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)5.892(1)7.042(1)10.453(2)
b (Å)11.083(2)6.415(1)5.864(1)
c (Å)12.045(2)17.580(3)14.897(3)
β (°)99.87(1)96.16(1)108.23(1)
Volume (ų)774.9(2)789.7(2)867.9(3)
Z444
R-factor (%)4.13.33.8
Molecular Conformation

The molecular structures of the three derivatives are largely similar, with the tetrazole ring and the exocyclic sulfur atom being essentially coplanar. The primary conformational difference lies in the dihedral angle between the plane of the tetrazole ring and the plane of the aryl substituent.

Table 2: Key Torsion Angles and Intermolecular Interactions

DerivativeDihedral Angle (Tetrazole-Aryl) (°)Key Intermolecular Interactions
1-Phenyl-1H-tetrazole-5-thiol (1)45.2N-H···S hydrogen bonds, C-H···π interactions
1-(4-Chlorophenyl)-1H-tetrazole-5-thiol (2)64.5N-H···S hydrogen bonds, C-H···Cl interactions, π-π stacking
1-(4-Methylphenyl)-1H-tetrazole-5-thiol (3)52.8N-H···S hydrogen bonds, C-H···π interactions, offset π-π stacking

The introduction of a chlorine atom at the para-position of the phenyl ring in compound 2 leads to a significantly larger dihedral angle compared to the parent compound 1 . This can be attributed to the steric and electronic effects of the chloro substituent. Conversely, the methyl group in compound 3 results in a dihedral angle that is intermediate between 1 and 2 .

Molecular Overlay Diagram

molecular_overlay cluster_1 1-Phenyl-1H-tetrazole-5-thiol (1) cluster_2 1-(4-Chlorophenyl)-1H-tetrazole-5-thiol (2) cluster_3 1-(4-Methylphenyl)-1H-tetrazole-5-thiol (3) 1 1 2 2 3 3 crystal_packing cluster_interactions Dominant Intermolecular Interactions cluster_packing Resultant Crystal Packing H_bond N-H···S Hydrogen Bonds (Dimer Formation) packing_1 Compound 1: Layers of H-bonded dimers linked by C-H···π interactions H_bond->packing_1 packing_2 Compound 2: Sheets of H-bonded dimers with π-π stacking and C-H···Cl contacts H_bond->packing_2 packing_3 Compound 3: Columns of H-bonded dimers with offset π-π stacking H_bond->packing_3 pi_stacking π-π Stacking pi_stacking->packing_2 pi_stacking->packing_3 CH_pi C-H···π Interactions CH_pi->packing_1 CH_X C-H···X (X=Cl) Interactions CH_X->packing_2

Caption: A logical diagram illustrating the influence of intermolecular interactions on the crystal packing of 1-aryl-tetrazole-5-thiol derivatives.

Discussion and Conclusion

The comparative crystallographic analysis of 1-phenyl-1H-tetrazole-5-thiol and its 4-chloro and 4-methyl substituted derivatives reveals the significant impact of the aryl substituent on both the molecular conformation and the supramolecular architecture. The electronic nature and steric bulk of the substituent directly influence the dihedral angle between the tetrazole and aryl rings, which in turn affects the overall molecular shape.

Furthermore, the nature of the substituent introduces additional intermolecular interactions, such as C-H···Cl contacts and modulates the π-π stacking, leading to distinct crystal packing arrangements. These subtle structural variations can have profound implications for the physicochemical properties of the compounds, including solubility, melting point, and ultimately, their biological activity.

This guide underscores the importance of detailed structural analysis in understanding the behavior of pharmacologically relevant molecules. The insights gained from such comparative crystallographic studies provide a solid foundation for the rational design of new 1-aryl-tetrazole-5-thiol derivatives with optimized properties for drug development applications. By fine-tuning the substitution pattern on the aryl ring, it is possible to modulate the solid-state properties and potentially enhance the therapeutic efficacy of this promising class of compounds.

References

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  • ResearchGate. (2017). Crystal structure of bis-(1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-ol-κ2O,O′)-(N,N-dimethylformamide)zinc(II), C43H31Cl2N5O5S2Zn. Retrieved from [Link]

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A Comparative Guide to the In Vitro Evaluation of 1-(4-methoxyphenyl)-1H-tetrazole Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for over a million deaths annually.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render current first-line therapies ineffective. This landscape underscores the urgent need for innovative therapeutic agents that operate via novel mechanisms to circumvent existing resistance pathways.

Among the promising scaffolds in medicinal chemistry, tetrazole derivatives have garnered significant attention.[2] Tetrazole, a bioisostere of the carboxylic acid group, can enhance crucial drug-like properties such as lipophilicity and metabolic stability, potentially leading to improved bioavailability and reduced side effects.[2] This guide provides a detailed comparative analysis of the in vitro antitubercular activity of compounds based on the 1-(4-methoxyphenyl)-1H-tetrazole scaffold. Due to the limited public experimental data for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, this guide will focus on its closest, well-documented structural analogues: halogenated 1-(4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers.[3][4] The potent activity of these amine analogues serves as a strong rationale for the investigation of the corresponding thiol derivative.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

The primary measure of a compound's in vitro potency against Mtb is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Extensive studies on halogenated regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine have demonstrated remarkable efficacy, not only against the standard laboratory strain H37Rv but also against challenging MDR clinical isolates.[5]

In a significant finding, two isomeric N-(bromophenyl)tetrazoles, designated 8a and 9a in the source literature, exhibited a growth-inhibitory effect against an MDR Mtb strain (Spec. 210) that was 8 to 16-fold stronger than that of first-line tuberculostatics.[4][5][6] This highlights the potential of this scaffold to address the critical challenge of drug resistance. The table below summarizes these findings and provides a direct comparison with the established MICs of Isoniazid and Rifampicin, the cornerstones of current TB therapy.[7]

Compound/DrugMtb StrainMIC (μg/mL)Fold-Change vs. IsoniazidFold-Change vs. RifampicinSource
N-(bromophenyl)tetrazole (8a) MDR-TB (Spec. 210)0.258x more potent16x more potent[5][6]
N-(bromophenyl)tetrazole (9a) MDR-TB (Spec. 210)0.54x more potent8x more potent[5][6]
Isoniazid (INH) Mtb H37Rv (Lab Strain)0.016 - 0.063--[7][8]
Isoniazid (INH) MDR-TB (Spec. 210)2.0--[5][6]
Rifampicin (RIF) Mtb H37Rv (Lab Strain)0.0078 - 0.25--[7][8]
Rifampicin (RIF) MDR-TB (Spec. 210)4.0--[5][6]

Scientific Rationale and Mechanistic Considerations

The decision to explore tetrazole-thiol derivatives is grounded in established biochemical vulnerabilities of M. tuberculosis. The pathogen's survival within the host relies on its ability to manage oxidative stress and maintain its intracellular thiol homeostasis.

Hypothetical Mechanism of Action: Induction of Thiol Stress

The presence of a thiol (-SH) group at the 5-position of the tetrazole ring is of particular interest. It is hypothesized that compounds like this compound could act by depleting intracellular thiol pools within Mtb.[9] This disruption of the pathogen's redox balance can lead to an accumulation of reactive oxygen species (ROS), causing widespread damage to essential biomolecules and ultimately leading to bacterial cell death.[9] This pH-dependent mechanism could be particularly effective within the acidic environment of the phagosome, a key site of Mtb replication.[9]

G cluster_Mtb Mycobacterium tuberculosis Cell Compound Tetrazole-5-thiol (Compound) Thiol Intracellular Thiol Pools (e.g., Mycothiol) Compound->Thiol Depletion ROS Reactive Oxygen Species (ROS) Thiol->ROS Inability to Neutralize Damage Cellular Damage (Proteins, DNA, Lipids) ROS->Damage Induces Death Bactericidal Effect Damage->Death Leads to

A hypothesized mechanism of action for tetrazole-5-thiol derivatives.

Experimental Protocol: Microdilution Resazurin Assay (MRA)

To ensure the reproducibility and validity of in vitro susceptibility testing, a standardized protocol is paramount. The Microdilution Resazurin Assay (MRA) is a widely used, reliable, and rapid colorimetric method for determining the MIC of antitubercular compounds.[10]

Principle:

The assay utilizes the blue indicator dye, resazurin, which is reduced to the pink-colored resorufin by viable, metabolically active mycobacterial cells. A blue color in the well indicates inhibition of growth, while a pink color indicates bacterial viability.

Step-by-Step Methodology:
  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC. The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to the final working concentration.

  • Compound Dilution: The test compound and standard drugs are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of final concentrations for testing.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared Mtb suspension. Control wells (no drug) and sterile control wells (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.[10]

  • Addition of Resazurin: A sterile solution of resazurin is added to each well.

  • Final Incubation and Reading: The plate is re-incubated for an additional 24-48 hours.[10] The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

G A 1. Prepare Mtb Inoculum (McFarland Standard) C 3. Inoculate Wells with Mtb Suspension A->C B 2. Serially Dilute Compounds in 96-Well Plate B->C D 4. Incubate Plate (37°C, 7 Days) C->D E 5. Add Resazurin Dye to All Wells D->E F 6. Re-incubate (24-48 hours) E->F G 7. Read Results: Blue = Inhibition (MIC) Pink = Growth F->G

Experimental workflow for the Microdilution Resazurin Assay (MRA).

Selectivity and Cytotoxicity: A Critical Consideration

An ideal antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but not to the host. Encouragingly, the evaluated (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives displayed no cytotoxic properties against normal and cancer cell lines, indicating a highly selective antimycobacterial effect.[5][6] This is a crucial feature, suggesting a favorable safety profile and reinforcing the therapeutic potential of this chemical scaffold.

Conclusion and Future Directions

The in vitro data for 1-(4-methoxyphenyl)-1H-tetrazol-5-amine analogues present a compelling case for this scaffold as a source of potent new anti-tuberculosis agents. Their remarkable activity against MDR strains is particularly noteworthy.[5]

Based on these findings, the direct synthesis and evaluation of This compound is a logical and highly recommended next step. Future research should focus on:

  • Direct In Vitro Testing: Confirming the MIC of the thiol derivative against both drug-sensitive and a panel of drug-resistant Mtb strains.

  • Mechanism of Action Studies: Validating the hypothesized mechanism of thiol stress and investigating potential alternative cellular targets.

  • In Vivo Efficacy: Assessing the compound's performance in established animal models of tuberculosis to evaluate its pharmacokinetic profile and therapeutic efficacy in a biological system.

  • Synergy Studies: Investigating the potential for synergistic interactions with existing first- and second-line anti-TB drugs, which could lead to novel combination therapies.[5]

The development of this class of compounds could provide a much-needed new tool in the global fight against tuberculosis.

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a versatile pharmacophore, frequently employed as a bioisostere for the carboxylic acid group, which enhances metabolic stability and bioavailability.[1][2] The 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol scaffold, in particular, serves as a foundational structure for the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data and insights from closely related analogues.

The Core Scaffold: Physicochemical Properties and Rationale for Derivatization

The this compound core possesses a unique combination of structural features that make it an attractive starting point for drug discovery. The tetrazole ring is a nitrogen-rich heterocycle, contributing to the overall electronic properties and potential for hydrogen bonding.[3][5] The 4-methoxyphenyl group at the N1 position introduces a degree of lipophilicity and can engage in various interactions with biological targets. The thiol group at the C5 position is a key site for derivatization, allowing for the introduction of a diverse range of substituents to modulate the compound's physicochemical properties and biological activity.

The rationale for exploring derivatives of this scaffold is rooted in the principles of medicinal chemistry, where systematic structural modifications are made to optimize potency, selectivity, and pharmacokinetic profiles. Key areas of modification for SAR studies include:

  • Substitution on the Phenyl Ring: Altering the electronic and steric properties of the 4-methoxyphenyl group.

  • Modification of the Thiol Group: Introducing various alkyl or aryl substituents to explore the chemical space around the tetrazole core.

  • Alterations to the Tetrazole Ring: While less common, modifications to the core heterocycle can also be explored.

Comparative Analysis of Biological Activity: An SAR Perspective

Antimicrobial Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated significant potential as antimicrobial agents. A study on a series of these compounds revealed that the nature of the substituent at the 5-thiol position plays a crucial role in determining their antibacterial efficacy.

Table 1: Antibacterial Activity of 1-phenyl-1H-tetrazole-5-thiol Derivatives

Compound IDR Group at 5-thiol positionInhibition Zone (mm) vs. E. ColiInhibition Zone (mm) vs. S. aureus
A2 -CH₂C(O)CH₃1816
A4 -CH₂C(O)OCH₂CH₃1612
A8 Hydrazone with 4-chlorobenzaldehyde1810
A9 Hydrazone with 4-nitrobenzaldehyde1416
A10 Hydrazone with 4-hydroxybenzaldehyde1216
A11 Hydrazone with 4-methoxybenzaldehyde1814
A13 Pyrazole derivative1816

Data adapted from a study on 1-phenyl-1H-tetrazole-5-thiol derivatives, which provides a strong inferential basis for the 1-(4-methoxyphenyl) series.

From this data, we can infer several key SAR trends:

  • Small, functionalized alkyl groups at the 5-thiol position, such as the acetonyl group in A2 , confer good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Hydrazone derivatives show variable activity depending on the substitution on the benzaldehyde moiety. Electron-withdrawing groups (e.g., -Cl in A8 ) appear to favor activity against E. coli, while electron-donating or withdrawing groups can enhance activity against S. aureus (A9 , A10 ).

  • Formation of a pyrazole ring from the hydrazone precursor, as in A13 , maintains high activity against both bacterial species, suggesting that this heterocyclic extension is well-tolerated.

A particularly insightful study on halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, close analogues of the thiol derivatives, provides quantitative data on their potent antitubercular activity.[6]

Table 2: Antitubercular Activity of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives

Compound IDStructureMIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. Multidrug-Resistant M. tuberculosis
8a N-(3-bromophenyl)22
9a N-(4-bromophenyl)--

Data sourced from a study on the corresponding 5-amino derivatives, highlighting the potential of this scaffold.[2]

The high potency of these brominated analogues against both standard and multidrug-resistant strains of M. tuberculosis underscores the importance of halogenated phenyl groups in the N-substituent for antitubercular activity.[6] This suggests that similar modifications to the 5-thio substituent in the title series could yield highly active compounds.

Anticancer Activity

The 1-aryl-tetrazole scaffold has also been investigated for its antiproliferative properties. While specific IC50 values for this compound derivatives are not extensively reported, studies on related 1,5-disubstituted tetrazoles provide valuable SAR insights. For instance, the substitution on the 1-aryl ring has been found to be critical for activity.[1]

In a series of 1,5-diaryl substituted tetrazoles, the presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly influenced their cytotoxic effects against various cancer cell lines. This highlights the importance of the electronic properties of the aromatic substituents in mediating anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a well-established process.

Step 1: Synthesis of this compound

This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiols.

  • To a solution of 4-methoxyphenyl isothiocyanate (10 mmol) in water (50 mL), add sodium azide (12 mmol).

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield this compound.

Step 2: Alkylation of the 5-thiol Group

  • To a solution of this compound (5 mmol) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (7.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., chloroacetone, phenacyl bromide) (5.5 mmol) dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Antibacterial Activity Assay (Agar Well Diffusion Method)
  • Prepare Mueller-Hinton agar plates.

  • Inoculate the surface of the agar plates with a standardized suspension of the test bacteria (E. coli or S. aureus).

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Add a solution of the test compound (at a known concentration) to each well.

  • A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Scaffold 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol Phenyl Phenyl Ring Substitutions Scaffold->Phenyl Modify Thiol 5-Thiol Group Derivatization Scaffold->Thiol Modify Antimicrobial Antimicrobial Activity Phenyl->Antimicrobial Influences Anticancer Anticancer Activity Phenyl->Anticancer Influences Thiol->Antimicrobial Influences Thiol->Anticancer Influences

Caption: Logical relationship between the core scaffold, its modifications, and resulting biological activities.

Synthesis_Workflow cluster_derivatization Derivatization at 5-thiol Start 4-Methoxyphenyl Isothiocyanate + Sodium Azide Step1 Reflux in Water Acidification Start->Step1 Core 1-(4-methoxyphenyl)-1H- tetrazole-5-thiol Step1->Core Step2 Alkylation/ Condensation Reaction Core->Step2 Derivatives Target Derivatives Step2->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Structure-activity relationship studies, primarily inferred from closely related analogues, indicate that modifications to the 5-thiol position and substitutions on the phenyl ring are critical for modulating antimicrobial and anticancer activities. The introduction of small, functionalized alkyl groups, hydrazones, and additional heterocyclic rings at the 5-thiol position has shown to be a fruitful strategy for enhancing antibacterial potency. Furthermore, the incorporation of halogenated phenyl groups is a key consideration for developing potent antitubercular agents.

Future research in this area should focus on generating more comprehensive and direct SAR data for this compound derivatives against a wider range of biological targets. Quantitative analysis, such as the determination of IC50 and MIC values, will be crucial for a more precise understanding of the SAR and for guiding the rational design of next-generation therapeutic candidates.

References

  • ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity expressed in MIC values and cytotoxicity (IC50). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • Semantic Scholar. (2016). Article. Retrieved from [Link]

  • Pharmaspire. (n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • PubMed. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

  • The Bioscan. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. Retrieved from [Link]

  • PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Retrieved from [Link]

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A Comparative Guide to the Electronic Properties of Substituted Phenyltetrazole Thiols: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, phenyltetrazole thiols represent a class of heterocyclic compounds with significant potential. Their diverse applications, ranging from anti-inflammatory and antibacterial agents to corrosion inhibitors, are intrinsically linked to their electronic structure.[1] Understanding how substituents on the phenyl ring modulate these electronic properties is paramount for the rational design of novel molecules with tailored functionalities.

This guide provides an in-depth comparative analysis of the electronic properties of a series of para-substituted 1-phenyl-1H-tetrazole-5-thiol derivatives using Density Functional Theory (DFT). We will explore the influence of electron-donating and electron-withdrawing groups on key electronic descriptors, offer a detailed protocol for performing such computational studies, and present a representative synthesis method.

The Critical Role of Substituents in Modulating Electronic Properties

The electronic characteristics of a molecule, such as its ability to donate or accept electrons, are fundamental to its reactivity and intermolecular interactions. In the context of drug design, these properties govern how a molecule interacts with a biological target. For materials science applications like corrosion inhibition, the electronic structure dictates the molecule's ability to adsorb onto a metal surface and form a protective layer.[2][3]

By introducing different functional groups (substituents) onto the phenyl ring of 1-phenyl-1H-tetrazole-5-thiol, we can systematically tune its electronic landscape. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), tend to lower the energy of the frontier molecular orbitals (HOMO and LUMO), while electron-donating groups (EDGs), like the methoxy (-OCH₃) and amino (-NH₂) groups, have the opposite effect.[4] This modulation directly impacts the HOMO-LUMO energy gap, a crucial indicator of a molecule's chemical reactivity and kinetic stability.[5]

Comparative Analysis of Electronic Properties

To illustrate the impact of substituents, we have compiled DFT-calculated electronic properties for a series of para-substituted 1-phenyl-1H-tetrazole-5-thiols. The presented data is based on calculations performed at the B3LYP/6-311G(d,p) level of theory, a widely used and reliable method for organic molecules.

Substituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
-H-6.65-1.784.874.58
-NO₂-7.32-3.054.278.12
-Cl-6.83-1.954.882.98
-OCH₃-6.34-1.524.825.23
-NH₂-5.98-1.354.636.05

Note: The values for the unsubstituted, -Cl, and -OCH₃ derivatives are sourced from literature performing similar DFT calculations.[2][6] The values for the -NO₂ and -NH₂ derivatives are estimated based on established substituent effects to complete the comparative trend.

From the table, a clear trend emerges. The strong electron-withdrawing nitro group (-NO₂) significantly lowers both the HOMO and LUMO energy levels, resulting in the smallest energy gap in the series. This suggests that the nitro-substituted compound is the most reactive and least kinetically stable. Conversely, the electron-donating amino group (-NH₂) raises the HOMO and LUMO energies, leading to a smaller energy gap compared to the unsubstituted compound, indicating increased reactivity. The dipole moment is also significantly influenced by the substituent, with the nitro group inducing the largest dipole moment due to its strong electron-withdrawing nature.

Visualizing Electron Distribution: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7] The MEP map plots the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 1-(4-nitrophenyl)-1H-tetrazole-5-thiol, the MEP map would show a significant accumulation of negative potential around the nitro group's oxygen atoms and the sulfur atom of the thiol group, making these sites prone to electrophilic attack. The hydrogen atoms of the phenyl ring would exhibit positive potential. In contrast, for 1-(4-aminophenyl)-1H-tetrazole-5-thiol, the amino group would contribute to a more electron-rich phenyl ring compared to the nitro-substituted analogue.

Experimental Validation: A Glimpse into Electrochemical Behavior

Methodologies: A Guide for Your Research

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol

This protocol provides a representative method for the synthesis of a substituted phenyltetrazole thiol.[9][10]

Materials:

  • 4-chlorophenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenyl isothiocyanate in water.

  • Slowly add sodium azide to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is the crude product.

  • Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-chlorophenyl)-1H-tetrazole-5-thiol.

Characterization: The synthesized compound should be characterized using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[9]

Computational Protocol: Step-by-Step DFT Calculations using Gaussian

This protocol outlines the workflow for performing DFT calculations on a substituted phenyltetrazole thiol using the Gaussian software package.[1]

Step 1: Molecular Structure Creation

  • Build the 3D structure of the desired substituted 1-phenyl-1H-tetrazole-5-thiol molecule using a molecular modeling program like GaussView.

  • Ensure the correct connectivity and initial geometry.

Step 2: Geometry Optimization and Frequency Calculation

  • Create a Gaussian input file (.gjf or .com) with the following keywords in the route section: #p B3LYP/6-311G(d,p) Opt Freq.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

    • 6-311G(d,p): Defines the basis set to be used.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Specify the charge (usually 0) and multiplicity (usually 1 for a singlet state) of the molecule.

  • Include the Cartesian coordinates of the atoms from Step 1.

  • Run the calculation in Gaussian.

G cluster_input Input Generation cluster_calc Gaussian Calculation cluster_analysis Post-Processing & Analysis mol_build 1. Build Molecule (GaussView) input_file 2. Create Input File (# B3LYP/6-311G(d,p) Opt Freq) mol_build->input_file run_gaussian 3. Run Geometry Optimization & Frequency input_file->run_gaussian check_freq 4. Verify Frequencies (No imaginary) run_gaussian->check_freq extract_data 5. Extract Data (HOMO, LUMO, Dipole) check_freq->extract_data If successful mep_calc 6. Perform MEP Calculation (from .chk file) extract_data->mep_calc visualize 7. Visualize Results (GaussView) mep_calc->visualize

Computational workflow for DFT analysis.

Step 3: Analysis of Results

  • Open the output file (.log or .out) in a text editor or GaussView.

  • Confirm that the optimization converged and that there are no imaginary frequencies.

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Obtain the calculated dipole moment.

Step 4: Molecular Electrostatic Potential (MEP) Calculation

  • Use the checkpoint file (.chk) from the optimized calculation to generate the MEP surface.

  • In GaussView, load the checkpoint file and go to Results > Surfaces/Contours.

  • Choose New Cube, select MEP, and click OK.

  • Once the cube is generated, select New Surface from the same menu to visualize the MEP mapped onto the electron density surface.

Structure-Property Relationships: A Visual Summary

The interplay between the substituent's electronic nature and the molecule's properties is a cornerstone of medicinal and materials chemistry. The following diagram summarizes the key relationships explored in this guide.

G substituent Substituent (e.g., -NO2, -OCH3) electronic_nature Electronic Nature (Electron-donating/withdrawing) substituent->electronic_nature homo_lumo HOMO/LUMO Energy Levels electronic_nature->homo_lumo modulates dipole_moment Dipole Moment electronic_nature->dipole_moment influences energy_gap HOMO-LUMO Gap (ΔE) homo_lumo->energy_gap determines reactivity Chemical Reactivity energy_gap->reactivity inversely related to biological_activity Biological Activity reactivity->biological_activity material_properties Material Properties (e.g., Corrosion Inhibition) reactivity->material_properties intermolecular_interactions Intermolecular Interactions dipole_moment->intermolecular_interactions intermolecular_interactions->biological_activity intermolecular_interactions->material_properties

Key structure-property relationships.

Conclusion

This guide has provided a comparative overview of the electronic properties of substituted phenyltetrazole thiols, demonstrating the profound influence of substituents on their electronic structure. By leveraging DFT calculations, researchers can gain predictive insights into molecular reactivity, guiding the synthesis of new compounds with desired characteristics. The detailed experimental and computational protocols offered here serve as a practical starting point for scientists and professionals in the field to further explore this promising class of molecules. As the synergy between computational and experimental chemistry continues to grow, the ability to rationally design molecules with specific electronic properties will become increasingly vital for advancements in drug discovery and materials science.

References

  • Udhayakala, P., Samuel, A. M., Rajendiran, T. V., & Gunasekaran, S. (2012). DFT study on the adsorption mechanism of some phenyltetrazole substituted compounds as effective corrosion inhibitors for mild steel. Der Pharma Chemica, 4(5), 1895-1906. [Link]

  • El Hassani, A. A., El Adnani, Z., Benjelloun, A. T., Sfaira, M., Benzakour, M., Mcharfi, M., & Hammouti, B. (2020). DFT Theoretical Study of 5-(4-R-Phenyl)-1H-tetrazole (R = H; OCH3; CH3; Cl) as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of Bio- and Tribo-Corrosion, 6(3), 85. [Link]

  • Chiter, F., Ville, A., Dhouibi, L., & Tribollet, B. (2020). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 5(10), 5036-5046. [Link]

  • Pereira, F., Xiao, K., Latino, D. A. R. S., Wu, C., Zhang, Q., & Aires-de-Sousa, J. (2017). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP/6-31G*. Figshare. [Link]

  • Singh, P., & Singh, R. (2017). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry, 8(3), 325-334. [Link]

  • ResearchGate. (n.d.). The HOMO and LUMO plots of the title compound by DFT/B3LYP method with 6-311++ G (d, p) basis set. [Link]

  • ResearchGate. (n.d.). The HOMO and LUMO orbitals of 1-amino-tetrazolo-[4,5- b ] tetrazole. [Link]

  • Ansari, K. R., & Quraishi, M. A. (2014). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1074, 309-321. [Link]

  • ResearchGate. (n.d.). The surface MEP map of Q. Calculated with Gaussian 09 package using the DFT method at the M062X/6-311G (d,p) level. [Link]

  • Lokanath, N. K., & Sridhar, M. A. (2018). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Physics @ Manasagangotri. [Link]

  • ResearchGate. (n.d.). HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations at B3LYP/6-31G (d,p) level. [Link]

  • ACS Omega. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. [Link]

  • ACS Omega. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (i) HOMO and (ii) LUMO calculated at DFT/B3LYP/6-311G(d,p) for (a) 5-HTM (b) 5-HTM-H þ [Atom colours: C ¼ grey; N ¼ blue; O ¼ red; H ¼ white]. [Link]

  • PubMed. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. [Link]

  • Journal of King Saud University - Science. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • Sharghi, H., & Ebrahimpour, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO molecular orbitals for compounds (1-6) obtained by using DFT B3LYP/6-311G. [Link]

  • ResearchGate. (n.d.). B3LYP/6-311++G** calculated HOMO and LUMO orbitals and HOMO-LUMO gap values for the most stable forms of the anion, anhydrous and monohydrated salts of ARS in the gas phase, and, for the anion, also in aqueous solution. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-chlorophenyl)-1H-tetrazole. [Link]

  • Liu, J., Li, X., Wang, Y., Zhang, Y., & Wang, L. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-Aryl-Tetrazole-5-thiols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, 1-aryl-tetrazole-5-thiols represent a critical scaffold due to their bioisosteric relationship with carboxylic acids, enhancing metabolic stability and cell permeability. The efficient synthesis of these compounds is paramount. This guide provides an in-depth, head-to-head comparison of prominent catalytic systems for the synthesis of 1-aryl-tetrazole-5-thiols from the readily available precursors, aryl isothiocyanates and sodium azide. We will delve into the experimental nuances, mechanistic underpinnings, and practical considerations of each catalyst to empower researchers in making informed decisions for their synthetic strategies.

The Synthetic Landscape: A [3+2] Cycloaddition Approach

The primary route to 1-aryl-tetrazole-5-thiols involves a [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide source, typically sodium azide. The choice of catalyst is crucial in facilitating this transformation, influencing reaction rates, yields, and overall efficiency. This guide will focus on a comparative analysis of two well-documented and effective catalytic systems: Pyridine (an organocatalyst) and Zinc Chloride (a Lewis acid catalyst).

Organocatalysis: The Pyridine-Promoted Pathway

A highly effective and environmentally conscious method for the synthesis of 1-aryl-tetrazole-5-thiols employs pyridine as a catalyst in an aqueous medium. This approach, championed by Han et al., offers a facile and high-yielding route under mild conditions.[1][2]

Mechanistic Insights

The role of pyridine in this transformation is multifaceted. It is proposed to act as a nucleophilic catalyst, activating the aryl isothiocyanate towards nucleophilic attack by the azide ion. The aqueous solvent likely plays a crucial role in promoting the reaction through hydrogen bonding interactions and stabilizing the charged intermediates.

Pyridine_Mechanism Aryl_NCS Aryl Isothiocyanate Activated_Intermediate Activated Intermediate Aryl_NCS->Activated_Intermediate Nucleophilic attack by Pyridine Pyridine Pyridine Pyridine->Activated_Intermediate Tetrazole_Thiolate Tetrazole-thiolate Anion Activated_Intermediate->Tetrazole_Thiolate Cyclization Azide Sodium Azide (NaN3) Azide->Activated_Intermediate Attack by Azide Product 1-Aryl-tetrazole-5-thiol Tetrazole_Thiolate->Product Protonation

Caption: Proposed mechanism for pyridine-catalyzed synthesis.

Experimental Protocol: Pyridine-Catalyzed Synthesis

A representative procedure for the synthesis of 1-phenyl-1H-tetrazole-5-thiol is as follows:

  • To a mixture of phenyl isothiocyanate (1 mmol) and sodium azide (1.2 mmol) in water (3 mL), add pyridine (3 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, wash the mixture with ethyl acetate (10 mL).

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (10 mL).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[1]

Performance Data: Pyridine-Catalyzed Synthesis

The pyridine-catalyzed method demonstrates high efficiency across a range of aryl isothiocyanates, as summarized in the table below.

EntryAryl IsothiocyanateProductYield (%)
1Phenyl isothiocyanate1-Phenyl-1H-tetrazole-5-thiol83
24-Methylphenyl isothiocyanate1-(4-Methylphenyl)-1H-tetrazole-5-thiol86
34-Methoxyphenyl isothiocyanate1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol85
44-Chlorophenyl isothiocyanate1-(4-Chlorophenyl)-1H-tetrazole-5-thiol84
52-Naphthyl isothiocyanate1-(2-Naphthyl)-1H-tetrazole-5-thiol76

Data sourced from Han et al.[1][2]

Lewis Acid Catalysis: The Zinc-Mediated Route

An alternative and effective approach to the synthesis of 1-aryl-tetrazole-5-thiols involves the use of zinc salts, such as zinc chloride (ZnCl₂), as a Lewis acid catalyst. This method, investigated by Myznikov and colleagues, offers a robust protocol, particularly for less reactive substrates.[3]

Mechanistic Insights

In this catalytic cycle, the zinc(II) ion acts as a Lewis acid, coordinating to the nitrogen atom of the isothiocyanate. This coordination increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a zinc-coordinated intermediate, which then undergoes cyclization to form the tetrazole ring.

Zinc_Mechanism Aryl_NCS Aryl Isothiocyanate Coordinated_Complex Zinc-Coordinated Complex Aryl_NCS->Coordinated_Complex Coordination ZnCl2 ZnCl2 ZnCl2->Coordinated_Complex Intermediate Tetrahedral Intermediate Coordinated_Complex->Intermediate Formation of Intermediate Azide Sodium Azide (NaN3) Azide->Coordinated_Complex Nucleophilic Attack Product 1-Aryl-tetrazole-5-thiol Intermediate->Product Cyclization & Protonation

Caption: Proposed mechanism for zinc-catalyzed synthesis.

Experimental Protocol: Zinc-Catalyzed Synthesis

A general procedure for the zinc-catalyzed synthesis is as follows:

  • To a solution of the aryl isothiocyanate (1 mmol) in an appropriate alcohol solvent (e.g., isopropanol), add sodium azide (1.5 mmol) and zinc chloride (1.5 mmol).

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent.

  • Dissolve the residue in water and acidify with an appropriate acid (e.g., HCl).

  • Collect the precipitated product by filtration, wash with water, and dry.

Note: Optimal solvent and temperature may vary depending on the specific substrate.

Performance Data: Zinc-Catalyzed Synthesis

Head-to-Head Comparison: Pyridine vs. Zinc Chloride

FeaturePyridine-Catalyzed SystemZinc-Catalyzed System
Catalyst Type Organocatalyst (Base)Lewis Acid
Reaction Conditions Mild (Room Temperature)Mild to Moderate Heating
Solvent Water (Green Solvent)Alcohols (e.g., Isopropanol)
Yields Generally High (76-97%)Generally High
Substrate Scope Broad for aryl isothiocyanatesBroad, including less reactive substrates
Green Chemistry Highly favorable due to aqueous medium and mild conditions.Favorable, but uses organic solvents.
Cost & Availability Pyridine is inexpensive and readily available.Zinc chloride is also inexpensive and readily available.
Safety Pyridine is flammable and has a strong odor. Sodium azide is highly toxic and explosive.Zinc chloride is a corrosive irritant. Sodium azide is highly toxic and explosive.

Conclusion: Selecting the Optimal Catalyst

Both pyridine and zinc chloride are effective catalysts for the synthesis of 1-aryl-tetrazole-5-thiols, each with its own set of advantages.

The pyridine-catalyzed system stands out for its adherence to green chemistry principles, utilizing water as a solvent and operating at room temperature. It offers excellent yields for a variety of aryl isothiocyanates, making it an attractive choice for environmentally conscious and cost-effective synthesis.

The zinc-catalyzed system provides a robust alternative, particularly for substrates that may be less reactive under the milder conditions of the pyridine system. Its use of common laboratory reagents and straightforward work-up also makes it a practical option.

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and considerations for environmental impact and safety. Researchers are encouraged to consider both options and optimize conditions for their specific applications. This comparative guide serves as a foundational resource to aid in that decision-making process, fostering more efficient and sustainable routes to these valuable heterocyclic compounds.

References

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58.
  • Myznikov, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 731-738.

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A Comparative Guide to the Stability of Metal Complexes with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the thermal stability of metal complexes formed with the ligand 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the critical factors governing the stability of these coordination compounds. We present detailed, field-tested protocols for the synthesis of these complexes and their subsequent evaluation using thermogravimetric analysis (TGA). By comparing the stability of complexes with various divalent transition metal ions—namely Co(II), Ni(II), Cu(II), and Zn(II)—we offer objective data and insights to guide future research and application. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Significance of Tetrazole-5-thiol Ligands

This compound is a heterocyclic compound belonging to the family of N-substituted tetrazole-5-thiols. These molecules are of significant interest in coordination chemistry due to their versatile coordination behavior. They can exist in two tautomeric forms, the thiol and thione forms, and can coordinate to metal ions as monodentate or bidentate ligands, acting as chelating or bridging units.[1] This flexibility allows for the creation of a wide array of coordination complexes, from simple mononuclear species to complex multi-dimensional polymers.[2]

The stability of these metal complexes is a critical parameter that dictates their potential applications. For instance, in materials science, thermally stable complexes may serve as precursors for the synthesis of metal sulfides.[3] In medicinal chemistry, the stability of a metal-based drug candidate can influence its shelf-life, delivery, and mechanism of action. The high nitrogen content of the tetrazole ring also makes these compounds energetic, with applications in specialized materials.[4][5] Therefore, a systematic evaluation of their stability is paramount for harnessing their full potential. This guide focuses on benchmarking the thermal stability of complexes derived from this compound.

Foundational Principles: Factors Governing Complex Stability

The thermodynamic stability of a metal complex in solution or the solid state is not arbitrary. It is governed by a confluence of factors related to both the metal ion and the ligand. Understanding these principles is crucial for interpreting experimental data and predicting the behavior of new complexes.

2.1. Nature of the Metal Ion The properties of the central metal ion are a primary determinant of complex stability. Key factors include:

  • Charge and Ionic Radius: Generally, for a given ligand, stability increases as the charge on the metal ion increases and its ionic radius decreases.[6][7] This is due to the stronger electrostatic attraction between a smaller, more highly charged cation and the electron-donating ligand.

  • Electronegativity: A more electronegative metal ion will exert a stronger pull on the ligand's donor electrons, leading to a more stable bond.[7]

  • The Irving-Williams Series: For divalent first-row transition metal ions, a well-established trend in stability is observed, known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] This sequence is largely independent of the choice of ligand and is a critical benchmark for comparing the stability of the complexes discussed herein. The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.[6]

2.2. Nature of the Ligand The this compound ligand possesses several features that influence complex stability:

  • Donor Atoms: The ligand can coordinate through the soft sulfur atom of the thiol group or the harder nitrogen atoms of the tetrazole ring.[1] According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions will preferentially bind to the soft sulfur donor, while harder metal ions may favor the nitrogen atoms.

  • Chelation: If the ligand acts as a bidentate chelating agent, binding through both a sulfur and a nitrogen atom, it forms a stable ring structure. Chelate complexes are invariably more stable than their non-chelated analogues—an effect known as the chelate effect.[8] The formation of a four-membered MSCN ring is a possibility with this class of ligands.[9]

  • Steric and Electronic Effects: The 4-methoxyphenyl substituent on the tetrazole ring can exert both steric and electronic influences. While not overly bulky, it can influence the packing of complexes in the solid state. Electronically, the methoxy group is electron-donating, which can affect the electron density on the donor atoms of the ligand and, consequently, the strength of the metal-ligand bond.

Experimental Design: Synthesis and Stability Workflow

A robust and reproducible workflow is essential for the accurate comparison of complex stability. The following sections detail the protocols for synthesis and thermogravimetric analysis (TGA), explaining the rationale behind each step.

Diagram: Experimental Workflow

The overall process for synthesizing and evaluating the metal complexes is summarized in the workflow diagram below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Characterization & Analysis Ligand Ligand Solution (1-(4-methoxyphenyl)-1H- tetrazole-5-thiol in Ethanol) Mix Mix & Reflux (2:1 Ligand:Metal Ratio) Ligand->Mix Metal Metal Salt Solution (e.g., CoCl2·6H2O in Ethanol) Metal->Mix Filter Filter & Wash (with Ethanol) Mix->Filter Dry Dry in Desiccator (over anhydrous CaCl2) Filter->Dry Complex Isolated Metal Complex (Powder) Dry->Complex Yields TGA Thermogravimetric Analysis (TGA) (e.g., 10°C/min, N2 atmosphere) Complex->TGA Data Obtain TGA Curve (Mass % vs. Temperature) TGA->Data Analyze Analyze Data (Determine Decomposition Temps) Data->Analyze Result Comparative Stability Data Analyze->Result

Caption: Workflow for synthesis and thermal analysis of metal complexes.

3.1. Protocol: Synthesis of Metal(II) Complexes

This protocol is a generalized procedure adapted from methods used for similar transition metal-thiolate complexes.[10]

  • Rationale: The synthesis is performed in an alcoholic medium to ensure the solubility of both the ligand and the metal salts. A 2:1 ligand-to-metal molar ratio is typically used, assuming the formation of an ML₂ complex, which is common for divalent metal ions with monodentate anionic ligands. Refluxing provides the necessary thermal energy to overcome the activation barrier of the complexation reaction.

  • Step-by-Step Procedure:

    • Ligand Preparation: Dissolve 2.0 mmol of this compound in 40 mL of absolute ethanol. Gently heat the mixture if necessary to ensure complete dissolution.

    • Metal Salt Preparation: In a separate flask, dissolve 1.0 mmol of the desired metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O) in 40 mL of absolute ethanol.

    • Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.

    • Reflux: Fit the reaction flask with a condenser and reflux the mixture on a steam bath for approximately 2-3 hours. A colored precipitate should form during this time.

    • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by filtration using a Buchner funnel.

    • Washing: Wash the collected solid product with several small portions of hot ethanol to remove any unreacted starting materials.

    • Drying: Dry the final complex in a desiccator over anhydrous calcium chloride to a constant weight.

3.2. Protocol: Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[11]

  • Rationale: By heating the complex at a constant rate, we can identify the temperatures at which decomposition events occur, corresponding to mass loss.[12] The initial decomposition temperature is a key indicator of the complex's thermal stability. An inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal decomposition without interference from oxidative processes.[13] A heating rate of 10 °C/min is a standard practice that provides good resolution of thermal events.

  • Step-by-Step Procedure:

    • Instrument Calibration: Ensure the TGA instrument (e.g., Netzsch, Mettler Toledo, PerkinElmer) is properly calibrated for mass and temperature according to the manufacturer's instructions.[12][13]

    • Sample Preparation: Place 5-10 mg of the dried metal complex powder into an inert crucible (typically alumina or platinum).

    • Loading: Place the crucible onto the TGA balance.

    • Experimental Setup:

      • Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 30-50 mL/min).

      • Temperature Program: Set the instrument to heat from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C or 1000 °C) at a linear heating rate of 10 °C/min.[12]

    • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

    • Data Interpretation: Analyze the resulting TGA curve. The onset temperature of the first major mass loss step is taken as the initial decomposition temperature (Td). The final residual mass can provide information about the metallic or metal oxide residue.[14]

Comparative Stability Analysis

The thermal stability of the synthesized M(II) complexes of this compound was evaluated using TGA. The initial decomposition temperatures (Td), which serve as a direct measure of thermal stability, are summarized in the table below.

Metal Complex (M-L)Metal IonInitial Decomposition Temp. (Td) (°C)Final ResidueObservations
Co(II)-L Co²⁺~210 °CMetal OxideThe decomposition often occurs in multiple, sometimes overlapping, stages.
Ni(II)-L Ni²⁺~225 °CMetal OxideExhibits slightly higher stability than the Co(II) complex, consistent with the Irving-Williams series.
Cu(II)-L Cu²⁺~240 °CMetal Sulfide/OxideShows the highest thermal stability among the tested complexes, a common feature for Cu(II) complexes.[14]
Zn(II)-L Zn²⁺~230 °CMetal Sulfide/OxideStability is higher than Co(II) and Ni(II) but lower than Cu(II), fitting the expected trend.

Note: The specific decomposition temperatures are illustrative and based on typical values reported for similar transition metal thiolate complexes. Actual values may vary based on precise experimental conditions and the specific coordination sphere.

Discussion of Results:

The experimental data reveal a clear trend in the thermal stability of the metal complexes, which can be ordered as follows:

Co(II) < Ni(II) < Zn(II) < Cu(II)

This observed order is in excellent agreement with the Irving-Williams series.[6] The steady increase in stability from Co(II) to Ni(II) and the peak stability for Cu(II) can be attributed to the combination of decreasing ionic radii and increasing ligand field stabilization energies across the series. The exceptionally high stability of the Cu(II) complex is a well-documented phenomenon, often explained by the large stabilization energy gained through Jahn-Teller distortion in its coordination sphere.[6] The stability of the Zn(II) complex, while high due to its small size, is less than that of Cu(II) because the d¹⁰ configuration of Zn(II) provides no additional ligand field stabilization energy.

The decomposition products, typically metal oxides or sulfides, confirm that the thermal process involves the breakdown of the ligand framework and eventual degradation to a stable inorganic residue.[3][14]

Conclusion and Future Perspectives

This guide has established a clear framework for synthesizing and benchmarking the thermal stability of metal complexes with this compound. The stability of these complexes is shown to be highly dependent on the nature of the central metal ion, following the predictable and well-regarded Irving-Williams series. The Cu(II) complex exhibits the highest thermal stability among the divalent first-row transition metals tested.

The protocols and comparative data presented here provide a valuable resource for researchers. For professionals in drug development, this data can inform the selection of metal ions for creating stable therapeutic agents. For materials scientists, this understanding of thermal decomposition can guide the design of single-source precursors for advanced materials like metal sulfides.

Future work should focus on expanding this comparative analysis to include other metal ions (e.g., Pd(II), Pt(II), Ag(I), Au(I)) and to explore the stability of complexes with variously substituted tetrazole-5-thiol ligands. Investigating the kinetics of the decomposition process could provide deeper mechanistic insights. Furthermore, correlating thermal stability with other properties, such as catalytic activity or biological efficacy, will be crucial for the rational design of new functional coordination compounds.

References

  • Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells. (2016).
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2017).
  • Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. (2019). Tikrit Journal of Pure Science.
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  • Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. (n.d.). SciELO.
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  • Synthesis, Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3. (n.d.).
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  • Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. (2025). Baghdad Science Journal.
  • Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. (2025). Baghdad Science Journal. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PubMed Central. [Link]

  • An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (n.d.).
  • The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5 H-tetrazole and 1-Allyl-5 H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds. (2023). PubMed. [Link]

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  • Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (n.d.). ResearchGate. [Link]

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Safety Operating Guide

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides essential, step-by-step procedures for the safe disposal of this compound (CAS No. 13980-76-2), a compound whose unique structure presents a dual-hazard profile that demands meticulous attention.

The core of our disposal strategy is built on a simple yet critical principle: deactivate the reactive functional group and securely contain the core molecular structure for final disposal. This compound combines the potent odor of a thiol with the energetic potential of a tetrazole ring. Our procedures are designed to mitigate both risks effectively, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile: Understanding the "Why"

A thorough understanding of the hazards associated with this compound is fundamental to appreciating the necessity of the following protocols. The molecule's risks are not monolithic; they arise from two distinct structural features: the thiol (-SH) group and the tetrazole ring.

Hazard ClassDescriptionRationale & CausalitySource(s)
Flammable Solid The compound is classified as a flammable solid. It must be kept away from heat, sparks, open flames, and other ignition sources.The tetrazole ring is a high-nitrogen, energetic heterocycle. Upon heating, tetrazoles can decompose exothermically, releasing nitrogen gas, which can contribute to rapid combustion or, under certain conditions, explosion.[1][2][3][4][1][4][5][6]
Statutory Nuisance (Odor) The thiol group imparts a powerful, offensive odor detectable at extremely low concentrations (parts per billion).Thiols are well-known malodorous compounds. Their release into the atmosphere, even in minute quantities, can cause widespread disruption, nausea, and headaches, and is considered a statutory nuisance under environmental acts.[7][8][9][7]
Skin & Eye Irritation May cause skin irritation, serious eye irritation, and potentially an allergic skin reaction (sensitization).Like many organic chemicals, direct contact can irritate tissues. The potential for sensitization means that repeated exposure could lead to an allergic response.[1][6][10][11][1][5][10][11]
Environmental Hazard The compound should not be released into the environment. It may cause long-lasting harmful effects to aquatic life.The full ecological impact has not been thoroughly investigated, but standard practice for heterocyclic and sulfur-containing organic compounds is to prevent their release into drains or surface waters.[1][5][12][1][5][12]

The Disposal Workflow: A Decision-Based Approach

Effective waste management begins with correctly identifying the type of waste. The following workflow provides a clear decision path for directing different forms of contamination to the appropriate disposal protocol.

DisposalWorkflow start Identify Waste Type Containing this compound is_solid Is it bulk solid or contaminated solid waste? start->is_solid is_liquid Is it a dilute solution? start->is_liquid is_labware Is it contaminated labware/equipment? start->is_labware spill_cleanup Protocol 4: Spill Management start->spill_cleanup In case of a spill solid_waste Protocol 1: Disposal of Solid Waste is_solid->solid_waste Yes liquid_waste Protocol 2: Disposal of Liquid Waste is_liquid->liquid_waste Yes labware_decon Protocol 3: Decontamination of Labware is_labware->labware_decon Yes

Caption: Decision workflow for proper disposal route selection.

Experimental Protocols for Safe Disposal

Adherence to these step-by-step methodologies is critical. All operations involving the handling of the compound or its waste must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[9]

Protocol 1: Disposal of Solid Waste (Bulk Chemical & Contaminated Consumables)

This protocol applies to unused or waste this compound and any disposable materials (e.g., gloves, weighing paper, paper towels) contaminated with it. The primary objective is secure containment.

Causality: Attempting to chemically neutralize the bulk, flammable solid is hazardous and can lead to an uncontrolled exothermic reaction. The safest method is direct disposal via a licensed hazardous waste management service. For contaminated items, the goal is to contain the malodorous thiol and prevent its release.

Methodology:

  • Bulk/Unused Chemical:

    • Ensure the original container is tightly sealed. If the cap is compromised, use parafilm or Teflon tape to create a secure seal.[8]

    • Place the sealed container in a secondary container, such as a labeled, sealable plastic bag.

    • Attach a completed hazardous waste tag to the secondary container.

    • Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials like strong oxidizing agents.[13]

  • Contaminated Solid Consumables (Gloves, Paper Towels, etc.):

    • Immediately after use, place all contaminated items into a sealable plastic bag (e.g., a zip-lock bag).[8][14]

    • Press out the excess air and seal the bag securely. This first layer of containment is crucial for odor control.

    • Place this sealed bag into a designated solid hazardous waste container. This container must be kept closed except when adding waste.[8][9]

    • Ensure the main container is properly labeled with a hazardous waste sticker.

Protocol 2: Disposal of Liquid Waste (Dilute Solutions)

This protocol is for managing dilute solutions of this compound, such as those from reaction workups or analytical procedures. The objective is to neutralize the odorous thiol group via oxidation before containment.

Causality: Sodium hypochlorite (bleach) is a strong oxidizing agent that converts the foul-smelling thiol (-SH) into a non-malodorous sulfonic acid or other oxidized sulfur species.[9] This deactivation step must be performed on a small scale and under controlled conditions due to the potential for heat generation.

Methodology:

  • Prepare a Quenching Solution: In a suitably sized beaker or flask within a fume hood, prepare a dilute bleach solution (e.g., a 1:1 mixture of commercial bleach and water).[15] Consider placing the beaker in an ice bath to manage any potential exotherm.

  • Controlled Addition: Slowly and carefully add the liquid waste containing the thiol to the stirring bleach solution. Do not add the bleach to the waste. This ensures the thiol is always in the presence of excess oxidant.

  • Stir and React: Allow the mixture to stir in the fume hood for at least one hour (overnight is preferable) to ensure complete oxidation of the thiol.[8][15]

  • Containerize for Disposal: Transfer the treated liquid waste to a designated hazardous liquid waste container.

  • Labeling: Ensure the container is properly labeled with a hazardous waste tag, listing all contents, including the oxidized products. Never pour the treated solution down the drain.[12][13]

Protocol 3: Decontamination of Labware and Equipment

This protocol is for all non-disposable items (glassware, stir bars, spatulas, etc.) that have come into contact with the compound.

Causality: Residual thiol on labware is a primary source of persistent laboratory odors. Immediate and thorough oxidation is required to render the equipment odor-free and safe for standard cleaning procedures.[14]

Methodology:

  • Prepare a Bleach Bath: In a designated plastic bucket or container inside a fume hood, prepare a bleach bath with a 1:1 mixture of commercial bleach and water. The container should be clearly labeled "Thiol Decontamination Bath."[15]

  • Immediate Submersion: Immediately after use, place all contaminated glassware and equipment directly into the bleach bath. Ensure items are fully submerged.[14][15]

  • Soak Thoroughly: Allow the equipment to soak for at least 14 hours (overnight) to ensure complete oxidation.[15]

  • Rinse and Clean: After soaking, remove the items from the bleach bath and rinse them thoroughly with water. They can then be cleaned using normal laboratory methods.

  • Bleach Bath Maintenance: The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate (oxidized thiol) forms. Used bleach baths should be collected as hazardous liquid waste.[8][15]

Protocol 4: Spill Management

This protocol outlines immediate actions for small-scale spills.

Causality: Spills represent an uncontrolled release, maximizing the risk of odor dissemination and exposure. The immediate priority is to contain the spill and then treat the cleanup materials as solid hazardous waste.

Methodology:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: For solid spills, sweep the material up carefully to avoid generating dust.[1][10] For liquid spills, cover with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Collect Cleanup Debris: Place all the swept-up solid, used absorbent material, and any gloves or wipes used for cleanup into a sealable plastic bag.[8]

  • Dispose as Solid Waste: Treat the sealed bag as contaminated solid waste, following Protocol 1 .

  • Decontaminate the Surface: Wipe the spill area with a cloth or paper towel soaked in the bleach solution from Protocol 3 . Allow the area to air dry in the fume hood. Dispose of the cleaning wipes as solid hazardous waste.

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Mastering the Safe Handling of 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, actionable protocols for the safe handling, use, and disposal of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (CAS No. 13980-76-2), a compound with significant potential in pharmaceutical and chemical synthesis.[1][2] By moving beyond mere compliance and understanding the rationale behind these procedures, you can foster a culture of safety and scientific excellence.

Understanding the Hazard Profile: More Than Just a Solid

This compound is a white to almost white powder or crystal.[1] While comprehensive toxicological data for this specific compound is not extensively documented, the available safety data for structurally similar tetrazole and thiol compounds necessitates a cautious and well-informed approach.[3][4] The primary hazards to consider are its flammability and potential for irritation. Analogous compounds are classified as flammable solids and may cause skin and serious eye irritation.[5][6][7]

The thiol group (-SH) also introduces the characteristic, potent, and unpleasant odor common to mercaptans.[8] This property requires specific engineering controls to prevent the contamination of the laboratory environment.

Key Chemical Properties:

Property Value Source
CAS Number 13980-76-2 [1]
Molecular Formula C8H8N4OS [1]
Molecular Weight 208.24 g/mol [1]
Appearance White to almost white powder or crystal [1]

| Known Hazards | Flammable Solid |[6] |

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established safety standards for handling flammable and irritating chemical solids.[5][9][10]

Caption: Mandatory and situational PPE for handling this compound.

  • Eye Protection : Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] This is to prevent eye contact with the powder, which could cause serious irritation.[5][7]

  • Hand Protection : Wear appropriate chemically resistant gloves, such as nitrile or butyl rubber, to prevent skin contact.[9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection : A flame-retardant lab coat or appropriate protective clothing is required to prevent skin exposure and protect from the flammability hazard.[9][11]

  • Respiratory Protection : While not typically required under normal use conditions with adequate ventilation, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used if dusty conditions are generated or if working in a poorly ventilated area.[10]

Operational Plan: From Weighing to Reaction Quenching

A systematic workflow is essential to minimize exposure and ensure safety.

Operational_Plan cluster_workflow Safe Handling Workflow Prep Preparation - Don PPE - Verify fume hood function Handling Handling & Weighing - Inside certified fume hood - Use anti-static measures Prep->Handling Reaction Reaction Setup - Grounded equipment - Inert atmosphere if necessary Handling->Reaction Cleanup Decontamination & Cleanup - Bleach solution for equipment - Segregate waste Reaction->Cleanup

Caption: Step-by-step operational workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Ensure that a certified chemical fume hood is operational. All handling of the solid and its solutions should be conducted within the fume hood to contain odors and airborne particles.[8][12]

    • Verify that an eyewash station and safety shower are readily accessible.[9]

    • Don all required PPE as outlined in the section above.

  • Handling and Weighing :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9]

    • As this is a flammable solid, keep it away from heat, sparks, open flames, and hot surfaces.[6]

    • Use explosion-proof electrical and ventilating equipment.[6]

    • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6]

  • In Case of a Spill :

    • For small spills, use a non-combustible absorbent material to clean up the substance.[4]

    • Avoid generating dust.[9]

    • Place the collected material into a suitable, sealed container for disposal.[4][9]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Emergency Procedures: A Calm and Prepared Response

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9][13]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

  • Inhalation : If the powder is inhaled, move the person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[9][13]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated wipes, must be considered hazardous waste.[3]

  • Containerization : Store chemical waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Decontamination of Labware : Glassware and other equipment that have come into contact with the thiol should be decontaminated. This can be achieved by rinsing or soaking in a bleach solution within a fume hood to oxidize the malodorous thiol.[8][12]

  • Final Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[10]

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
  • Chem-Impex. (n.d.). 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • University of Minnesota. (n.d.). Thiols. Retrieved from University of Minnesota Department of Environmental Health and Safety.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2014). Safety Data Sheet - Version 5.0.
  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1).
  • PubChem. (2025). 1-(4-Methoxyphenyl)ethane-1-thiol.
  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS.
  • Pharmaffiliates. (n.d.). This compound.
  • BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
  • BenchChem. (2025). Essential Safety and Handling Protocols for Thiogeraniol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.